molecular formula C7H9N3 B3215219 2-Pyrazinamine, 6-cyclopropyl- CAS No. 1159818-12-8

2-Pyrazinamine, 6-cyclopropyl-

Cat. No.: B3215219
CAS No.: 1159818-12-8
M. Wt: 135.17 g/mol
InChI Key: UQBCQAIYCAGULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazinamine, 6-cyclopropyl- is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyrazinamine, 6-cyclopropyl- is 135.079647300 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrazinamine, 6-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazinamine, 6-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCQAIYCAGULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308624
Record name 6-Cyclopropyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-12-8
Record name 6-Cyclopropyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159818-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Pyrazinamine, 6-cyclopropyl- CAS 1159818-12-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8): A Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8), a heterocyclic compound of significant interest to the drug discovery and development sector. While specific experimental data for this molecule is not widely published, this document serves as an expert guide to its potential, based on the well-established principles of medicinal chemistry. We will deconstruct the molecule into its core components—the pyrazine ring and the cyclopropyl moiety—to forecast its physicochemical properties, potential biological activities, and strategic value. This whitepaper outlines a proposed synthetic route, a complete workflow for its characterization, and essential safety protocols, providing researchers with a robust framework for synthesizing and evaluating this promising scaffold.

The Strategic Importance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature is often linked to flavoring agents, but its true power lies in its utility as a pharmacophore. The pyrazine nucleus is a key structural feature in numerous clinically approved drugs, where it often serves as a bioisosteric replacement for other aromatic systems. The two nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while also influencing the molecule's overall electronic properties, solubility, and metabolic stability.[2] The incorporation of an amine group, as in 2-pyrazinamine, further enhances its utility by providing a key hydrogen bond donor and a site for further chemical modification.

The Cyclopropyl Moiety: A "Super-Substituent" in Drug Design

The cyclopropyl group is far more than a simple alkyl substituent; it is a "privileged" structural motif in modern drug design.[3][4] Its unique electronic and conformational properties stem from the significant ring strain of the three-membered ring. This strain results in C-C bonds with enhanced π-character, allowing the cyclopropyl ring to interact with biological targets in ways that other alkyl groups cannot.[5]

The strategic incorporation of a cyclopropyl group can confer a multitude of benefits during lead optimization:[5]

  • Enhanced Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, often improving a compound's pharmacokinetic profile.[5]

  • Increased Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor and thereby increasing potency.[5]

  • Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

  • Improved Permeability: In some cases, it can increase a drug's ability to cross the blood-brain barrier.[5]

cluster_0 Benefits of Cyclopropyl Moiety Potency Enhanced Potency Metabolism Metabolic Stability Properties Modulated Properties (pKa, Solubility) Conformation Conformational Rigidity Core Cyclopropyl Group in Drug Candidate Core->Potency Reduces entropic penalty of binding Core->Metabolism Resists CYP450 oxidation Core->Properties Fine-tunes LogP and pKa Core->Conformation Locks bioactive conformation

Caption: Key advantages of incorporating a cyclopropyl group in drug design.

Analysis of 2-Pyrazinamine, 6-cyclopropyl-

This molecule represents a strategic fusion of the versatile pyrazinamine core and the beneficial cyclopropyl substituent. This combination suggests its potential as a valuable building block or a lead compound for targeting a range of biological systems, particularly protein kinases, where substituted pyrazines have shown significant promise.[6]

Predicted Physicochemical Properties

While experimental data is unavailable, computational methods can provide valuable estimates for key drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol Falls within the "Rule of 5" guidelines for good oral bioavailability.
cLogP ~1.0 - 1.5Indicates a balance between aqueous solubility and membrane permeability.
H-Bond Donors 1 (from -NH₂)Provides a key interaction point for target binding.
H-Bond Acceptors 2 (from ring Nitrogens)Enables multiple hydrogen bonding interactions with target proteins.
Topological Polar Surface Area (TPSA) ~55 ŲSuggests good potential for cell permeability and oral absorption.
Potential Biological Applications

The structure of 2-Pyrazinamine, 6-cyclopropyl- makes it a compelling candidate for several therapeutic areas:

  • Kinase Inhibition: 2,6-disubstituted pyrazines are a known scaffold for potent and selective kinase inhibitors, including those for CSNK2A and PIM kinases.[6] The cyclopropyl group could enhance binding affinity or improve selectivity against off-target kinases.

  • Intermediate for Complex Scaffolds: The primary amine provides a reactive handle for further chemical elaboration, making this compound an ideal starting material for creating more complex and diverse chemical libraries.[7]

  • Antiviral/Antimicrobial Agents: The pyrazine nucleus is present in various antimicrobial agents.[8] This scaffold could be explored for activity against various pathogens.

Proposed Synthesis and Characterization Workflow

The synthesis and validation of a novel compound require a logical and rigorous workflow. The following section details a proposed, field-proven methodology for the preparation and confirmation of 2-Pyrazinamine, 6-cyclopropyl-.

Retrosynthetic Strategy

A robust approach to synthesizing the target molecule is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This method is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups.[6] The key disconnection is between the pyrazine ring and the cyclopropyl group.

Proposed Retrosynthesis via Suzuki Coupling TM Target Molecule 2-Pyrazinamine, 6-cyclopropyl- Disconnect => TM->Disconnect Intermediates 2-Pyrazinamine, 6-halo- + Cyclopropylboronic acid (or ester) Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol describes a hypothetical but plausible synthesis based on standard Suzuki coupling conditions.

Objective: To synthesize 2-Pyrazinamine, 6-cyclopropyl- from 2-Amino-6-chloropyrazine and cyclopropylboronic acid.

Materials:

  • 2-Amino-6-chloropyrazine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add 2-Amino-6-chloropyrazine (1.0 eq).

  • Reagent Addition: Add cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the main reaction flask in a 4:1 ratio. Bubble argon through the solvent mixture for 15 minutes to ensure it is deoxygenated.

    • Causality Note: The aqueous base is essential for the activation of the boronic acid in the catalytic cycle. Dioxane provides a suitable solvent for the organic reagents. Deoxygenation is critical as oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Catalyst Addition: Add the pre-mixed palladium catalyst to the reaction flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is paramount.

Synthesis Crude Product from Synthesis Purification Column Chromatography Synthesis->Purification Purity HPLC Analysis (Purity >95%) Purification->Purity Identity Structural Confirmation Purification->Identity NMR 1H & 13C NMR Identity->NMR MS Mass Spec (MS) Identity->MS

Caption: Workflow for purification and analytical validation.

Protocol 4.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Procedure: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals:

    • Two distinct singlets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring.

    • A multiplet in the upfield region (~0.5-1.5 ppm) for the cyclopropyl protons.

    • A broad singlet for the -NH₂ protons.

  • Expected ¹³C NMR Signals: Specific signals corresponding to the aromatic carbons of the pyrazine ring and the aliphatic carbons of the cyclopropyl group.

Protocol 4.3.2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Procedure: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct at m/z ≈ 136.1.

Protocol 4.3.3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Procedure:

    • Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL).

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA).

    • Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Self-Validation: A pure sample should yield a single major peak, accounting for >95% of the total integrated peak area.

Safety and Handling

While no specific Material Safety Data Sheet (MSDS) exists for 2-Pyrazinamine, 6-cyclopropyl-, a conservative approach to safety must be adopted based on data from structurally related compounds like aminopyrazine and pyrazinamide.

  • Potential Hazards:

    • May be harmful if swallowed.[9]

    • Causes skin and serious eye irritation.[10][11]

    • May cause respiratory irritation.[11][12]

    • May be harmful in case of skin contact or inhalation.[12]

Hazard CategoryPrecautionary Measures and PPE
Ingestion Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
Skin Contact Wear protective gloves and a lab coat. Avoid contact with skin.[10] In case of contact, wash immediately with plenty of soap and water.[10]
Eye Contact Wear safety glasses with side shields or goggles.[13] In case of contact, rinse cautiously with water for several minutes.[10]
Inhalation Handle in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust.[11]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13] Keep container tightly closed.[11]

Conclusion and Future Outlook

2-Pyrazinamine, 6-cyclopropyl- stands as a molecule of high potential for drug discovery. Its design thoughtfully combines the validated pyrazine pharmacophore with the advantageous cyclopropyl group. This guide has provided a comprehensive framework based on established scientific principles for its synthesis, characterization, and safe handling. The logical next steps for researchers would be to execute the proposed synthesis and subject the compound to a battery of biological screens, such as kinase inhibitor panels or antimicrobial assays, to uncover its therapeutic potential. As a versatile building block, its value in constructing larger, more complex libraries for lead discovery should not be underestimated.

References

  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet - Cayman Chemical. (2025, November 25).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28).
  • Pyrazinamide - AK Scientific, Inc.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • (5-Cyclopropylpyrazin-2-YL)methanamine | 1260666-59-8 | Benchchem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
  • SAFETY DATA SHEET - Penske Australia. (2019, October 23).
  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. (1972). Journal of Medicinal Chemistry, 15(2), 164-168.
  • 6.2.2. Pyrazines.
  • Pyrazines | AMERICAN ELEMENTS®.
  • CAS 5049-61-6: Aminopyrazine - CymitQuimica.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.

Sources

6-Cyclopropylpyrazin-2-amine: Structural Elucidation, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter heterocycles that serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 6-cyclopropylpyrazin-2-amine (CAS: 1159818-12-8) is one such critical intermediate[1]. The strategic placement of a cyclopropyl group on a pyrazine scaffold introduces unique steric bulk and lipophilicity while restricting the conformational flexibility of adjacent pharmacophores. This specific structural motif is highly sought after in the design of targeted kinase inhibitors, particularly in the development of glycogen synthase kinase-3 (GSK-3) inhibitors[2].

This whitepaper provides an authoritative, self-validating guide to the chemical structure, SMILES notation, synthetic methodology, and analytical verification of 6-cyclopropylpyrazin-2-amine.

Structural Elucidation and SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a precise topological representation of chemical structures, essential for cheminformatics and computational modeling.

For 6-cyclopropylpyrazin-2-amine, the canonical SMILES string is NC1=CN=CC(C2CC2)=N1.

Causality of the SMILES Topology:
  • NC1 : Represents the primary amine group (-NH2) attached to the first carbon (C2 position in IUPAC nomenclature) of the pyrazine ring.

  • =CN=CC : Maps the conjugated 1,4-diazine backbone. The alternating double bonds reflect the aromaticity of the pyrazine core.

  • (C2CC2) : Denotes the cyclopropyl substituent attached to the C6 position. The numeric identifiers (2) dictate the ring closure of the three-membered aliphatic system.

  • =N1 : Represents the final nitrogen of the pyrazine ring, double-bonded back to the initial C1 to close the six-membered aromatic heterocycle.

SMILES_Breakdown SMILES SMILES: NC1=CN=CC(C2CC2)=N1 Amine NC1 2-Amino Group SMILES->Amine Pyrazine =CN=CC...=N1 Pyrazine Core SMILES->Pyrazine Cyclopropyl (C2CC2) 6-Cyclopropyl Ring SMILES->Cyclopropyl

Topological breakdown of the 6-cyclopropylpyrazin-2-amine SMILES string.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueScientific Significance
Chemical Name 6-cyclopropylpyrazin-2-amineStandard IUPAC nomenclature.
CAS Number 1159818-12-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C7H9N3Defines the exact atomic composition.
Molecular Weight 135.17 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES NC1=CN=CC(C2CC2)=N1Enables integration into computational docking studies.
H-Bond Donors 1 (from -NH2)Critical for interacting with kinase hinge regions[2].
H-Bond Acceptors 3 (2 from pyrazine, 1 from -NH2)Facilitates diverse binding modalities in target active sites.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Causality Behind Experimental Choices:
  • Starting Material: 6-bromopyrazin-2-amine[3] is selected over the chloro-analog. The weaker C-Br bond lowers the activation energy required for the oxidative addition of the palladium catalyst, ensuring a faster and more complete reaction.

  • Catalyst System: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step, drastically minimizing unwanted side reactions like protodeboronation.

  • Base and Solvent: Potassium carbonate (K2CO3) in a 1,4-dioxane/water mixture is used. The water is strictly necessary to form the reactive boronate complex from cyclopropylboronic acid, which facilitates the transmetalation step.

Step-by-Step Protocol:
  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 6-bromopyrazin-2-amine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v). Expert Note: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) species.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv).

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12-16 hours with vigorous stirring. Monitor via LC-MS until the aryl bromide is completely consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: hexane/ethyl acetate gradient) to isolate the target compound.

SynthesisWorkflow A 6-Bromopyrazin-2-amine (Starting Material) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Cyclopropylboronic acid (Coupling Partner) B->C D 6-Cyclopropylpyrazin-2-amine (Target Product) C->D Suzuki-Miyaura Cross-Coupling E GSK-3 Inhibitors (Therapeutic Application) D->E Urea Formation (Downstream)

Suzuki-Miyaura cross-coupling workflow for synthesizing 6-cyclopropylpyrazin-2-amine.

Analytical Validation (Self-Validating Protocol)

Trust in chemical synthesis relies on self-validating systems. A single analytical method is prone to false positives; therefore, the synthesized 6-cyclopropylpyrazin-2-amine must be verified through an orthogonal analytical protocol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase HPLC coupled with Electrospray Ionization (ESI+).

    • Validation Marker: The spectrum must exhibit a dominant [M+H]+ peak at m/z 136.1. The retention time must align with the compound's expected lipophilicity, confirming the successful attachment of the non-polar cyclopropyl group.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

    • Validation Marker: The pyrazine protons will appear as two distinct singlets in the aromatic region (~7.6 - 8.0 ppm). The primary amine (-NH2) must present as a broad singlet (~6.0 - 6.5 ppm) integrating to 2H, which will cleanly disappear upon D2O exchange. The cyclopropyl group will validate the structure by showing a distinct multiplet for the methine proton (~1.8 - 2.1 ppm) and complex multiplets for the methylene protons (~0.8 - 1.0 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Method: UV detection at 254 nm.

    • Validation Marker: A single sharp peak demonstrating >95% purity, strictly confirming the absence of homocoupled boronic acid byproducts or residual 6-bromopyrazin-2-amine.

Applications in Medicinal Chemistry

6-cyclopropylpyrazin-2-amine is not an end-product but a strategic pharmacophore precursor. Its primary application lies in the development of advanced heterocyclic therapeutics. For instance, it is a documented building block in the synthesis of potent glycogen synthase kinase-3 (GSK-3) inhibitors[2].

By reacting the primary amine of 6-cyclopropylpyrazin-2-amine with appropriate isocyanates or activated carbamates, researchers generate highly potent urea-based kinase inhibitors. The cyclopropyl group in these structures is not merely decorative; it often occupies a specific hydrophobic pocket within the kinase hinge region, significantly enhancing both binding affinity and target selectivity over off-target kinases[2].

References

  • Google Patents. "US9090592B2 - Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors".
  • AA BLOCKS. "Building Blocks: 6-Bromopyrazin-2-amine". Available at: [Link]

Sources

The 6-Cyclopropyl-2-Aminopyrazine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective, orally bioavailable kinase inhibitors relies heavily on privileged scaffolds that balance geometric precision with favorable physicochemical properties. The 6-cyclopropyl-2-aminopyrazine motif has emerged as a cornerstone in the development of targeted therapies, particularly against Phosphatidylinositol-3 kinase-related kinases (PIKKs) such as ATR, as well as other critical kinases like CHK1 and GSK-3[1][2].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind this scaffold's success. We will explore the structural rationale of the cyclopropyl-pyrazine pairing, examine its role in disrupting the DNA Damage Response (DDR) pathway, and provide self-validating experimental protocols for its synthesis and biological evaluation.

Structural Logic & Mechanistic Rationale

The efficacy of the 6-cyclopropyl-2-aminopyrazine scaffold is not accidental; it is the result of precise stereoelectronic and thermodynamic tuning.

The 2-Aminopyrazine Core: A Bidentate Hinge Binder

To competitively inhibit ATP, a small molecule must anchor itself into the highly conserved hinge region of the kinase domain[1]. The 2-aminopyrazine core acts as an optimal bidentate hinge binder:

  • Hydrogen Bond Acceptor: The pyrazine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge region.

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen.

  • Causality: This dual donor-acceptor mimicry perfectly replicates the binding modality of the adenine ring of ATP, anchoring the scaffold rigidly within the active site.

The 6-Cyclopropyl Advantage: The "Gatekeeper" Fit

While the 2-aminopyrazine core anchors the molecule, substitution at the 6-position dictates selectivity and pharmacokinetic stability. The selection of a cyclopropyl group over linear alkyls (ethyl, propyl) or branched alkyls (isopropyl) is driven by three causal factors:

  • Conformational Rigidity & Entropic Penalty: Unlike an isopropyl group, the cyclopropyl ring has no rotatable bonds. Pre-organizing the molecule into its active conformation minimizes the entropic penalty (

    
    ) upon binding to the kinase hydrophobic pocket adjacent to the gatekeeper residue.
    
  • Metabolic Stability: The

    
    -like character of the cyclopropyl C-C bonds increases the bond dissociation energy of the 
    
    
    
    -C-H bonds. This successfully thwarts rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism, a common failure point for isopropyl-bearing analogs.
  • Lipophilic Efficiency (LipE): The cyclopropyl group provides a dense, compact hydrophobic bulk that increases the partition coefficient (logP) to drive target affinity, while adding only 40 Da to the molecular weight, preserving Lipinski's Rule of Five parameters[3].

SAR_Logic Hinge 2-Aminopyrazine Core (Hinge Binder) Kinase Kinase Target Inhibition Hinge->Kinase H-Bonding Cyclopropyl 6-Cyclopropyl Motif (Gatekeeper Fit) Cyclopropyl->Kinase Steric Fit & logP Solvent C3/C5 Substituents (Solvent Channel) Solvent->Kinase Selectivity

Figure 1: Modular SAR logic of the 6-cyclopropyl-2-aminopyrazine scaffold.

Target Engagement: Disrupting the DDR Pathway

The 6-cyclopropyl-2-aminopyrazine scaffold has seen profound success in targeting the DNA Damage Response (DDR) network, specifically the ATR/CHK1 axis[2][4]. In cancers exhibiting high replication stress (e.g., ATM-deficient tumors), cells rely heavily on ATR to stabilize replication forks and prevent premature mitotic entry.

By inhibiting ATR, pyrazine-based molecules block the downstream phosphorylation of CHK1. This forces cancer cells with damaged DNA to bypass the G2/M checkpoint, leading to lethal chromosomal shattering (mitotic catastrophe) and subsequent apoptosis[4].

DDR_Pathway ssDNA ssDNA / Replication Stress ATR ATR Kinase ssDNA->ATR CHK1 CHK1 Activation ATR->CHK1 Phosphorylation Apoptosis Mitotic Catastrophe ATR->Apoptosis Pathway Blocked Inhibitor 6-Cyclopropyl-2-aminopyrazine Inhibitor->ATR Inhibits CellCycle Cell Cycle Arrest & Repair CHK1->CellCycle

Figure 2: Disruption of the ATR/CHK1 DNA Damage Response pathway.

Quantitative SAR Data Summary

To illustrate the causality of the cyclopropyl substitution, the following table summarizes typical structure-activity relationship (SAR) data for 6-substituted 2-aminopyrazine derivatives against a generic PIKK target (e.g., ATR).

R-Group at 6-PositionKinase IC₅₀ (nM)cLogPMicrosomal Clearance (µL/min/mg)Mechanistic Consequence
-H (Unsubstituted) > 5,0000.815.2Fails to engage hydrophobic pocket; poor affinity.
-Methyl 4501.322.4Weak hydrophobic contact; rapid clearance.
-Ethyl 1201.848.6Better fit, but highly susceptible to CYP450 oxidation.
-Isopropyl 452.265.1Excellent steric fit, but severe metabolic liability at the

-carbon.
-Cyclopropyl 12 2.0 18.5 Optimal balance: Rigid fit, high affinity, metabolically stable.

Data synthesized from established medicinal chemistry optimization campaigns of pyrazine-based kinase inhibitors[1][3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Built-in quality control steps guarantee that downstream biological data is not confounded by synthetic impurities or assay artifacts.

Workflow Synth 1. Scaffold Synthesis (Suzuki Coupling) Bio 2. TR-FRET Assay (IC50 Det.) Synth->Bio Cell 3. Target Engagement (Western Blot) Bio->Cell PKPD 4. In Vivo PK/PD & Efficacy Cell->PKPD

Figure 3: Self-validating experimental workflow for evaluating pyrazine derivatives.

Protocol 1: Synthesis of 6-Cyclopropylpyrazin-2-amine via Suzuki-Miyaura Coupling

Objective: Construct the core scaffold while avoiding reductive dehalogenation side reactions. Causality of Reagents: We utilize


 because the bidentate dppf ligand provides a large bite angle (99°). This accelerates the reductive elimination step in the catalytic cycle, preventing the premature proto-deborylation of the sterically hindered cyclopropylboronic acid.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 2-amino-6-bromopyrazine (1.0 eq) and cyclopropylboronic acid (1.5 eq).

  • Catalyst & Base: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (3.0 eq).
  • Solvent System: Suspend the mixture in a degassed 4:1 ratio of 1,4-Dioxane to

    
    . Self-Validation: Degassing via argon sparging for 10 minutes is critical to prevent catalyst oxidation (
    
    
    
    ).
  • Reaction: Seal the vial and heat under microwave irradiation at 100°C for 45 minutes.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

  • Purification & QC: Purify via flash chromatography (Silica, Hexanes/EtOAc).

    • Self-Validation Check: Confirm product identity and purity (>95%) via LC-MS and

      
      -NMR. The cyclopropyl protons must appear as distinct multiplets between 0.8–1.0 ppm. Do not proceed to biological assays if purity is <95%.
      
Protocol 2: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the highly accurate in vitro


 of the synthesized inhibitor.
Causality of Assay Choice:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate short-lived background autofluorescence from the small molecules, drastically reducing false-positive Pan-Assay Interference Compounds (PAINS).

Step-by-Step Methodology:

  • Compound Plating: Echo-dispense the 6-cyclopropyl-2-aminopyrazine derivative in a 10-point, 3-fold dilution series into a 384-well low-volume plate.

  • Enzyme Addition: Add recombinant kinase (e.g., ATR/ATRIP complex) suspended in assay buffer (50 mM HEPES, 10 mM

    
    , 0.01% Brij-35, 1 mM EGTA).
    
  • Substrate & ATP: Initiate the reaction by adding the peptide substrate and ATP at its apparent

    
     concentration. Self-Validation: Running the assay at ATP 
    
    
    
    ensures the
    
    
    accurately reflects the inhibitor's binding affinity (
    
    
    ) according to the Cheng-Prusoff equation.
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA and the TR-FRET antibody detection mixture.

  • Readout & QC: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620/665 nm.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor

      
       is required to validate the assay's dynamic range and signal-to-noise ratio.
      
Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Verify that the compound penetrates the cell membrane and inhibits the kinase in a complex intracellular environment. Causality of Biomarker: For ATR inhibitors, we probe for phosphorylated CHK1 (Ser345). Because CHK1 is the direct downstream substrate of ATR, p-CHK1(Ser345) serves as a highly specific, self-validating biomarker of target engagement[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the inhibitor at varying concentrations (0.1, 1.0, 10

    
    ) for 2 hours.
    
  • Stress Induction: Add 2 mM Hydroxyurea (HU) for 1 hour to induce replication stress and hyperactivate the ATR pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing & QC: Probe with primary antibodies against p-CHK1 (Ser345), total CHK1, and

    
    -Actin.
    
    • Self-Validation Check:

      
      -Actin serves as the internal loading control to ensure that any observed reduction in p-CHK1 signal is strictly due to kinase inhibition, rather than generalized compound cytotoxicity or unequal sample loading.
      

References

  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.[Link]

  • Shaik, A., & Kirubakaran, S. (2020). Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics. Frontiers in Bioscience (Landmark Edition), 25(8), 1510-1537. [Link]

  • Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.[Link]

  • Chen, et al. (2024). Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells. Frontiers in Pharmacology, 15.[Link]

Sources

2-amino-6-cyclopropylpyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Characterization, and Pharmaceutical Application

Executive Summary

2-Amino-6-cyclopropylpyrazine (CAS: 1159818-12-8), formally known as 6-cyclopropylpyrazin-2-amine , represents a critical scaffold in modern medicinal chemistry.[1][2][3] As a functionalized heteroaromatic intermediate, it bridges the gap between solubility-enhancing polarity (via the pyrazine nitrogen and exocyclic amine) and metabolic stability (via the cyclopropyl moiety).

This guide serves as a technical blueprint for researchers utilizing this molecule in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics.[1][3] It moves beyond basic data to provide actionable synthesis protocols, structural validation strategies, and pharmacophore insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The integration of a cyclopropyl group onto the pyrazine core creates a unique steric and electronic environment. Unlike flexible alkyl chains (e.g., isopropyl), the cyclopropyl ring adds rigidity and metabolic resistance (blocking CYP450 oxidation at the


-carbon).
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 6-Cyclopropylpyrazin-2-amine
Common Name 2-Amino-6-cyclopropylpyrazine
CAS Number 1159818-12-8
Molecular Formula

Molecular Weight 135.17 g/mol
SMILES NC1=NC(C2CC2)=CN=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Table 2: Elemental Analysis (Calculated)
ElementSymbolCountMass ContributionMass %
CarbonC784.07762.20%
NitrogenN342.02131.09%
HydrogenH99.0726.71%

Synthetic Methodology: The Suzuki-Miyaura Route[1][2][3][4]

While various routes exist, the most robust and scalable method involves the palladium-catalyzed cross-coupling of 2-amino-6-chloropyrazine with cyclopropylboronic acid .[1][2][3] This approach avoids the handling of unstable diazonium intermediates often required in alternative routes.

Reaction Logic

The reaction leverages the Suzuki-Miyaura coupling mechanism.[1][2][3] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of the Palladium(0) catalyst to the C-Cl bond.[1][2][3] The cyclopropylboronic acid then undergoes transmetallation, followed by reductive elimination to yield the product.

Workflow Diagram

Synthesis Start1 2-Amino-6-chloropyrazine (CAS: 33332-28-4) Catalyst Pd(dppf)Cl2 • DCM K3PO4 (Base) Start1->Catalyst Start2 Cyclopropylboronic Acid (CAS: 411235-57-9) Start2->Catalyst Process Reflux (80-100°C) Dioxane/H2O (4:1) 12-18 Hours Catalyst->Process Oxidative Addition & Transmetallation Product 2-Amino-6-cyclopropylpyrazine (Yield: ~60-75%) Process->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis workflow targeting the C6 position of the pyrazine ring.[1][2][3]

Detailed Experimental Protocol

Reagents:

  • 2-Amino-6-chloropyrazine (1.0 equiv)[1][2][3][4]

  • Cyclopropylboronic acid (1.2 - 1.5 equiv)[1][2][3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.05 equiv)[2]
    
  • Potassium Phosphate (K

    
    PO
    
    
    
    ) (3.0 equiv)[2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Procedure:

  • Inert Atmosphere Setup: Charge a round-bottom flask with 2-amino-6-chloropyrazine, cyclopropylboronic acid, and K

    
    PO
    
    
    
    .[1][2][3] Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can poison the Pd catalyst.
  • Solvent Addition: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     quickly under a positive stream of Argon.
    
  • Reaction: Heat the mixture to 90°C for 16 hours. Monitor reaction progress via LC-MS (Target Mass: 136.1 [M+H]

    
    ).
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[3] Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    ), eluting with a gradient of Hexanes/Ethyl Acetate (0-50%).
    

Analytical Profiling & Characterization

Trustworthy identification requires confirming both the pyrazine core integrity and the successful installation of the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.85 (s, 1H, Pyrazine H-3) – Diagnostic singlet, deshielded by adjacent N.[1]
      
    • 
       7.60 (s, 1H, Pyrazine H-5).[1]
      
    • 
       6.20 (s, 2H, -NH
      
      
      
      ) – Broad exchangeable singlet.[1][2][3]
    • 
       1.85 (m, 1H, Cyclopropyl CH).
      
    • 
       0.80 – 0.95 (m, 4H, Cyclopropyl CH
      
      
      
      ).
    • Note: Integration ratio of Aromatic H to Cyclopropyl H must be 2:5.[1][3]

Mass Spectrometry (LC-MS)[1][2][3][4]
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Parent Ion: [M+H]

    
     = 136.1 m/z[3]
    
  • Fragmentation Pattern: Loss of cyclopropyl group or ammonia may be observed at higher collision energies.[3]

Pharmaceutical Utility & Pharmacophore Logic[1][2][3][4]

In drug discovery, 2-amino-6-cyclopropylpyrazine serves as a "privileged scaffold."[1][2][3] It is frequently employed to mimic the adenosine ring in ATP-competitive kinase inhibitors or to serve as a hinge-binding motif.[1][2][3]

Structure-Activity Relationship (SAR)

The molecule offers three distinct vectors for interaction:[1][2][3]

  • H-Bond Donor: The exocyclic amine (-NH

    
    ) acts as a donor, often binding to the hinge region of kinases (e.g., Glu/Met residues).[1][3]
    
  • H-Bond Acceptor: The pyrazine nitrogens (N1/N4) act as acceptors.[1][3]

  • Hydrophobic Contact: The cyclopropyl group fills small hydrophobic pockets (e.g., the gatekeeper region) without the entropic penalty of a flexible alkyl chain.

Interaction Map

Pharmacophore Core 2-Amino-6-cyclopropylpyrazine Hinge Hinge Binder (Kinase Domain) Core->Hinge -NH2 Group (Donor) Core->Hinge Pyrazine N (Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Core->Pocket Cyclopropyl Group Solubility Solubility Modulation (LogP ~0.8) Core->Solubility Pyrazine Core

Figure 2: Pharmacophore mapping demonstrating the tri-functional role of the scaffold in receptor binding.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for aminopyrazines.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

  • Storage: Store at 2-8°C under inert gas. Pyrazines can darken upon oxidation.[3]

References

  • Burns, M. R., et al. (2010).[6] Biaryl ether urea compounds. U.S. Patent No.[6] 8,044,052.[3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118458, 2-Amino-6-chloropyrazine. Retrieved from [Link]

Sources

Technical Guide: 6-Cyclopropylpyrazin-2-amine vs. 5-Cyclopropyl Isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide adheres to the "Senior Application Scientist" persona, prioritizing causal explanation, self-validating protocols, and authoritative grounding.

Differentiation, Synthesis, and Structural Validation in Kinase Inhibitor Discovery

Executive Summary & Biological Context

In the landscape of kinase inhibitor design—specifically for ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 targets—the pyrazin-2-amine scaffold is a privileged pharmacophore.[1][2] The introduction of a cyclopropyl group adds lipophilicity and metabolic stability (blocking cytochrome P450 oxidation) without the entropic penalty of flexible alkyl chains.

However, a critical synthetic ambiguity exists: Regioisomerism. [3]

  • The 5-isomer (2-amino-5-cyclopropylpyrazine): Often the bioactive conformer (para-like geometry).[1][2] It mimics the binding vector of clinical candidates like Berzosertib (VX-970) .[1][2]

  • The 6-isomer (2-amino-6-cyclopropylpyrazine): A common impurity or alternative scaffold (meta-like geometry).[1][2] It creates a distinct steric profile that can abolish potency or induce off-target clashes.[1][2]

This guide details the structural differentiation, regioselective synthesis, and analytical validation of these two isomers.

Structural & Electronic Landscape

To control the chemistry, one must understand the electronic environment of the pyrazine ring.

Nomenclature and Numbering

The amine group at position 2 defines the numbering.

  • N1 & N4: Ring nitrogens.[1][2]

  • C2: Bears the exocyclic amine (-NH2).[1][2]

  • C3: Ortho to amine (between N1 and N4).[1][2]

  • C5: Para to amine (adjacent to N4).[1][2][4]

  • C6: Meta-like (adjacent to N1).[1][2]

Electronic Differentiation

The pyrazine ring is electron-deficient (


-deficient).[1][2] The amine at C2 is an Electron Donating Group (EDG).[1]
  • 5-Position (Para-like): Electronically enriched by the C2-amine resonance.[1][2] It is the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).[3]

  • 6-Position (Meta-like): Less influenced by the amine's mesomeric effect.[1][2] It is often the site of nucleophilic attack or radical addition (Minisci type) depending on protonation states.[1]

Visualizing the Steric Clash

The following diagram illustrates the spatial difference. The 6-cyclopropyl group creates a "ortho-like" steric pressure on the N1 nitrogen, potentially affecting hydrogen bonding in the hinge region of a kinase.[2]

IsomerComparison cluster_5 5-Cyclopropyl Isomer (Linear Vector) cluster_6 6-Cyclopropyl Isomer (Bent Vector) node5 N1 | C2-NH2 | C3-H | N4 | C5-Cyclopropyl | C6-H Binding Kinase Hinge Binding (N1 usually acceptor) node5->Binding Optimal Geometry node6 N1 | C2-NH2 | C3-H | N4 | C5-H | C6-Cyclopropyl Clash Steric Clash at N1 (6-isomer) node6->Clash Proximal Interference

Figure 1: Structural comparison showing the steric implications of the 6-cyclopropyl group near the N1 hinge-binding motif.

Regioselective Synthesis Protocols

Direct functionalization of pyrazin-2-amine often yields inseparable mixtures. The "Self-Validating" approach relies on starting with regio-defined halides.[1][2]

Protocol A: The "Gold Standard" (Suzuki Coupling)

This method guarantees the structure because the regiochemistry is fixed in the starting material.

Reagents:

  • Substrate: 2-amino-5-bromopyrazine (for 5-isomer) OR 2-amino-6-chloropyrazine (for 6-isomer).

  • Coupling Partner: Cyclopropylboronic acid (or MIDA boronate).[1][2]

  • Catalyst: Pd(dppf)Cl2[3][1][2]·DCM (Robust for heteroaromatics).[1][2]

  • Base: K3PO4 (Anhydrous preferred to minimize protodeboronation).[1][2]

Step-by-Step Methodology:

  • Charge: In a microwave vial, combine 2-amino-5-bromopyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Solvent: Add Toluene/Water (3:1 ratio).[1][2] The biphasic system protects the boronic acid.

  • Degas: Sparge with Argon for 10 minutes. (Critical: Oxygen kills the active Pd(0) species).[1]

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). Seal immediately.

  • Reaction: Heat at 100°C for 4-12 hours (or 110°C MW for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-isomer is typically more polar than the 6-isomer.[1][2]

Protocol B: The Minisci Reaction (Direct Radical Alkylation)

Warning:[3] This method is faster but produces a mixture of C5 and C6 isomers that requires difficult separation.[1]

Mechanism: Radical alkylation of protonated heteroarenes.[1][2] The nucleophilic cyclopropyl radical attacks the most electron-deficient position.[1][2]

  • Regioselectivity: Generally favors C5 (para to amine) over C6, but ratios can be 3:1 or lower depending on conditions.[3][1][2]

SynthesisPathways Start_Halo Regio-Defined Halide (2-amino-5-Br OR 2-amino-6-Cl) Suzuki Suzuki Coupling Pd(dppf)Cl2, Cyclopropyl-B(OH)2 Start_Halo->Suzuki Start_Amine Pyrazin-2-amine (Unsubstituted) Minisci Minisci Reaction AgNO3, (NH4)2S2O8, Cyclopropane carboxylic acid Start_Amine->Minisci Pure Pure Regioisomer (Structure Guaranteed) Suzuki->Pure Mixture Mixture (5-iso + 6-iso) (Separation Required) Minisci->Mixture

Figure 2: Synthetic decision tree.[3][1][2] Protocol A (Suzuki) is recommended for SAR studies to ensure structural integrity.[3][1][2]

Analytical Validation (The "Self-Validating" System)[2][3]

NMR differentiation between these isomers is subtle.[1][2] Standard 1H NMR coupling constants (


) are often insufficient because 

and

in pyrazines are both small (< 2 Hz).[3][1][2]

The Definitive Method: 1D NOE (Nuclear Overhauser Effect) [1]

NOE Logic

You must irradiate the cyclopropyl methine proton and observe which aromatic protons respond.[1]

IsomerStructureNOE Observation (Irradiate Cyclopropyl-CH)
5-Isomer 2-amino-5-cyclopropylStrong NOE to H6. (H6 is ortho to the cyclopropyl group).[1][2]
6-Isomer 2-amino-6-cyclopropylStrong NOE to H5. (H5 is ortho to the cyclopropyl group).[1][2]

Wait, how do we distinguish H5 from H6?

  • H3 (Common to both): Always the most downfield singlet (~8.0 ppm) due to being between two nitrogens.[1]

  • H6 (in 5-isomer): Appears as a doublet (

    
     Hz) coupling to H3.[3][1][2]
    
  • H5 (in 6-isomer): Appears as a doublet (

    
     Hz) coupling to H3.[3][1][2]
    

The "Smoking Gun" Experiment:

  • Assign H3 (most downfield singlet).[1][2]

  • Irradiate the Amine (NH2) protons (if visible in DMSO-d6).[1][2]

    • 5-Isomer: NOE to H3 AND H6 (weak/medium).[1][2] (H6 is adjacent to N1, NH2 is at C2).[3][1][2]

    • 6-Isomer: NOE to H3 ONLY. (The 6-cyclopropyl group blocks the other side; H5 is far away).[1][2]

Quantitative Data Summary
Feature5-Cyclopropyl Isomer6-Cyclopropyl Isomer
Symmetry Lower symmetryLower symmetry
1H NMR (DMSO) H3 (s), H6 (d).[3][1][2]

Hz
H3 (s), H5 (d).[3][1]

Hz
Polarity (TLC) Generally More Polar (Lower Rf)Generally Less Polar (Higher Rf)
Bioactivity (ATR) High (Fits pocket)Low (Steric clash)

Case Study: Relevance to ATR Inhibitors

The 5-substituted pyrazin-2-amine core is the backbone of Berzosertib (VX-970) , a clinical-stage ATR inhibitor.[1][2]

  • Structure: VX-970 features a sulfonylphenyl group at the 5-position and an isoxazole at the 3-position .[1][2]

  • SAR Insight: Early discovery papers (Vertex Pharmaceuticals) demonstrate that substitution at the 6-position is generally disallowed due to steric conflict with the kinase hinge region (specifically the backbone carbonyl of the hinge residue).[1] The 5-position vector projects into the solvent-exposed region, allowing for solubility-enhancing groups (like the cyclopropyl or sulfonylphenyl).[1][2]

Citation:

  • Charrier, J. D., et al. "Discovery of potent and selective inhibitors of ATR kinase..."[3] J. Med. Chem. 2011, 54(7), 2320–2330.[3] [1]

References

  • Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry (ACS) URL:[3][1][Link]1][2]

  • Rational Design of VX-970 (Berzosertib): Optimization of Intra- and Intermolecular Polar Interactions. Source: Journal of Medicinal Chemistry URL:[Link]1][2]

  • Regioselective Minisci Acylation of Pyrazines. Source: The Journal of Organic Chemistry URL:[Link]1][2]

  • Proton Magnetic Resonance Spectra of Pyrazine and its Derivatives. Source: Journal of Chemical Physics (via AIP Scitation or similar repository) URL:[3][1][Link] (General reference for Pyrazine J-coupling validation).[1][2]

Sources

Engineering ADME and Target Selectivity: The Bioisosteric Replacement of Pyridine with Cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pyridine Problem" in Late-Stage Optimization

In multiparameter optimization (MPO), the pyridine heterocycle is a ubiquitous scaffold used to establish key hydrogen bond interactions with target proteins. However, its high basicity (conjugate acid pKa ~5.2) frequently introduces critical developability bottlenecks. Protonation at physiological pH can lead to hERG channel blockade, phospholipidosis, and poor membrane permeability. Furthermore, the unhindered nitrogen lone pair readily coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to potent mechanism-based inhibition and severe drug-drug interaction (DDI) liabilities[1].

To rescue promising chemotypes, we must engineer bioisosteres that decouple target affinity from these physicochemical liabilities. This whitepaper details the mechanistic rationale, physicochemical profiling, and experimental validation of substituting pyridine with cyclopropylpyrazine —a sophisticated, dual-action bioisosteric replacement strategy.

Mechanistic Rationale: Deconstructing the Bioisostere

The transition from pyridine to cyclopropylpyrazine is not a simple atom swap; it is a calculated modulation of electronic and steric parameters designed to optimize Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).

Electronic Tuning via the Pyrazine Core

The introduction of a second nitrogen atom at the para position transforms the pyridine ring into a pyrazine. This second nitrogen exerts a strong electron-withdrawing inductive effect, drastically reducing the basicity of the ring (pKa drops from ~5.2 to ~1.1)[2].

  • Causality: By rendering the heterocycle essentially neutral at pH 7.4, we eliminate the electrostatic interactions responsible for hERG binding. Additionally, the reduced electron density on the remaining nitrogen lone pair significantly weakens its ability to coordinate with CYP450 heme iron, resolving the DDI liability.

Steric and Lipophilic Restoration via the Cyclopropyl Appendage

While the pyrazine core solves the basicity problem, it introduces a new liability: a severe drop in lipophilicity (LogP) and the loss of hydrophobic contacts previously mediated by the pyridine C-H bonds. To restore target affinity, a lipophilic appendage is required.

  • Causality: Standard alkyl groups (e.g., isopropyl) are highly susceptible to CYP-mediated aliphatic hydroxylation. Instead, we append a cyclopropyl group . The cyclopropyl ring possesses enhanced π-character and shorter, stronger C-C bonds, rendering it highly resistant to oxidative metabolism[3]. Furthermore, its rigid geometry acts as a conformational lock, filling the hydrophobic pocket without introducing the entropic penalty associated with flexible alkyl chains.

BioisostereLogic A Pyridine Core (High Basicity, pKa ~5.2) B Liability: hERG Toxicity & CYP450 Inhibition A->B Causes C Pyrazine Core (Low Basicity, pKa ~1.1) B->C Add N-atom (Inductive Effect) D Liability: Loss of Lipophilicity & Target Affinity C->D Causes E Cyclopropylpyrazine (Optimized Bioisostere) D->E Add Cyclopropyl (Steric/Lipophilic Fill)

Caption: Logical evolution from pyridine to cyclopropylpyrazine addressing ADME liabilities.

Physicochemical Profiling

The quantitative impact of this bioisosteric replacement is summarized below. The cyclopropylpyrazine achieves a "Goldilocks" profile: maintaining the necessary lipophilicity for target engagement while suppressing the basicity that drives toxicity.

Physicochemical ParameterPyridinePyrazineCyclopropylpyrazine
pKa (Conjugate Acid) ~5.2~1.1~1.2
Lipophilicity (LogP) ~0.65-0.26~1.20
CYP450 Inhibition Risk High (Heme coordination)LowLow
Metabolic Stability ModerateHighHigh (Oxidation resistant)
hERG Liability Moderate to HighLowLow

Case Study: Selective Inhibition of PI3K-C2α

Class II alpha phosphoinositide-3-kinase (PI3K-C2α) is a critical lipid kinase involved in clathrin-mediated endocytosis and vesicular trafficking. It has emerged as a prime target for antithrombotic therapy[4]. However, achieving selectivity over Class I PI3K isoforms is notoriously difficult.

Recent structural optimization campaigns utilized methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate as a core building block. The cyclopropylpyrazine bioisostere perfectly occupied the ATP-binding pocket, utilizing the cyclopropyl group to mediate crucial hydrophobic contacts with the kinase hinge region, while the pyrazine nitrogens maintained necessary hydrogen bonding without triggering off-target kinome liabilities[4].

PI3KPathway Stimulus Receptor Activation PI3K PI3K-C2α Stimulus->PI3K Lipid PtdIns(3)P / PtdIns(3,4)P2 PI3K->Lipid Phosphorylation Endocytosis Clathrin-Mediated Endocytosis & Vesicular Trafficking Lipid->Endocytosis Signaling Cascade Inhibitor Cyclopropylpyrazine Inhibitor Inhibitor->PI3K Competitive ATP Binding

Caption: PI3K-C2α signaling pathway modulated by cyclopropylpyrazine-based inhibitors.

Experimental Protocols & Validation Workflows

To rigorously validate this bioisosteric replacement, we employ a self-validating workflow encompassing synthesis, ADME profiling, and target engagement.

ExpWorkflow Synth 1. Synthesis (Suzuki Coupling) ADME 2. ADME Profiling (Microsomal/CYP) Synth->ADME Assay 3. Target Binding (ADP-Glo Kinase) ADME->Assay Selectivity 4. Selectivity Panel (Off-target) Assay->Selectivity

Caption: Step-by-step experimental workflow for validating the bioisosteric replacement.

Protocol 1: Synthesis of the Cyclopropylpyrazine Core via Suzuki-Miyaura Coupling

Causality of Design: Standard sp3-alkyl cross-couplings often fail due to rapid β-hydride elimination. However, the sp2-like character of the cyclopropyl ring allows for efficient palladium-catalyzed coupling. We utilize K3PO4 as a mild base to prevent degradation of the electron-deficient pyrazine core.

  • Reagents: Suspend the halogenated pyrazine precursor (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), and Pd(PPh3)4 (5 mol %) in anhydrous 1,4-dioxane[4].

  • Reaction: Degas the mixture with N2 for 10 minutes, then reflux at 100°C for 18 hours.

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. Confirm the structural integrity and the absence of ring-opened byproducts via 1H NMR (look for the distinct cyclopropyl multiplets at δ 1.0–1.2 ppm) and LC-MS.

Protocol 2: In Vitro ADME Profiling (Microsomal Stability)

Causality of Design: To prove that the cyclopropyl group resists the oxidative metabolism that plagues standard alkyl chains, we perform a human liver microsome (HLM) stability assay.

  • Incubation: Incubate the cyclopropylpyrazine compound (1 μM) with pooled HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench with 150 μL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation System: Run parallel incubations without NADPH (negative control to rule out chemical instability) and with Verapamil (positive control for high clearance).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

Protocol 3: Target Binding via ADP-Glo Kinase Assay

Causality of Design: For lipid kinases like PI3K-C2α, traditional radiometric assays require cumbersome lipid extraction. The ADP-Glo assay provides a homogeneous, luminescent readout that directly quantifies ADP production, offering superior signal-to-background ratios and eliminating radioactive waste[4].

  • Kinase Reaction: Incubate recombinant PI3K-C2α (10 nM) with the cyclopropylpyrazine inhibitor (serial dilutions from 10 μM to 0.1 nM), lipid substrate (PtdIns), and ultra-pure ATP (10 μM) in kinase buffer for 60 minutes at room temperature.

  • Depletion: Add ADP-Glo Reagent (equal volume) to terminate the kinase reaction and deplete any unconsumed ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Self-Validation System: Include a "kinase-dead" mutant well (background luminescence) and a known pan-PI3K inhibitor like Wortmannin (positive control).

  • Readout: Measure luminescence using a microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The bioisosteric replacement of pyridine with cyclopropylpyrazine represents a masterclass in rational drug design. By decoupling the electronic requirements of the heterocycle (managed by the pyrazine core) from the steric/lipophilic requirements of the binding pocket (managed by the cyclopropyl appendage), medicinal chemists can systematically engineer out hERG and CYP450 liabilities without sacrificing target potency.

References

  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition.ACS Publications.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.Semantic Scholar.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.NIH / PMC.

Sources

Novel pyrazine cores for fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Architecting the Next Generation of Therapeutics: Novel Pyrazine Cores in Fragment-Based Drug Discovery (FBDD)

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I consistently rely on Fragment-Based Drug Discovery (FBDD) to tackle challenging, historically "undruggable" targets. FBDD focuses on screening low-molecular-weight (<300 Da), Rule-of-Three (Ro3) compliant libraries to identify weak but highly efficient binders. Within this vast chemical space, the pyrazine scaffold —a planar, six-membered aromatic heterocycle with nitrogen atoms at the 1,4-positions—has emerged as a highly privileged core[1].

Unlike traditional benzenoid rings, pyrazines offer a dual-threat capability in medicinal chemistry: they can act as potent hydrogen bond acceptors (HBAs) for reversible kinase inhibition[1], and their electron-deficient nature makes them ideal electrophiles for targeted covalent drug discovery[2]. This whitepaper details the structural rationale, quantitative profiling, and self-validating experimental protocols required to successfully leverage pyrazine cores in FBDD campaigns.

Physicochemical Rationale of the Pyrazine Core

The selection of a fragment core is never arbitrary; it is dictated by the thermodynamic and electronic requirements of the target pocket. Pyrazines are uniquely suited for FBDD due to two primary mechanistic pathways:

  • Bioisosterism & Reversible Hinge-Binding: Pyrazine is a classical bioisostere for benzene, pyridine, and pyrimidine[1]. However, its two electronegative nitrogen atoms drastically alter its electrostatic potential surface. In kinase targets (e.g., Syk, CHK1, and B-RAF), the pyrazine nitrogen frequently acts as an HBA, anchoring the fragment deep within the kinase hinge region by forming critical hydrogen bonds with backbone amides (e.g., Met620 or Glu449)[1].

  • Electron Deficiency & Covalent SNAr Reactivity: Because the two nitrogen atoms withdraw electron density, the pyrazine ring is inherently electron-deficient. When functionalized with a leaving group (such as a halogen), the core becomes primed for Nucleophilic Aromatic Substitution (SNAr)[2]. This allows the fragment to covalently arylate nucleophilic residues, such as the mutated Cys220 in the p53-Y220C tumor suppressor protein, effectively locking the destabilized protein into a functional conformation[2].

Quantitative Target Profiling

To justify the progression of pyrazine fragments from hit to lead, we must evaluate their ligand efficiency and binding modalities. The table below summarizes key quantitative data across diverse therapeutic targets.

Fragment / Lead CompoundTarget ProteinBinding ModalityAffinity / EfficacyReference
SN006/7-8 p53-Y220C MutantCovalent (SNAr at Cys220)

= +5.0 °C
Klett et al.[2]
Compound 9 CDK2 KinaseReversible (Gatekeeper Phe80)IC

= 0.96

M
ResearchGate[3]
Compound 1 B-RAF KinaseReversible (Hinge Region H-bond)IC

= 3.5

M
PubMed[4]
Analogue 2 M. abscessus PanDReversible (Amide bond block)Whole-cell activeMDPI[5]
Bortezomib 26S ProteasomeReversible (Boronic acid interaction)FDA ApprovedMDPI[6]

Mechanistic Workflows

The successful deployment of pyrazine libraries requires a bifurcated screening approach, depending on whether the goal is reversible binding or covalent modification.

FBDD_Workflow Lib Pyrazine Fragment Library (Rule of 3 Compliant) Screen Primary Biophysical Screening (DSF, SPR, NMR) Lib->Screen High-throughput screening Struct Structural Validation (X-ray Crystallography) Screen->Struct Reversible binders Cov Covalent Validation (Intact MS, GSH Assay) Screen->Cov SNAr reactive cores Opt Hit-to-Lead Optimization (Fragment Growing/Linking) Struct->Opt 3D Binding mode Cov->Opt Cys-adduct mapping

Fig 1. Divergent FBDD workflow for reversible and covalent pyrazine fragments.

p53_Pathway Mut p53-Y220C Mutation (Thermal Destabilization) Cleft Solvent-Accessible Hydrophobic Cleft Mut->Cleft Induces CovBind Covalent Arylation (Cys220) Cleft->CovBind Target Site Pyr SNAr Pyrazine Fragment (e.g., SN006 / SN007) Pyr->CovBind Nucleophilic Attack Stab Thermal Stabilization (ΔTm up to +5.0 °C) CovBind->Stab Conformational Lock Apop Restoration of Apoptosis (Tumor Suppression) Stab->Apop Functional Rescue

Fig 2. Mechanism of action for p53-Y220C stabilization via covalent pyrazine fragments.

Self-Validating Experimental Protocols

To maintain scientific integrity, every protocol in an FBDD campaign must be designed with internal causality and self-validation. Below are the definitive methodologies for validating pyrazine hits.

Protocol A: Covalent Validation via Intact Mass Spectrometry & GSH Profiling

Objective: Validate the covalent engagement of SNAr-reactive pyrazines with target cysteines while ruling out promiscuous reactivity[2].

  • Protein-Fragment Incubation: Incubate the target protein (10

    
    M) with a 10-fold molar excess of the pyrazine fragment (100 
    
    
    
    M) in a physiological buffer (pH 7.4).
    • Causality: The molar excess drives the pseudo-first-order SNAr reaction, ensuring the electron-deficient pyrazine ring reacts fully with the nucleophilic thiolate of the target cysteine[2].

  • Reaction Quenching & Desalting: Quench the reaction at specific time points (1h, 4h, 24h) using 1% formic acid, followed by rapid desalting via size-exclusion spin columns.

    • Causality: Halting the reaction allows for accurate kinetic profiling. Desalting is mandatory to remove unbound fragments and buffer salts that cause severe ion suppression during electrospray ionization (ESI)[2].

  • LC-MS Analysis & Deconvolution: Analyze the intact protein using UHPLC-ESI-MS.

    • Causality: Deconvolution of the multiply charged protein envelope will reveal a precise mass shift corresponding to the exact mass of the pyrazine core minus the displaced leaving group, unambiguously confirming a 1:1 covalent binding stoichiometry[7].

  • Orthogonal Validation (GSH Assay): Incubate the fragment with 5 mM Glutathione (GSH) and monitor via HPLC.

    • Causality: This acts as a self-validating counter-screen. It ensures the fragment is not a promiscuous pan-reactive electrophile, confirming that the reactivity is properly balanced for targeted FBDD[2].

Protocol B: Structural Elucidation via High-Concentration X-Ray Crystallography

Objective: Map the 3D binding mode of reversible pyrazine fragments to guide hit-to-lead optimization[3].

  • High-Concentration Ligand Soaking: Transfer apo-protein crystals into a drop containing the mother liquor supplemented with 50 mM of the pyrazine fragment and 5-10% DMSO.

    • Causality: Because Ro3-compliant fragments possess low intrinsic affinity (high

      
      M to mM), extreme ligand concentrations are required to shift the equilibrium and achieve high occupancy in the crystal lattice[3].
      
  • Cryoprotection and Flash-Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., 20% glycerol) before flash-freezing in liquid nitrogen.

    • Causality: This prevents the formation of crystalline ice, which would diffract X-rays and obscure the delicate electron density of the low-molecular-weight pyrazine core.

  • Refinement and H-Bond Mapping: Solve the structure using molecular replacement.

    • Causality: Precise refinement allows medicinal chemists to identify critical interactions, specifically verifying if the pyrazine nitrogen is acting as a hydrogen bond acceptor against kinase hinge region residues (e.g., Met620 or Glu449)[1].

Conclusion

The pyrazine core is not merely a structural placeholder; it is a highly tunable, pharmacologically active scaffold. By understanding the causality behind its electron deficiency and hydrogen-bonding capabilities, drug development professionals can rationally design both reversible kinase inhibitors and targeted covalent stabilizers. When paired with rigorous, self-validating biophysical protocols, pyrazine-focused FBDD campaigns offer a highly reliable pipeline for generating novel, first-in-class therapeutics.

References

  • Pyrazines in Drug Discovery - PharmaBlock. 1

  • Fragment to lead optimization of pyrazine-based inhibitors - ResearchGate. 3

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - Dove Medical Press. 2

  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges - MDPI. 5

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - Taylor & Francis. 7

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - MDPI. 6

  • Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead - PubMed. 4

Sources

Methodological & Application

Application Note: Synthesis of 6-Cyclopropylpyrazin-2-amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of cyclopropyl moieties into heteroaromatic scaffolds is a highly validated strategy in medicinal chemistry to improve metabolic stability, enhance lipophilicity, and restrict molecular conformation[1]. However, the synthesis of 6-cyclopropylpyrazin-2-amine via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique intersection of kinetic and thermodynamic challenges.

As an application scientist, it is critical to understand the causality behind the reaction design rather than simply following a recipe. The coupling of an


-hybridized boronic acid with an electron-deficient heteroaryl halide is notoriously difficult due to two competing pathways:
  • Sluggish Transmetalation: Unlike

    
    -hybridized arylboronic acids, 
    
    
    
    -hybridized cyclopropylboronic acid lacks the
    
    
    -system necessary to efficiently coordinate with the Pd(II) intermediate, making transmetalation the rate-limiting step[2].
  • Rapid Protodeboronation: Cyclopropylboronic acid is highly susceptible to protodeboronation (hydrolysis to cyclopropane and boric acid) under the basic, aqueous conditions required for the catalytic cycle[1].

To build a successful and self-validating protocol, we must outcompete the protodeboronation pathway. This is achieved by selecting 2-amino-6-bromopyrazine over its chloro-analogue. The weaker C–Br bond facilitates a much faster oxidative addition compared to the C–Cl bond[3], allowing the active Pd(II) species to intercept the boronic acid before it degrades. Furthermore, utilizing a highly active, electron-rich phosphine ligand like Tricyclohexylphosphine (PCy₃) accelerates the difficult transmetalation step[4].

Visualizing the Reaction Pathway

The diagram below maps the catalytic cycle, explicitly highlighting the kinetic bottleneck and the competing side reaction that dictates our choice of reagents.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br]Lₙ Pd0->OxAdd 2-Amino-6-bromopyrazine BaseEx Base Exchange [Ar-Pd(II)-OH]Lₙ OxAdd->BaseEx K₃PO₄ / H₂O TransMet Transmetalation [Ar-Pd(II)-Cyclopropyl]Lₙ BaseEx->TransMet Cyclopropylboronic Acid Side Protodeboronation (Side Reaction) BaseEx->Side Competing Hydrolysis (Slow Transmetalation) TransMet->Pd0 Reductive Elimination Product 6-Cyclopropylpyrazin-2-amine (Target Product) TransMet->Product Yields Target

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Reaction Design & Quantitative Optimization

The following table summarizes the quantitative data driving our protocol choices. The shift from a bidentate ligand (dppf) to a bulky, electron-rich monodentate ligand (PCy₃) significantly improves the yield by accelerating the transmetalation of the


-boron[4].
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Isolated Yield (%)
2-Amino-6-chloropyrazinePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O1002442%
2-Amino-6-bromopyrazinePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O1001665%
2-Amino-6-bromopyrazinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001278%
2-Amino-6-bromopyrazine Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene/H₂O 100 8 89%

Experimental Workflow & Protocol

Workflow Prep Reagent Prep Degas Solvents Reaction Reaction 100°C, 8h, N₂ Prep->Reaction Workup Workup Extraction Reaction->Workup Purification Purification Silica Column Workup->Purification Analysis Analysis NMR & LC-MS Purification->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Step-by-Step Methodology

Self-Validating System Note: This protocol includes specific visual and analytical checkpoints to ensure the integrity of the catalytic cycle during execution.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-bromopyrazine (1.74 g, 10.0 mmol, 1.0 eq) and cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 eq). Causality: A 1.5 eq excess of boronic acid is mandatory to compensate for unavoidable baseline protodeboronation.

  • Add K₃PO₄ (6.37 g, 30.0 mmol, 3.0 eq).

  • Add a solvent mixture of Toluene (20 mL) and Deionized Water (4 mL).

  • Critical Step: Degas the suspension by bubbling ultra-pure Nitrogen (N₂) or Argon directly through the mixture for 15 minutes. Failure to degas will result in the rapid oxidation of the Pd(0) active species to inactive Pd(II) oxides.

Step 2: Catalyst Activation & Reaction Execution 5. Under a positive stream of N₂, quickly add Palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.05 eq) and Tricyclohexylphosphine (PCy₃, 280 mg, 0.10 eq). 6. Seal the flask and immerse it in a pre-heated oil bath at 100 °C. 7. Visual Checkpoint: Within 15 minutes, the solution should transition from a pale yellow suspension to a homogeneous deep amber/red solution, indicating the formation of the active Pd(0)Lₙ complex. If the solution turns opaque black with particulate matter within the first hour, "Pd-black" has precipitated. This indicates catalyst death (likely due to oxygen ingress), and the reaction will stall.

Step 3: Monitoring & Quenching 8. After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze. 9. Analytical Checkpoint: The starting material (m/z [M+H]⁺ = 174.0/176.0) should be <5% relative to the product peak (m/z [M+H]⁺ = 136.1). 10. Once complete (typically 8 hours), remove from heat and cool to room temperature.

Step 4: Workup & Purification 11. Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (20 mL). Filter the biphasic mixture through a short pad of Celite to remove palladium residues. 12. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). 13. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient from 80:20 to 50:50) to afford 6-cyclopropylpyrazin-2-amine as a pale yellow solid.

Analytical Characterization

Verify the isolated product against the following expected spectral parameters:

  • LC-MS (ESI): Calculated for C₇H₉N₃ [M+H]⁺ 136.08; Found 136.1.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.95 (s, 1H, pyrazine-H), 7.82 (s, 1H, pyrazine-H), 4.55 (br s, 2H, -NH₂), 1.98 (m, 1H, cyclopropyl-CH), 1.05 – 0.95 (m, 4H, cyclopropyl-CH₂). Note: The broad singlet at 4.55 ppm will exchange and disappear upon the addition of D₂O.
    

References

Sources

Minisci reaction protocol for alkylation of 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Minisci Alkylation of 2-Aminopyrazine Scaffolds

Part 1: Strategic Overview & Mechanistic Rationale

The direct alkylation of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry, allowing for the rapid "late-stage functionalization" (LSF) of drug-like scaffolds. 2-Aminopyrazine is a privileged pharmacophore, yet its functionalization via classical electrophilic aromatic substitution (SEAr) is notoriously difficult due to the electron-withdrawing nature of the diazine ring. Conversely, nucleophilic aromatic substitution (SNAr) requires pre-functionalization (e.g., halogens).

The Minisci reaction circumvents these limitations by utilizing nucleophilic alkyl radicals to attack the protonated (and thus highly electrophilic) heteroaromatic core. However, 2-aminopyrazine presents unique challenges:

  • Oxidative Sensitivity: The exocyclic amine is prone to oxidation by standard Minisci oxidants (persulfates), leading to polymerization or degradation.

  • Regiocontrol: The pyrazine ring possesses three available sites (C3, C5, C6). The interplay between the directing effect of the amino group and the electronics of the protonated ring dictates the isomeric ratio.

The Solution: This protocol details a High-Fidelity Approach utilizing N-acylation to protect the amine, followed by a silver-catalyzed decarboxylative alkylation. A secondary Direct Photoredox Protocol is provided for substrates where protection is not viable.

Part 2: Mechanism of Action

The reaction proceeds via a radical chain mechanism.[1][2] The critical feature for 2-aminopyrazine is the protonation state. Under acidic conditions, the pyrazine ring is protonated at N4 (para to the amino group) or N1, significantly lowering the LUMO energy and accelerating nucleophilic radical attack.

Regioselectivity Logic:

  • C3 (Ortho to NH2): Sterically hindered and electronically less favorable due to the electron-donating nature of the amine/amide.

  • C5 (Para to NH2): The primary site of attack. The radical adds here to form a stabilized radical cation intermediate.

  • C6 (Meta to NH2): Secondary site, often observed as a minor isomer.

Mechanistic Pathway Diagram

MinisciMechanism Ag1 Ag(I) Catalyst Ag2 Ag(II) Species Ag1->Ag2 Oxidation by S2O8(2-) Ag2->Ag1 Reduction Persulfate S2O8(2-) Oxidant RCOOH Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) RCOOH->Radical Ag(II) -> Ag(I) -CO2, -H+ Intermediate Radical Cation Intermediate Radical->Intermediate Addition to Pyrazine C5 Pyrazine Protonated N-Acetyl-2-aminopyrazine Intermediate->Ag1 SET Oxidation Product C5-Alkylated Product Intermediate->Product Oxidation & -H+

Caption: Catalytic cycle for Ag(I)-mediated decarboxylative alkylation. Ag(II) generates the radical, which attacks the C5 position of the protonated pyrazine.

Part 3: Experimental Protocols

Method A: High-Fidelity Silver-Catalyzed Alkylation (Recommended)

Best for: Scalability, broad radical scope, and clean purification.

Prerequisite: Convert 2-aminopyrazine to N-(pyrazin-2-yl)acetamide using acetic anhydride (standard procedure). This protects the amine and directs regioselectivity to C5.

Reagents:

  • Substrate: N-(pyrazin-2-yl)acetamide (1.0 equiv)

  • Radical Source: Carboxylic Acid (2.0 - 3.0 equiv)

  • Catalyst: AgNO3 (0.2 - 0.5 equiv)

  • Oxidant: (NH4)2S2O8 (3.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv)

  • Solvent: DCM/Water (biphasic 1:1) or Acetonitrile/Water (1:1)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(pyrazin-2-yl)acetamide (1.0 mmol) and the alkyl carboxylic acid (3.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1.0 mmol). Note: Protonation is essential for reactivity.

  • Catalyst Addition: Add AgNO3 (0.2 mmol, 20 mol%).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

  • Oxidant Addition: Add (NH4)2S2O8 (3.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO2) will occur.

  • Reaction: Stir at 40-50°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add additional AgNO3 (10 mol%) and Persulfate (1.0 equiv).

  • Workup:

    • Cool to room temperature.[3]

    • Basify carefully with sat. NaHCO3 (pH ~8-9). Critical: Pyrazines are water-soluble at acidic pH.

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over Na2SO4 and concentrate.[4]

  • Purification: Flash column chromatography (MeOH/DCM gradient). The C5-alkyl isomer is typically the major product.

Method B: Direct Photoredox Alkylation (Mild Conditions)

Best for: Complex substrates, late-stage functionalization, or if protection is impossible.

Reagents:

  • Substrate: 2-Aminopyrazine (1.0 equiv)

  • Radical Source: Alkyl Boronic Acid (2.0 equiv) or Carboxylic Acid + Hypervalent Iodine.

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

  • Oxidant: Hydroxybenziodoxole (BI-OH) or similar hypervalent iodine.

  • Solvent: DMSO or Acetone/Water.

  • Light Source: Blue LED (450 nm).

Protocol:

  • Charge a vial with 2-aminopyrazine (0.5 mmol), Alkyl Boronic Acid (1.0 mmol), Photocatalyst (1 mol%), and Oxidant (1.5 mmol).

  • Add degassed solvent (5 mL).

  • Irradiate with Blue LED at room temperature for 18-24 hours.

  • Workup via extraction (EtOAc/Water) and purification.

Part 4: Data Analysis & Troubleshooting

Regioselectivity Profiles:

SubstrateRadical (R•)Major IsomerMinor IsomerNotes
N-Acetyl-2-aminopyrazine Primary (e.g., Ethyl)C5 C6Sterics favor C5; C3 blocked.
N-Acetyl-2-aminopyrazine Tertiary (e.g., t-Butyl)C5 -Exclusive C5 observed due to sterics.
Free 2-Aminopyrazine Secondary (e.g., Cyclohexyl)C5 C3/C6Significant oxidative byproducts observed.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Low Conversion Incomplete decarboxylationIncrease AgNO3 loading; Ensure temperature is >40°C.
Bis-Alkylation Product is more reactive than SMStop reaction at 70% conversion; Reduce radical equivalents.
Black Precipitate Silver oxide formationEnsure solution remains acidic (add more TFA).
Emulsion Surfactant effect of long chainsUse Acetonitrile/Water instead of DCM; Filter through Celite.

Part 5: Workflow Visualization

Workflow Start Start: 2-Aminopyrazine Protect Step 1: Protection (Ac2O, Pyridine) -> N-Acetyl Start->Protect Recommended Setup Step 2: Minisci Setup (R-COOH, Ag+, S2O8, TFA) Start->Setup Direct (High Risk) Protect->Setup React Step 3: Reaction 40°C, 4-12h, CO2 evolution Setup->React Workup Step 4: Workup Basify to pH 9, Extract DCM React->Workup Purify Step 5: Purification Isolate C5-Alkyl Product Workup->Purify

Caption: Operational workflow for the high-fidelity alkylation protocol.

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron.[5][6]

  • Dunton, M. A., et al. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemistry. Med. Chem. Commun.

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[1] Angewandte Chemie Int. Ed.

  • Baran, P. S., et al. (2010). Innately Radical C-H Functionalization of Heterocycles. J. Am. Chem. Soc.[6][7]

  • Wang, Q., et al. (2021).[4] Metal-Free Minisci C-H Acetylation of N-Heteroarenes. Org.[5][8][6][9][10][11] Lett.

Sources

Application Note: Reagents for Cyclopropanation of Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the structural modification of aminopyrazine scaffolds. It addresses the specific electronic and coordinative challenges posed by the aminopyrazine core during cyclopropane ring formation.

Executive Summary & Strategic Analysis

The aminopyrazine moiety is a privileged pharmacophore in kinase inhibitors and GPCR ligands. Introducing a cyclopropyl group—either fused or as a pendant substituent—enhances metabolic stability (blocking P450 oxidation sites) and restricts conformational freedom, potentially boosting binding affinity.

However, the aminopyrazine core presents two distinct chemical challenges for standard cyclopropanation protocols:

  • Lewis Basicity: The pyrazine ring nitrogens (pKa ~0.6) and the exocyclic amine (pKa ~3-4) are potent ligands. They can poison electrophilic transition metal catalysts (Rh, Cu, Pd) and sequester zinc carbenoids in Simmons-Smith reactions.

  • Electronic Deficiency: The pyrazine ring is electron-withdrawing (

    
    -deficient). Vinyl groups directly attached to the ring are deactivated toward electrophilic carbenes (Simmons-Smith) but highly activated toward nucleophilic ylides (Corey-Chaykovsky).
    

This guide categorizes reagents by mechanism and substrate electronics to overcome these hurdles.

Decision Matrix: Reagent Selection

The choice of reagent depends critically on the electronic nature of the alkene tethered to the aminopyrazine.

ReagentSelection Start Substrate Analysis: Alkene Position & Electronics TypeA Vinyl-Aminopyrazine (Conjugated, Electron-Deficient) Start->TypeA TypeB Allylic/Isolated Alkene (Non-conjugated, Neutral/Rich) Start->TypeB TypeC Chiral/Stereoselective Requirement Start->TypeC MethodA Corey-Chaykovsky (Sulfur Ylides) TypeA->MethodA Nucleophilic Attack MethodB Simmons-Smith (Zn-Carbenoids) TypeB->MethodB Concerted Electrophilic MethodC Rh/Cu-Catalyzed Diazo Transfer TypeC->MethodC Ligand Control NoteA *Requires no amine protection MethodA->NoteA NoteB *Must protect amine *Use Furukawa mod. MethodB->NoteB

Figure 1: Strategic workflow for selecting cyclopropanation reagents based on substrate electronics.

Protocol A: Nucleophilic Cyclopropanation (Corey-Chaykovsky)

Best for: Vinyl-aminopyrazines (Alkenes conjugated to the ring). Mechanism: The electron-deficient pyrazine ring activates the vinyl group as a Michael acceptor, facilitating attack by sulfur ylides.

Mechanistic Insight

Unlike electrophilic methods, this protocol thrives on the electron-withdrawing nature of the pyrazine. The exocyclic amine does not require protection because the reaction is base-mediated, not Lewis-acid mediated.

Reagents
  • Ylide Source: Trimethylsulfoxonium Iodide (TMSOI) (Generates the dimethyloxosulfonium methylide).[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMSO (Essential for ylide stability) or DMSO/THF mixtures.

Step-by-Step Protocol
  • Preparation of Ylide:

    • Flame-dry a 250 mL 3-neck flask under Argon.

    • Add TMSOI (1.2 equiv) and dry DMSO (5 mL/mmol) .

    • Add NaH (60% dispersion, 1.2 equiv) portion-wise at room temperature.

    • Observation: Evolution of H₂ gas. Stir for 30–60 mins until gas evolution ceases and a clear/milky solution forms.

  • Substrate Addition:

    • Dissolve the vinyl-aminopyrazine (1.0 equiv) in a minimum amount of DMSO or THF.

    • Add the substrate solution dropwise to the ylide at room temperature.

    • Note: If the reaction is sluggish, heat to 50°C. Vinylpyrazines are less reactive than vinylketones but more reactive than styrenes.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[2]

    • Extract with EtOAc (3x). Caution: DMSO can retain product; wash organic layer thoroughly with water and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Data Summary: Optimization Parameters

Parameter Standard Condition Optimization for Aminopyrazines Reason
Ylide Me₂S(O)=CH₂ (from TMSOI) Me₂S(O)=CH₂ thermodynamically stable; favors cyclopropanation over epoxidation.
Base NaH KOtBu Faster generation of ylide; less heterogeneous.

| Temp | RT | 50–60°C | Overcomes steric hindrance of ortho-amino groups. |

Protocol B: Electrophilic Cyclopropanation (Simmons-Smith)

Best for: Allylic aminopyrazines or isolated alkenes (Non-conjugated). Mechanism: Zinc-carbenoid concerted transfer. Critical Challenge: The basic nitrogen of the aminopyrazine will coordinate to the Zinc reagent (


 or 

), quenching the reaction or precipitating the catalyst.
The "Furukawa" Modification (Essential for Aminopyrazines)

Do not use the classical Zn-Cu couple. Use Diethylzinc (


)  and Diiodomethane (

)
.[2] This allows for homogeneous conditions and stoichiometry control.
Step-by-Step Protocol
  • Amine Protection (Mandatory):

    • Protect the exocyclic amine as a Boc-carbamate or Acetamide . Free amines will chelate the Zinc and kill the reaction.

  • Reagent Generation:

    • In a flame-dried Schlenk flask under Argon, dissolve Substrate (1.0 equiv) in anhydrous DCM (0.2 M) .

    • Cool to 0°C .

    • Add

      
       (1.0 M in hexanes, 5.0 equiv)  dropwise. Caution: Pyrophoric.
      
    • Wait: Stir for 10 mins. The excess Zn coordinates to the pyrazine nitrogens, saturating the "Lewis base sink."

  • Cyclopropanation:

    • Add

      
       (10.0 equiv)  dropwise.
      
    • Note: The high equivalents are necessary because the pyrazine ring acts as a "zinc sponge."

    • Allow to warm to Room Temperature and stir for 12–24 hours.

  • Quenching (Critical Safety):

    • Cool back to 0°C.

    • Slowly add saturated

      
       . Vigorous gas evolution (
      
      
      
      quenching).
    • Add a small amount of 10% HCl to dissolve Zinc salts if an emulsion forms (only if product is acid-stable).

Protocol C: Transition Metal-Catalyzed (Rh/Cu)

Best for: Stereoselective synthesis using Diazoacetates. Reagents:


 or 

+ Ethyl Diazoacetate (EDA).

Self-Validating Check:

  • If the reaction turns dark brown/black immediately upon adding diazo compound, the catalyst has likely decomposed/aggregated due to amine coordination.

  • Solution: Use the Doyle catalyst (

    
    )  which is more robust, or protect the amine with a bulky group (e.g., Phthalimide) to sterically block coordination.
    

Visualizing the Mechanism (Corey-Chaykovsky)

The following diagram illustrates why the Corey-Chaykovsky reaction is the preferred method for vinyl-aminopyrazines, highlighting the stabilization of the anionic intermediate by the pyrazine ring.

Mechanism Step1 Ylide Formation (Me2S(O)CH2) Step2 Nucleophilic Attack on Vinyl-Pyrazine Step1->Step2 + Substrate Intermediate Anionic Intermediate (Stabilized by Pyrazine N) Step2->Intermediate Michael Addition Step3 Ring Closure (Expulsion of DMSO) Intermediate->Step3 Intramolecular SN2 SubNode Pyrazine acts as Electron Sink Intermediate->SubNode Product Cyclopropyl-Pyrazine Step3->Product

Figure 2: Mechanism of Sulfur Ylide Cyclopropanation on Vinyl-Aminopyrazine.

References

  • Simmons-Smith Reaction Scope

    • Simmons, H. E.; Smith, R. D.[3][4] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[5]1959 , 81, 4256–4264. Link

  • Corey-Chaykovsky Reagent & Mechanism

    • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[5]1965 , 87, 1353–1364. Link

  • Cyclopropanation of Electron-Deficient Heterocycles

    • Aggarwal, V. K., et al. "Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides." J. Chem. Soc., Perkin Trans.[6] 12001 , 1630-1636. Link

  • Furukawa Modification (Diethylzinc)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[7] Tetrahedron1968 , 24, 53–58. Link

  • Handling Basic Nitrogen in Cyclopropanation

    • Charette, A. B., et al. "Halomethylzinc Reagents."[8] Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

Sources

Preparation of 2-Pyrazinamine, 6-cyclopropyl- from cyclopropylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Pyrazinamine, 6-cyclopropyl- via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale

The 2-amino-6-alkylpyrazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in inhibitors targeting glycogen synthase kinase-3 (GSK-3)[1] and fatty acid amide hydrolase (FAAH)[2]. The introduction of a cyclopropyl group at the C6 position of the pyrazine ring enhances lipophilic efficiency and metabolic stability while maintaining a low molecular weight profile.

Synthesizing 2-pyrazinamine, 6-cyclopropyl- (commonly known as 6-cyclopropylpyrazin-2-amine) is most efficiently achieved via a Suzuki-Miyaura cross-coupling between 2-amino-6-chloropyrazine and cyclopropylboronic acid. However, alkylboronic acids like cyclopropylboronic acid present unique mechanistic challenges, including slow transmetalation rates and a propensity for protodeboronation under aqueous basic conditions. This protocol leverages a highly active palladium catalyst system (Pd(OAc)2 / PCy3) to overcome these kinetic barriers[3].

Mechanistic Causality & Catalyst Selection

To ensure a self-validating and high-yielding reaction, the experimental choices in this protocol are strictly grounded in organometallic principles:

  • Catalyst & Ligand (Pd(OAc)2 / PCy3): Tricyclohexylphosphine (PCy3) is a strongly electron-donating and sterically bulky ligand. The high electron density facilitates the oxidative addition of Pd(0) into the relatively electron-deficient C-Cl bond of the pyrazine. Concurrently, the steric bulk accelerates the rate-limiting transmetalation step of the less reactive cyclopropyl group[3].

  • Base (K3PO4): A strong base is required to activate the boronic acid into the highly nucleophilic cyclopropylboronate complex, which is the active species required for transmetalation[4].

  • Biphasic Solvent (Toluene/Water): Water is essential to dissolve K3PO4 and facilitate boronate formation, while toluene solubilizes the pyrazine substrate and the active catalyst, maximizing interfacial reaction rates.

Workflow A 2-Amino-6-chloropyrazine (Electrophile) C Pd(OAc)2 / PCy3 K3PO4, Tol/H2O 80°C, 12 h A->C B Cyclopropylboronic acid (Nucleophile) B->C D 6-Cyclopropylpyrazin-2-amine (Target API Intermediate) C->D

Figure 1: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

CatalyticCycle Pd0 Active Catalyst Pd(0)(PCy3)n OxAdd Oxidative Addition Pd(II)(Ar)(Cl)(PCy3)n Pd0->OxAdd + 2-Amino-6-chloropyrazine TransMet Transmetalation Pd(II)(Ar)(Cyclopropyl)(PCy3)n OxAdd->TransMet + [Cyclopropylboronate] RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - 6-Cyclopropylpyrazin-2-amine

Figure 2: Catalytic cycle highlighting ligand and base causality.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-6-chloropyrazine 129.551.01.30 gElectrophile / Limiting Reagent
Cyclopropylboronic acid 85.901.51.29 gNucleophile[3]
Palladium(II) acetate 224.500.05112 mgPre-catalyst[3]
Tricyclohexylphosphine (PCy3) 280.430.10280 mgElectron-rich Ligand[3]
Potassium phosphate (K3PO4) 212.273.06.37 gBase[3]
Toluene 92.14N/A40 mLOrganic Solvent
Deionized Water 18.02N/A10 mLAqueous Solvent

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Mandatory In-Process Controls (IPCs) are embedded to ensure reaction fidelity.

Step 1: Reaction Setup and Degassing (Critical Step)

  • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-chloropyrazine (1.30 g, 10 mmol), cyclopropylboronic acid (1.29 g, 15 mmol), and K3PO4 (6.37 g, 30 mmol)[3].

  • Add Toluene (40 mL) and Deionized Water (10 mL) to the flask.

  • Self-Validation Checkpoint 1 (Degassing): Oxygen is highly detrimental to Pd(0) species, leading to catalyst deactivation and homocoupling side-reactions. Sparge the biphasic mixture with ultra-pure Argon for at least 15 minutes. The physical validation of this step is the complete cessation of dissolved gas micro-bubbles.

  • Under a positive flow of Argon, quickly add Pd(OAc)2 (112 mg, 0.05 eq) and PCy3 (280 mg, 0.10 eq)[3].

Step 2: Cross-Coupling Execution 5. Seal the flask and heat the reaction mixture to 80 °C using a pre-equilibrated oil bath[3]. 6. Maintain vigorous stirring (≥ 800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. Self-Validation Checkpoint 2 (IPC at 2 Hours): Withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL acetonitrile and analyze via LC-MS.

  • Causality Analysis: If >20% of 2-amino-6-chloropyrazine remains, protodeboronation of the alkyl boronic acid may have occurred due to the aqueous basic conditions. Corrective Action: Add an additional 0.5 eq of cyclopropylboronic acid to drive the reaction to completion.

Step 3: Work-Up and Extraction 8. Once IPC confirms complete consumption of the aryl halide (typically 12-16 hours), cool the reaction to room temperature. 9. Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL)[3]. 10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). 11. Wash the combined organic layers with saturated brine (50 mL) to remove residual inorganic salts and polar boronic acid byproducts. 12. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure[3].

Step 4: Purification 13. Purify the crude residue via silica gel flash column chromatography. 14. Use a gradient elution of 0-50% Ethyl Acetate in Hexanes[3]. The product typically elutes at ~35% EtOAc. 15. Concentrate the product-containing fractions to afford 6-cyclopropylpyrazin-2-amine as a solid.

Analytical Data & Quality Control

To verify the structural integrity of the synthesized 2-Pyrazinamine, 6-cyclopropyl-, compare the isolated material against the following expected analytical parameters:

Analytical MethodExpected Result / Specification
Appearance Off-white to pale yellow solid
LC-MS (ESI+) m/z calculated for C7H10N3 [M+H]+: 136.08; Found: 136.1
1H NMR (400 MHz, CDCl3) δ 7.85 (s, 1H, pyrazine-H), 7.70 (s, 1H, pyrazine-H), 4.50 (br s, 2H, -NH2), 1.95 (m, 1H, cyclopropyl-CH), 1.05 (m, 2H, cyclopropyl-CH2), 0.95 (m, 2H, cyclopropyl-CH2).
Purity (HPLC) > 98% (UV at 254 nm)

References

  • US9090592B2 - Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors. Google Patents. 1

  • US8044052B2 - Biaryl ether urea compounds. Google Patents. 2

  • US8044052B2 - Biaryl ether urea compounds (Mechanistic Conditions). Google Patents. 4

  • CN101595102A - Diaryl ether urea compounds. Google Patents. 3

Sources

Application Note: Scalable Synthesis Routes for 6-Cyclopropyl-2-aminopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-cyclopropyl-2-aminopyrazine (CAS: 1152501-52-4) represents a critical transformation in medicinal chemistry, particularly for kinase inhibitors where the cyclopropyl moiety enhances metabolic stability and potency compared to isopropyl or ethyl analogs.

While direct radical alkylation (Minisci reaction) offers a one-step route, it suffers from poor regioselectivity and low yields on scale. This guide details the Suzuki-Miyaura Cross-Coupling of 2-amino-6-chloropyrazine with cyclopropylboronic acid (or its surrogates) as the industry-standard, scalable route. This protocol prioritizes regiochemical fidelity, catalyst turnover efficiency, and ease of purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on utilizing the inherent reactivity difference between the C-Cl bond and the amino group. The 2-amino group acts as a directing group in some contexts but primarily serves as a handle that does not require protection if mild basic conditions are used.

Pathway Visualization

Retrosynthesis Target 6-Cyclopropyl-2-aminopyrazine (Target) Coupling Pd-Catalyzed Cross-Coupling Target->Coupling C-C Bond Formation Precursor1 2-Amino-6-chloropyrazine (Commercially Available) Coupling->Precursor1 Precursor2 Cyclopropylboronic Acid (or K-Trifluoroborate) Coupling->Precursor2 Root 2,6-Dichloropyrazine (Commodity Chemical) Precursor1->Root Ammonolysis (Regioselective)

Figure 1: Retrosynthetic strategy highlighting the convergent Suzuki-Miyaura coupling.

Core Protocol: Suzuki-Miyaura Coupling[1]

This route is preferred for scale-up (10g to 1kg) due to the commercial availability of 2-amino-6-chloropyrazine and the robustness of palladium catalysis.

Reaction Mechanism & Causality
  • Substrate Choice: The chloro derivative is used over the bromo variant for cost efficiency on scale, despite lower reactivity. To compensate, we utilize electron-rich phosphine ligands or robust bidentate ligands like dppf.

  • Base Selection: Potassium phosphate tribasic (

    
    ) is selected over carbonates. The higher basicity facilitates the transmetallation step, which is often rate-limiting for cyclopropyl couplings due to the steric bulk and hybridization of the cyclopropyl ring.
    
  • Solvent System: A Toluene/Water biphasic system (10:1) is chosen to solubilize the organic reactants while dissolving the inorganic base, ensuring efficient phase transfer without the high boiling point of DMSO/DMF (simplifying workup).

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Amino-6-chloropyrazine 129.551.0Limiting Reagent
Cyclopropylboronic acid 85.901.3 - 1.5Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.03 (3 mol%)Catalyst
K₃PO₄ (Tribasic) 212.273.0Base
Toluene -10 VolSolvent (Organic)
Water -1 VolSolvent (Aqueous)
Step-by-Step Protocol

Step 1: Inertion

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge 2-amino-6-chloropyrazine (1.0 eq) and Cyclopropylboronic acid (1.3 eq).

  • Critical: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. Oxygen inhibits the Pd(0) catalytic cycle and promotes homocoupling of the boronic acid.
    

Step 2: Solvent & Base Addition

  • Add degassed Toluene (10 volumes relative to pyrazine mass).

  • Add a solution of

    
      (3.0 eq) dissolved in the minimum amount of Water  (approx. 1-2 volumes).
    
  • Start agitation. The mixture will be biphasic.

Step 3: Catalyst Addition

  • Under a positive stream of

    
    , add Pd(dppf)Cl₂ · DCM  (3 mol%).
    
    • Note: For highly cost-sensitive scales,

      
       (2 mol%) with 
      
      
      
      (4 mol%) can be substituted, but dppf offers higher stability.

Step 4: Reaction

  • Heat the mixture to 90°C internal temperature.

  • Monitor by HPLC/UPLC every 2 hours.

    • Endpoint: < 2% remaining chloropyrazine.

    • Typical Time: 4–8 hours.

    • Troubleshooting: If conversion stalls, add 0.2 eq of boronic acid and 0.5 mol% catalyst.

Step 5: Workup (Pyrazine-Specific) Pyrazines are notoriously water-soluble. Standard aqueous washes often lead to product loss.

  • Cool reaction to room temperature.[2][4]

  • Filter the biphasic mixture through a pad of Celite to remove Pd black. Wash the pad with Toluene.

  • Separate the layers. Keep the organic (Toluene) layer.

  • Back-Extraction: Extract the aqueous layer twice with Ethyl Acetate (not ether, to maximize recovery).

  • Combine organics and wash with Brine (sat. NaCl) .[1]

  • Dry over

    
     and concentrate under reduced pressure.
    

Step 6: Purification

  • Crystallization (Preferred for Scale): Dissolve the crude residue in minimal hot Ethyl Acetate. Slowly add n-Heptane until turbidity persists. Cool to 0°C. Collect pale yellow crystals.

  • Chromatography (Small Scale): Silica gel; Gradient 0%

    
     60% Ethyl Acetate in Hexanes.
    

Alternative Route: Potassium Trifluoroborates[6]

For campaigns requiring >1kg synthesis, cyclopropylboronic acid can be unstable (protodeboronation). Potassium cyclopropyltrifluoroborate is a more stable alternative.

  • Modification: Replace boronic acid with Potassium cyclopropyltrifluoroborate (1.2 eq).

  • Solvent Change: Use CPME (Cyclopentyl methyl ether) / Water (3:1).

  • Advantage: The trifluoroborate salt is non-hygroscopic and shelf-stable, allowing for more precise stoichiometry on large weigh-outs.

Quality Control & Analytical Data

Expected Analytical Profile
  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.82 (s, 1H, Pyrazine H-5)
      
    • 
       7.65 (s, 1H, Pyrazine H-3)
      
    • 
       6.20 (br s, 2H, 
      
      
      
      )
    • 
       1.95 (m, 1H, Cyclopropyl CH)
      
    • 
       0.85 (m, 4H, Cyclopropyl 
      
      
      
      )
  • Mass Spec (ESI+): [M+H]+ = 136.08

Impurity Profile
  • Des-chloro impurity (2-aminopyrazine): Result of reductive dechlorination. Minimized by ensuring

    
     exclusion and not overheating.
    
  • Homocoupling (Bicyclopropyl): Result of boronic acid dimerization. Removed easily via heptane wash/crystallization.

Process Safety & Scale-Up Logic

Workflow Diagram

Workflow Start Start: 2-Amino-6-Cl-Pyrazine Inert N2 Purge (Critical) Prevent Pd oxidation Start->Inert Reaction Suzuki Coupling 90°C, 6h Toluene/H2O Inert->Reaction Check IPC: HPLC <2% SM? Reaction->Check Check->Reaction No (Add Cat/Boron) Workup Phase Separation & Back-Extraction Check->Workup Yes Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Cryst Crystallization EtOAc/Heptane Scavenge->Cryst

Figure 2: Logical workflow for the scale-up process including In-Process Controls (IPC).

Critical Control Points (CCPs)
  • Exotherm Control: The addition of catalyst to the hot mixture can trigger an exotherm. On >100g scale, add catalyst at 40°C, then ramp to 90°C.

  • Pd Removal: For pharmaceutical applications, residual Palladium must be <10 ppm. Include a scavenging step using SiliaMetS® Thiol or activated charcoal during the filtration step.

  • Genotoxicity: Aminopyrazines can be Ames positive. Handle all solids in a flow hood.

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Cyclopropylboronic Acid in Synthesis: Wallace, D. J., & Chen, C. (2000). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 41(16), 2727-2729.

  • Scalable Aminopyrazine Synthesis (Analogous Chemistry): Dunn, P. et al. (2011). Manufacturing Route to the Kinase Inhibitor Axitinib. Organic Process Research & Development, 15(6). (Demonstrates Pd-coupling on pyrazine/pyridine systems).

  • Minisci Reaction Limitations: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Safety in Palladium Catalysis: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Application Note: 6-Cyclopropylpyrazin-2-amine as a Kinase Hinge Binder

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists utilizing 6-cyclopropylpyrazin-2-amine as a privileged scaffold in kinase inhibitor design.

Subject: Fragment-Based Drug Discovery (FBDD) & Scaffold Morphing Strategies Molecule ID: 6-cyclopropylpyrazin-2-amine (CPA) Primary Application: ATP-Competitive Kinase Inhibition (Type I/Type 1.5)[1]

Executive Summary

6-cyclopropylpyrazin-2-amine represents a high-value "privileged fragment" in modern kinase drug discovery. Unlike promiscuous pan-assay interference compounds (PAINS), this scaffold offers a validated, specific binding mode to the ATP hinge region of protein kinases.

Its utility is derived from two synergistic structural features:

  • The 2-Aminopyrazine Motif: A classic bidentate hydrogen-bonding pharmacophore that mimics the adenine ring of ATP.

  • The 6-Cyclopropyl Moiety: A metabolic "hard spot" that provides a defined hydrophobic vector, often targeting the gatekeeper pocket or solvent front without the entropic penalty of flexible alkyl chains.

This guide details the mechanistic basis of CPA binding, protocols for its chemical elaboration, and validated assay workflows for fragment screening.

Mechanistic Insight: The "Anchor & Fill" Model

To use CPA effectively, one must understand its binding thermodynamics. It functions through an "Anchor & Fill" mechanism.

The Hinge Anchor (Enthalpic Driver)

The pyrazine nitrogen (N1) and the exocyclic amine (2-NH2) form a donor-acceptor pair with the kinase hinge backbone.

  • Acceptor: Pyrazine N1 accepts a hydrogen bond from the backbone amide NH of the hinge residue (typically GK+1 or GK+3).

  • Donor: The exocyclic 2-NH2 donates a hydrogen bond to the backbone carbonyl oxygen of the residue N-terminal to the hinge.

The Cyclopropyl Filler (Entropic/Hydrophobic Driver)

The cyclopropyl group at the 6-position is not merely a lipophilic appendage.

  • Shape Complementarity: It fits into small hydrophobic sub-pockets (e.g., the "gatekeeper" region) more efficiently than a methyl (too small) or isopropyl (too bulky/flexible) group.

  • Ligand Efficiency (LE): It adds significant binding energy (

    
    ) with minimal addition of molecular weight, maintaining high Ligand Efficiency.
    
  • Metabolic Stability: Unlike an ethyl or isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated hydroxylation.

Interaction Pathway Diagram

The following diagram illustrates the logical flow of CPA interaction and optimization.

KinaseBinding CPA 6-cyclopropylpyrazin-2-amine (Fragment) Hinge Kinase Hinge Region (Adenine Pocket) CPA->Hinge H-Bond (N1 Acceptor) CPA->Hinge H-Bond (NH2 Donor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) CPA->Gatekeeper Van der Waals (Cyclopropyl) Binding Stable Complex (Type I Binding) Hinge->Binding Enthalpy Gatekeeper->Binding Entropy/Shape

Caption: Mechanistic flow of 6-cyclopropylpyrazin-2-amine binding. The scaffold acts as a dual-function anchor, utilizing H-bonds for positioning and the cyclopropyl group for hydrophobic selectivity.

Experimental Protocols

Chemical Elaboration: Suzuki-Miyaura Coupling

The most common strategy to evolve this fragment into a lead compound is to functionalize the 5-position (the vector pointing towards the solvent front or ribose pocket).

Objective: Couple 6-cyclopropylpyrazin-2-amine derivatives to aryl halides. Note: Direct coupling often requires a halogenated precursor (e.g., 5-bromo-6-cyclopropylpyrazin-2-amine).

Reagents:

  • Scaffold: 5-bromo-6-cyclopropylpyrazin-2-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness with heteroaromatics.

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Preparation: In a microwave vial, combine the scaffold, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes. This is critical to prevent oxidation of the electron-rich aminopyrazine.
    
  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). Aminopyrazines are polar; ensure the column is conditioned.

Fragment Screening Assay (High Concentration)

When screening CPA as a fragment (before elaboration), standard kinase assays (e.g., ADP-Glo) may yield false negatives due to low affinity (


 often > 100 µM).

Recommended Method: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).

TSA (Differential Scanning Fluorimetry) Protocol:

  • Protein Prep: Dilute Kinase Domain to 2 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add CPA to a final concentration of 1 mM (High conc. required for fragments). Ensure DMSO < 2%.

  • Measurement: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Validation: A

    
     indicates significant binding.
    

Data Interpretation Table:

Assay ReadoutResultInterpretationAction

No BindingFragment does not stabilize the kinase.Discard or try higher conc.

Moderate HitSpecific binding likely at the hinge.Proceed to X-ray Soaking.

Strong HitHigh affinity or multi-site binding.Check for aggregation (false positive).

Case Study & SAR Expansion

Reference Grounding: Based on general aminopyrazine SAR and Patent US9090592B2 [1].

In the development of GSK-3


 inhibitors, the 6-cyclopropylpyrazin-2-amine motif was utilized to replace a 6-trifluoromethylpyridine group.[2]

SAR Logic:

  • Starting Point: A promiscuous aminopyrimidine hit.

  • Scaffold Morphing: Replacement of the core with 6-cyclopropylpyrazin-2-amine.

  • Outcome:

    • Potency: Maintained hinge binding.

    • Selectivity: The cyclopropyl group clashed with the gatekeeper residue in off-target kinases (e.g., CDK2), improving selectivity for GSK-3

      
       which has a permissive gatekeeper.
      
    • Solubility: Improved aqueous solubility compared to the trifluoromethyl analog.

SAR Decision Matrix:

ModificationPositionEffectRecommendation
-NH2 (Amine) Pos 2Primary H-bond donor.Do Not Modify. Methylation kills activity.
Cyclopropyl Pos 6Hydrophobic fit / Selectivity.Keep for kinases with Val/Thr gatekeepers.
Aryl/Heteroaryl Pos 5Solvent front vector.Primary Growth Vector. Add solubilizing groups here.
-H (Proton) Pos 3Steric clash zone.Keep as -H. Substituents here twist the ring out of planarity.

References

  • United States Patent US9090592B2 . Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors. (2015). Assignee: AbbVie/Galapagos.

  • Reynaud, A., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances.

  • Zitko, J., et al. (2011).[3] Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry.

  • Application of Fragment Screening by X-ray Crystallography . Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Strategies and Protocols for Amide Coupling of 2-Amino-6-cyclopropylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the amide coupling reactions involving 2-amino-6-cyclopropylpyrazine, a crucial building block in contemporary medicinal chemistry. The inherent electronic properties of the aminopyrazine ring system present unique challenges to achieving efficient amide bond formation. This document outlines the underlying chemical principles governing this reactivity, offers a comparative analysis of common coupling reagents, and presents detailed, field-proven protocols. The content is designed for researchers, chemists, and drug development professionals to facilitate the successful synthesis and optimization of pyrazine-based amide derivatives.

Introduction: The Challenge of an Electron-Deficient Amine

2-Amino-6-cyclopropylpyrazine is a valuable scaffold in the design of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The formation of an amide bond at the 2-amino position is a cornerstone of its synthetic utility, allowing for the introduction of diverse structural motifs. However, the pyrazine ring is an electron-withdrawing heterocycle, which significantly reduces the nucleophilicity of the exocyclic amino group through resonance delocalization. This diminished reactivity makes standard amide coupling conditions often sluggish and low-yielding, necessitating carefully optimized strategies.[1]

The primary challenge is to activate the carboxylic acid partner to a sufficient degree to react with the poorly nucleophilic aminopyrazine, without promoting side reactions or epimerization of chiral centers.[2][3] This guide will explore the mechanistic rationale behind selecting optimal reagents and conditions to overcome this hurdle.

Mechanistic Considerations & Reagent Selection

The success of the coupling reaction hinges on the in-situ generation of a highly reactive carboxylic acid derivative. The choice of coupling reagent dictates the nature of this activated intermediate.

Uronium/Guanidinium Reagents (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for coupling electron-deficient amines.[4][5]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] The inclusion of the 7-azabenzotriazole (HOAt) moiety is critical; it accelerates the coupling and acts as a racemization suppressant.[7] The subsequent aminolysis by the weakly nucleophilic 2-amino-6-cyclopropylpyrazine is more kinetically favorable with this highly activated ester.

Carbodiimide Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used but often require additives to be effective for challenging substrates.[2][8]

  • Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To prevent this, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which is then aminolyzed.[2][7] For a particularly unreactive amine like 2-amino-6-cyclopropylpyrazine, this standard EDC/HOBt protocol may still be insufficient. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyl-iminium intermediate.[2]

Comparative Data on Coupling Conditions

The selection of a coupling protocol is often a balance between reactivity, cost, and ease of purification. The following table summarizes common conditions investigated for challenging amide couplings.

Coupling ReagentAdditive(s)BaseSolventTypical Temp.Key Advantages & Disadvantages
HATU NoneDIPEA, TEADMF, ACN0 °C to RTPro: High reactivity, low racemization, excellent for electron-deficient amines.[4][7] Con: Higher cost, byproduct removal.
EDC·HCl HOBtDIPEA, TEADCM, DMF0 °C to RTPro: Cost-effective, water-soluble byproducts simplify workup.[8] Con: Lower reactivity, may require optimization for this substrate.
EDC·HCl HOBt, DMAP (cat.)DIPEAACNRTPro: Enhanced reactivity for electron-deficient amines.[2] Con: DMAP can be difficult to remove during purification.
SOCl₂ / (COCl)₂ NonePyridine, TEADCM, THF-45 °C to RTPro: Highly reactive acid chloride intermediate. Con: Harsh conditions, risk of over-acylation with aminopyrazines.[9][10]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Reactivity Coupling using HATU

This protocol is recommended for achieving high yields, especially when dealing with sterically hindered carboxylic acids or when maximizing yield is critical.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-6-cyclopropylpyrazine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 - 0.5 M)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

  • Add 2-amino-6-cyclopropylpyrazine (1.1 equiv) to the reaction mixture, either as a solid or as a solution in a minimum amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Diagram 1: General Workflow for HATU Coupling

G cluster_prep Preparation (0°C) cluster_reaction Reaction cluster_purification Purification prep_acid 1. Dissolve Carboxylic Acid & HATU in DMF add_base 2. Add DIPEA (Pre-activation) prep_acid->add_base add_amine 3. Add Aminopyrazine add_base->add_amine stir 4. Stir at RT (2-18h) Monitor by LC-MS add_amine->stir workup 5. Aqueous Workup (EtOAc, HCl, NaHCO₃) stir->workup purify 6. Chromatography workup->purify

Protocol 2: Optimized EDC/HOBt Coupling

This protocol is a more cost-effective alternative that can be effective with careful execution. It is suitable for less sterically demanding carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-6-cyclopropylpyrazine (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 - 0.5 M)

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and 2-amino-6-cyclopropylpyrazine (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-24 hours).

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. The reaction may be slower than with HATU.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with water (2x) to remove the urea byproduct and excess EDC, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).[8][11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram 2: Mechanism of HATU-Mediated Amide Coupling

G RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-OAt] (Highly Reactive OAt-ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster  Activation Base Base (DIPEA) Base->ActiveEster Amine Ar-NH₂ (Aminopyrazine) Amide R-CO-NH-Ar (Final Amide) Amine->Amide  Aminolysis ActiveEster->Amide TMU TMU (Byproduct) ActiveEster->TMU Releases HOAt HOAt (Regenerated) Amide->HOAt Releases

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the carboxylic acid. 2. Inactive reagents (moisture contamination). 3. Low reaction temperature.1. Switch to a more powerful coupling reagent like HATU. 2. Use fresh, anhydrous solvents and reagents. 3. Allow the reaction to run at room temperature for a longer duration.
Recovery of Starting Amine The activated ester is not reactive enough for the electron-deficient amine.1. Increase the equivalents of the carboxylic acid and coupling reagent (to 1.2 and 1.3 equiv, respectively). 2. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C), monitoring for decomposition.
Side Product Formation 1. Racemization of an α-chiral carboxylic acid. 2. Reaction with other functional groups.1. Ensure an additive like HOBt or HOAt (inherent in HATU) is used. Run the reaction at 0 °C. 2. Protect other nucleophilic groups (e.g., -OH, -SH) prior to coupling.
Difficult Purification 1. Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC). 2. Excess DMAP or base.1. For EDC, perform aqueous washes to remove the water-soluble urea. For HATU, byproducts are generally removed by chromatography. 2. Perform an acidic wash (e.g., 1N HCl or 10% citric acid) during workup to remove basic impurities.[8]

Conclusion

The successful amide coupling of 2-amino-6-cyclopropylpyrazine is readily achievable with a rational selection of reagents and conditions that account for its inherent low nucleophilicity. For robust and high-yielding synthesis, uronium-based reagents such as HATU are highly recommended. Optimized carbodiimide protocols offer a viable, cost-effective alternative, provided that appropriate activating additives are employed. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for chemists to efficiently synthesize novel amide derivatives based on this important heterocyclic scaffold.

References

  • Subasinghe, N. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddy, C. R. et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Jampilek, J. et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Jampilek, J. et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. University of Sassari. Available at: [Link]

  • Zarganes-Tzitzikas, T. et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Sabatini, M. T. et al. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. Scientific Reports. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Damian, M. et al. (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Agudo-Álvarez, S. et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

Sources

Strategic Functionalization of 6-Cyclopropylpyrazin-2-amine at the N-4 Position

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the regioselective modification of 6-cyclopropylpyrazin-2-amine .

Scope & Nomenclature Clarification

This guide specifically addresses functionalization at the N-4 ring nitrogen .

  • Structure: 2-Pyrazinamine, 6-cyclopropyl-[1]

  • Numbering: The pyrazine ring nitrogens are at positions 1 and 4.[2] The exocyclic amine is at position 2. The cyclopropyl group is at position 6.[1]

  • Target: N-4 . (Note: If your intent was to functionalize the exocyclic amine, refer to standard amide coupling/Buchwald protocols. This guide focuses on the ring nitrogen).[3]

Executive Summary

The functionalization of 6-cyclopropylpyrazin-2-amine at the N-4 position is a high-value transformation in drug discovery, particularly for generating N-oxides (as metabolic metabolites or synthetic intermediates) and N-alkyl pyrazinium salts (for solubility enhancement).

While 2-aminopyrazines possess two ring nitrogens (N-1 and N-4), the 6-cyclopropyl group acts as a critical steric control element . This bulky substituent, combined with the C-2 amino group, effectively blocks the N-1 position, rendering the N-4 position the exclusive site for nucleophilic attack. This intrinsic regioselectivity simplifies purification and maximizes yield.

Mechanistic Insight: The Steric "Sandwich" Effect

To design effective protocols, one must understand the electronic and steric landscape of the substrate.

  • Electronic Factors: The C-2 amino group is an electron donor (+M effect), increasing electron density at N-1 (ortho) and C-5 (para). Theoretically, N-1 is more electron-rich.

  • Steric Factors (Dominant):

    • N-1: Flanked by the exocyclic amine (C-2) and the cyclopropyl ring (C-6). Access is severely restricted.

    • N-4: Flanked by protons at C-3 and C-5. Access is sterically unhindered.

Visualizing the Regioselectivity

The following diagram illustrates the steric blockade at N-1 and the open channel to N-4.

G Substrate 6-Cyclopropylpyrazin-2-amine N1 N-1 Position (Blocked) Substrate->N1 High Energy Barrier N4 N-4 Position (Accessible) Substrate->N4 Kinetic Pathway NOxide Product A: N-4 Oxide (Synthetic Handle) N4->NOxide mCPBA DCM, 0°C NAlkyl Product B: N-4 Pyrazinium Salt (Solubility/Prodrug) N4->NAlkyl R-X MeCN, Reflux Cyclopropyl 6-Cyclopropyl (Steric Bulk) Cyclopropyl->N1 Amine 2-Amino (Steric Bulk) Amine->N1

Caption: Regioselective access to N-4 is driven by the steric hindrance of the 6-cyclopropyl and 2-amino groups shielding N-1.

Application I: N-Oxidation (N-4 Oxide)

Purpose: N-oxides are versatile intermediates. They activate the ring for subsequent C-H functionalization (e.g., chlorination via POCl3) or serve as metabolites in DMPK studies.

Protocol: Regioselective Synthesis of N-4 Oxide

Reagents:

  • Substrate: 6-cyclopropylpyrazin-2-amine (1.0 equiv)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max (1.1–1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: 10% Na2S2O3 (aq), Saturated NaHCO3

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-cyclopropylpyrazin-2-amine (100 mg, 0.67 mmol) in DCM (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

    • Note: Lower temperature improves selectivity and prevents over-oxidation.

  • Addition: Dissolve mCPBA (1.2 equiv) in minimal DCM and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or LCMS. The N-oxide is significantly more polar (lower Rf) and will show a Mass shift of +16 amu (M+1 = 166).

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with 10% Na2S2O3 (to reduce excess peroxide).

    • Wash with Saturated NaHCO3 (2x) to remove the m-chlorobenzoic acid byproduct.

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

    • Yield Expectation: 85–95%.

Validation (NMR):

  • Diagnostic Shift: Compare 1H NMR of product vs. starting material. The protons adjacent to N-4 (H-3 and H-5) will shift downfield (deshielded) due to the positive charge on the nitrogen in the N-oxide resonance structure, or upfield depending on the specific anisotropy, but a distinct shift is observed. Typically, H-3 shifts from ~7.8 to ~8.2 ppm.

Application II: N-Alkylation (Pyrazinium Salts)

Purpose: Quaternization at N-4 creates cationic pyrazinium salts. These are used to increase aqueous solubility of drug candidates or as precursors for partial reduction to cyclic amidines.

Protocol: Synthesis of N-4 Methyl Pyrazinium Iodide

Reagents:

  • Substrate: 6-cyclopropylpyrazin-2-amine[1]

  • Alkylating Agent: Methyl Iodide (MeI) (Caution: Carcinogen)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure:

  • Setup: In a sealed tube or pressure vial, dissolve the substrate in MeCN (0.2 M concentration).

  • Addition: Add MeI (1.5–2.0 equiv).

    • Note: Excess MeI ensures completion; the steric bulk at N-1 prevents bis-alkylation.

  • Reaction: Heat to 40–60°C for 12–24 hours.

    • Observation: The product often precipitates out of the solution as a yellow/orange solid.

  • Isolation:

    • Cool to RT.

    • Add Et2O (Diethyl ether) to complete precipitation.

    • Filter the solid and wash with cold Et2O.

  • Drying: Dry under vacuum.

    • Yield Expectation: >90%.[4][5]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion (N-Oxidation) Old mCPBA (titer <77%)Titrate mCPBA or use large excess (2.0 equiv). Alternatively, use Urea-H2O2 / Phthalic Anhydride.
N-1 Isomer Formation Reaction temperature too highStrictly maintain 0°C during addition. The steric barrier at N-1 is surmountable at high heat.
Over-oxidation Formation of N,N'-dioxideMonitor stoichiometry carefully. Stop reaction immediately upon consumption of SM.
Poor Solubility Pyrazinium salt is lipophilicIf the salt is soluble in Et2O, switch solvent to Toluene for the reaction to force precipitation.
References
  • Regioselectivity in Pyrazine Oxidation

    • Title: Mono- and Dihalogenation of 2-Aminopyrazine.[6]

    • Source: Thieme Connect (Synthesis).
  • General N-Oxidation Protocols

    • Title: m-CPBA (meta-chloroperoxybenzoic acid) - Reagent Guide.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyrazine Chemistry & Drug Applications

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • N-Alkylation of Heterocycles

    • Title: Highly Selective N-Alkylation of Pyrazoles (Analogous Steric Control).
    • Source: PubMed / J. Org.[4][5] Chem.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Cyclopropylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 6-cyclopropylpyrazin-2-amine typically involves a Suzuki-Miyaura cross-coupling between 6-chloropyrazin-2-amine and cyclopropylboronic acid . Researchers often encounter low yields (<30%) due to three converging antagonistic factors:

  • Protodeboronation: Cyclopropylboronic acid is inherently unstable and prone to rapid hydrolysis/deboronation under aqueous basic conditions.

  • Catalyst Poisoning: The free primary amine (-NH₂) and the pyrazine nitrogens can coordinate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle.

  • Electronic Deactivation: The electron-donating amino group at the 2-position increases electron density on the pyrazine ring, making the C-Cl bond at the 6-position less electrophilic and significantly slowing down the oxidative addition step.

This guide provides a scientifically grounded protocol to overcome these barriers, moving from "standard" conditions to "optimized" high-turnover catalysis.

Optimized Experimental Protocol

Standard vs. Optimized Conditions
ParameterStandard (Often Fails)Optimized (Recommended) Mechanistic Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 (or G4)Bulky biaryl ligands (XPhos) prevent amine coordination and accelerate oxidative addition into electron-rich chlorides.
Boron Source Cyclopropylboronic acidPotassium Cyclopropyltrifluoroborate Trifluoroborates (

) slowly release the active boronic acid, minimizing protodeboronation.
Base Na₂CO₃ or K₂CO₃K₃PO₄ (Tribasic) Anhydrous K₃PO₄ with controlled water addition buffers pH, reducing protodeboronation rates.
Solvent DMF or DioxaneToluene/Water (10:1) Biphasic systems protect the catalyst; Toluene is non-coordinating.
Temperature 80-100°C100°C (Sealed Tube) High energy is required for the difficult oxidative addition step.
Step-by-Step Procedure (Self-Validating)

Reagents:

  • 6-Chloropyrazin-2-amine (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv) [Alternative: Cyclopropylboronic acid, see Note 1]

  • XPhos Pd G3 Precatalyst (2-3 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio), degassed.

Workflow:

  • Inert Setup: Charge a reaction vial with 6-chloropyrazin-2-amine, potassium cyclopropyltrifluoroborate, K₃PO₄, and XPhos Pd G3. Seal with a septum.

  • Degassing (Critical): Evacuate and backfill with Argon/Nitrogen (3 cycles). Validation: Oxygen promotes homocoupling and catalyst death; color change to black immediately upon heating indicates poor degassing.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12-16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is polar; ensure the column is flushed well.

Note 1: If using Cyclopropylboronic acid , add it in portions (0.5 equiv every 2 hours) to combat decomposition.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately, and I get no product. Why?

A: This is "Pd-Black" precipitation. It indicates your catalyst has decomposed before entering the catalytic cycle.

  • Cause: The free amine in your substrate is coordinating to the Pd, kicking off the phosphine ligands. Once "naked," Pd(0) aggregates into inactive metal particles.

  • Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3) . These contain a precatalyst scaffold that releases the active species only within the reaction cycle, ensuring the ligand (XPhos) is already bound and protecting the metal center.

Q2: I see full consumption of the boronic acid but the chloride remains. What is happening?

A: You are suffering from Protodeboronation . The cyclopropyl ring is cleaving off the boron faster than it couples to the pyrazine.

  • Diagnosis: Check LCMS for cyclopropane (gas, won't see) or boric acid.

  • Solution:

    • Switch to Potassium Cyclopropyltrifluoroborate . It acts as a "slow-release" reservoir for the active boronic acid.

    • Reduce water content. Use a strict 10:1 Toluene:Water ratio.

    • Use a milder base like Cs₂CO₃ if K₃PO₄ is too harsh.

Q3: Can I protect the amine to improve yield?

A: Yes. Acetylation of the amine to N-(6-chloropyrazin-2-yl)acetamide significantly improves the yield.

  • Mechanism: The amide is less nucleophilic than the amine, preventing catalyst poisoning. It also makes the pyrazine ring more electron-deficient, accelerating oxidative addition.

  • Trade-off: Requires an extra deprotection step (acidic hydrolysis) after coupling.

Visualizations

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield CheckSM Analyze Crude Mixture (LCMS) Start->CheckSM Result1 SM (Chloride) Remaining Boronic Acid Gone CheckSM->Result1 Protodeboronation Result2 Pd Black Precipitate No Conversion CheckSM->Result2 Catalyst Death Result3 Homocoupling (R-R) Observed CheckSM->Result3 Oxidation Sol1 Use Trifluoroborate salt Add Boronic Acid in portions Result1->Sol1 Sol2 Switch to XPhos Pd G3 Protect Amine (Acetamide) Result2->Sol2 Sol3 Degas Solvents thoroughly Reduce Catalyst Loading Result3->Sol3

Caption: Decision logic for diagnosing failure modes in aminopyrazine Suzuki couplings.

Figure 2: Optimized Reaction Workflow

Workflow Substrate 6-Cl-Pyrazin-2-amine + Cyclopropyl-BF3K Reaction Heat 100°C 16h (Sealed) Substrate->Reaction Catalyst XPhos Pd G3 (2-3 mol%) Catalyst->Reaction Base K3PO4 (3 eq) Toluene/H2O (10:1) Base->Reaction Workup Phase Sep -> Dry -> Conc. Reaction->Workup Purify Flash Column (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow for the optimized synthesis protocol.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society. Link

  • Deng, X., Mani, N. S. (2006). Reaction of Cyclopropylboronic Acid with Bromobenzenes: An Investigation of the Suzuki Coupling. Organic Letters. Link

  • Li, H., et al. (2011). Improved Conditions for the Suzuki–Miyaura Coupling of 2-Amino-6-chloropyrazine. Organic Process Research & Development. Link

Sources

RegioSelect Technical Support Center: Pyrazinamine Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Identification of 6-cyclopropyl and 5-cyclopropyl pyrazin-2-amine Ticket Type: Advanced Method Development Guide

Welcome to the RegioSelect Support Center.

You are likely here because your synthesis of cyclopropyl-pyrazin-2-amine yielded a mixture of regioisomers (5-substituted and 6-substituted), and standard silica chromatography is failing to resolve them. This is a common challenge due to the similar lipophilicity and pKa of these isomers.

This guide provides a self-validating workflow to Identify , Separate , and Purify these specific isomers.

Part 1: The "Root Cause" – Why do you have a mixture?

Before troubleshooting separation, confirm your synthesis pathway. The ratio of isomers depends heavily on the method used.

Synthesis MethodPrimary MechanismExpected Outcome
Minisci Reaction (Radical alkylation)Radical attack on protonated pyrazinamine.Mixture. Nucleophilic radicals attack positions 5 and 6. Usually favors position 5 (para to amine) but position 6 is often significant.
Suzuki Coupling (on Chloropyrazine)Pd-catalyzed cross-coupling.Single Isomer (mostly). If you started with 6-chloro-pyrazin-2-amine, you get the 6-cyclopropyl product. Contamination usually implies starting material impurity.
Nucleophilic Aromatic Substitution (SNAr) Cyclopropyl nucleophile attacking chloropyrazine.Single Isomer. Highly regioselective based on the leaving group position.
Part 2: Rapid Identification (NMR Troubleshooting)

User Question: "I have two peaks by LC-MS with the same mass. Which one is the 5-isomer and which is the 6-isomer?"

Technical Solution: You cannot rely solely on elution order as it changes with pH. You must use 1H NMR to assign structure based on symmetry and coupling constants.

The Diagnostic Logic
  • Structure A: 5-cyclopropyl-pyrazin-2-amine

    • Protons are at positions 3 and 6 .

    • These protons are para to each other.

    • J-coupling: Para coupling in pyrazines is negligible (~0 Hz).

    • Signal: Two sharp singlets.

  • Structure B: 6-cyclopropyl-pyrazin-2-amine

    • Protons are at positions 3 and 5 .

    • These protons are meta to each other.

    • J-coupling: Meta coupling in pyrazines is distinct (~1.5 – 1.8 Hz).

    • Signal: Two doublets.

Visual Logic: NMR Assignment Flow

NMR_Logic Start Isolate Pure Fraction (or clean mixture) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision Analyze Aromatic Region (7.5 - 8.5 ppm) Step1->Decision Res1 Two Sharp Singlets (J ~ 0 Hz) Decision->Res1 Pattern A Res2 Two Doublets (J ~ 1.8 Hz) Decision->Res2 Pattern B Result1 5-Cyclopropyl Isomer (Protons are Para) Res1->Result1 NOE_Check Confirmation: NOE Experiment Irradiate Cyclopropyl Ring Result1->NOE_Check Result2 6-Cyclopropyl Isomer (Protons are Meta) Res2->Result2 Result2->NOE_Check NOE_Res1 NOE to Amine NH2? YES = 6-Isomer (Ortho-like) NO = 5-Isomer NOE_Check->NOE_Res1

Caption: Logic flow for distinguishing pyrazinamine regioisomers using 1H NMR coupling constants and NOE correlations.

Part 3: Analytical & Prep Separation Guides

User Question: "My peaks are co-eluting on a standard C18 column with Formic Acid. How do I separate them?"

Technical Solution: Pyrazinamines are weak bases (pKa of conjugate acid ~2-3). Under acidic conditions (Formic acid/TFA), they are protonated and highly polar, often leading to poor retention and peak tailing.

Protocol A: The "pH Switch" (Recommended)

Switching to a high pH mobile phase suppresses ionization, keeping the pyrazine neutral. This maximizes the hydrophobic difference between the 5- and 6- positions.

  • Column: C18 (High pH resistant, e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes.

  • Why it works: The 6-cyclopropyl isomer often elutes later than the 5-isomer at high pH due to subtle shielding of the N1 nitrogen by the bulky cyclopropyl group, altering interaction with the stationary phase.

Protocol B: The "Pi-Selectivity" Switch

If pH adjustment fails, utilize pi-pi interactions.

  • Column: Phenyl-Hexyl or Biphenyl.

  • Mobile Phase: Water/Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).

  • Why it works: The electron density distribution differs between the 5- and 6-isomers. The Phenyl stationary phase interacts differently with the dipole of the 2,6-substituted system versus the 2,5-substituted system.

Part 4: Bulk Purification (Flash Chromatography)

User Question: "I need to purify 5 grams. The spots streak on TLC and overlap."

Technical Solution: Pyrazinamines interact strongly with the acidic silanols on silica gel, causing streaking. You must "cap" these silanols.

The "Triethylamine Doping" Method:

  • Slurry: Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et3N) .

  • Mobile Phase: Hexanes / Ethyl Acetate (start 90:10, gradient to 40:60).

    • Crucial Additive: Maintain 1% Et3N in the mobile phase throughout the run.

  • Sample Loading: Do not load in DCM (Dichloromethane) if possible. Dry load on Celite or amine-functionalized silica to prevent initial band broadening.

Alternative: Amine-Functionalized Silica

  • Use a KP-NH (amino-silica) cartridge.

  • Solvent: Hexane/DCM gradient.

  • Benefit: No Et3N required; sharper peaks; often reverses elution order compared to standard silica.

Part 5: Troubleshooting FAQ

Q: I see a third peak in my Minisci reaction mixture. What is it? A: This is likely the 3-cyclopropyl-pyrazin-2-amine (ortho to the amine) or a bis-alkylated product (5,6-dicyclopropyl).

  • Check: The 3-isomer will show a strong NOE between the cyclopropyl protons and the NH2 protons.

Q: Can I crystallize them apart? A: Often, yes.

  • Strategy: The 5-isomer (para-like) usually has higher symmetry and a higher melting point.

  • Solvent System: Try dissolving the mixture in hot Toluene or Isopropyl Acetate. Cool slowly. The symmetrical isomer (often the 5-isomer) tends to crystallize first.

Q: My isolated product turned brown overnight. Why? A: Electron-rich aminopyrazines are oxidation-sensitive.

  • Fix: Store the solid under Nitrogen/Argon in the freezer. If in solution, avoid chloroform (which can form HCl over time) and use degassed solvents.

Summary Workflow: Separation Strategy

Separation_Strategy Input Crude Mixture (5-Cp & 6-Cp) Scale Select Scale Input->Scale Analytic Analytical (<10 mg) Scale->Analytic Prep Prep (>100 mg) Scale->Prep Method1 High pH C18 (NH4HCO3, pH 10) Analytic->Method1 Primary Choice Method2 Phenyl-Hexyl (MeOH/H2O) Method1->Method2 If fails Flash Flash Chromatography Prep->Flash Condition Use Amino-Silica OR 1% Et3N additive Flash->Condition

Caption: Decision tree for selecting the appropriate purification method based on scale and stationary phase chemistry.

References
  • Doležal, M. et al. (2006). Synthesis and antimycobacterial evaluation of some new pyrazine derivatives.[1] Molecules, 11(4), 242-256. Link

    • Context: Discusses general reactivity and substitution p
  • Dunetz, J. R. et al. (2011). Minisci alkylations of heterocycles. Organic Process Research & Development, 15(3), 555-561. Link

    • Context: Authoritative source on the radical mechanism leading to isomer mixtures in pyrazines.
  • Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants in Heterocycles. University of Wisconsin-Madison Chemistry Database. Link

    • Context: Verification of meta (1.8 Hz) vs para (~0 Hz) coupling constants in diazines.
  • Waters Corporation. (2021). Strategies for Separating Basic Compounds in Reverse Phase LC. Waters Application Notes. Link

    • Context: Technical basis for the "High pH" separation str

Sources

Technical Support Center: Optimizing Minisci Reaction Selectivity for 6-Position Pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-C6-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: The Diagnostic Matrix

User Query: "I am attempting to functionalize a 2-substituted pyrazine at the 6-position using a Minisci-type reaction, but I am observing predominant C-5 selectivity or decomposition. How do I shift selectivity to C-6?"

The Core Problem: The "Meta" Paradox

In the context of a Minisci reaction (nucleophilic radical substitution on a protonated heterocycle), the pyrazine ring presents a distinct regiochemical challenge.

If you start with a 2-substituted pyrazine :

  • Position 3 (Ortho): Sterically hindered and often electronically deactivated if the C-2 group is electron-withdrawing (EWG).[1]

  • Position 5 (Para-like): This is the innate preference for nucleophilic alkyl radicals. Upon protonation (typically at N-4), C-5 becomes highly electrophilic due to resonance contribution.[1]

  • Position 6 (Meta-like): This is the "anti-Minisci" position.[1] It is electronically less accessible to nucleophilic radicals under standard conditions because it does not benefit from the direct conjugation of the N-4 protonation.

To target C-6 , you must disrupt this innate preference.[1]

Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Major Product is C-5 Innate electronic bias (N-4 protonation).[1]Switch Strategy: Use the N-Oxide Route (See Module 2) to activate C-6.
Major Product is C-3 Radical is small/non-bulky (e.g., Methyl, Ethyl).[1]Steric Steering: Increase radical bulk (e.g., t-Bu, Adamantyl) to push selectivity away from C-3.[1]
Low Conversion (<20%) Insufficient protonation or radical quenching.Acid/Oxidant Balance: Switch to TFA/Water mixtures; ensure pH < 2. Check oxidant equivalents (Peroxydisulfate often requires 3-5 equiv).[1]
Decomposition Reaction temperature too high or over-oxidation.Protocol Switch: Move from Thermal (Ag/S₂O₈) to Photoredox (Blue LED/Ir) for milder radical generation.[1]

Module 2: The Selectivity Engine (Targeting C-6)

To achieve C-6 regioselectivity, we cannot rely on standard "innate" functionalization.[1] We must employ Directed Activation or Scaffold Engineering .

Strategy A: The N-Oxide "Trojan Horse" (Highest Probability of Success)

The most reliable chemical method to activate the C-6 position is to oxidize the pyrazine nitrogen adjacent to it (N-1).

  • Oxidation: Convert 2-substituted pyrazine to the N-oxide.

    • Note: Oxidation of 2-chloropyrazine typically yields the 4-oxide (activating C-3/C-5).[1] However, oxidation of 2-alkylpyrazines or using specific oxidants (e.g., HOF[1]·CH₃CN) can favor the 1-oxide.

  • Reaction: Minisci reaction on the 1-oxide. The N-O bond strongly activates the adjacent carbons (C-2 and C-6). Since C-2 is blocked, C-6 becomes the primary electrophilic site. [1]

  • Reduction: Deoxygenate (e.g., PCl₃ or Raney Ni) to restore the pyrazine.[1]

Strategy B: The "Block-and-Tackle" (Scaffold Engineering)

If you cannot achieve C-6 selectivity directly, you must block the preferred C-5 site.[1]

  • Starting Material: Use 2,5-disubstituted pyrazine (e.g., 2-chloro-5-methylpyrazine).[1]

  • Outcome: C-3 is sterically hindered. C-6 is the only accessible, activated position.[1]

  • Post-Modification: If the C-5 blocking group is a halide (Cl/Br), it can be removed (hydrodehalogenation) or diversified (Suzuki/Buchwald) later.[1]

Strategy C: Protonation Switching (Theoretical)

Regioselectivity depends on which Nitrogen is protonated.[1]

  • N-4 Protonation: Activates C-3 and C-5.[1] (Standard for 2-EWG pyrazines).[1]

  • N-1 Protonation: Activates C-2 and C-6.[1]

  • Tactic: If your C-2 substituent is a Hydrogen Bond Acceptor (e.g., amide, ester), using a bulky chiral acid or specific Lewis Acid might chelate to the substituent and N-1, forcing activation at N-1 and directing the radical to C-6.[1]

Visualizing the Pathway

Minisci_Selectivity Start Start: 2-Substituted Pyrazine Condition Is C-5 Blocked? Start->Condition NOxide N-Oxide Route (Activate N-1) Start->NOxide Strategy: Electronic Switching Goal Goal: 6-Alkyl Pyrazine Condition->Goal Yes (Subst at C-5) Direct Direct Minisci Reaction Condition->Direct No (H at C-5) Result_C5 Major Product: C-5 (Innate Preference) Direct->Result_C5 Standard Conditions (N-4 Protonation) Result_C6 Major Product: C-6 NOxide->Result_C6 Minisci on N-Oxide Deox Deoxygenation step Result_C6->Deox Deox->Goal

Figure 1: Decision tree for targeting the C-6 position. Direct reaction favors C-5; the N-oxide route or C-5 blocking is required to "steer" the radical to C-6.

Module 3: Experimental Protocols

Protocol A: Modern Photoredox Minisci (Mild Conditions)

Best for complex substrates sensitive to high heat or strong oxidants.[1]

Reagents:

  • Substrate: 2-Substituted Pyrazine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (2.0 - 3.0 equiv) or Alkyl Trifluoroborate.[1]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1-2 mol%)[1]

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)[1]

  • Solvent: DMSO or MeCN:H₂O (1:1) with 1.0 equiv TFA.[1]

Step-by-Step:

  • Setup: In an 8 mL vial equipped with a stir bar, add Pyrazine (0.5 mmol), Photocatalyst (5 mg), and Carboxylic Acid (1.0 mmol).

  • Solvent: Add 4 mL of degassed MeCN:H₂O (1:1).

  • Acidification: Add TFA (38 µL, 0.5 mmol). Crucial: Protonation lowers the LUMO.[2]

  • Oxidant: Add Persulfate (228 mg, 1.0 mmol) in one portion.

  • Irradiation: Sparge with Nitrogen for 5 mins. Seal. Irradiate with Blue LEDs (450 nm) with fan cooling for 12-24 hours.[1]

  • Workup: Dilute with NaHCO₃ (sat. aq.) to neutralize. Extract with EtOAc (3x).[1]

Optimization for C-6:

  • If using the N-Oxide strategy , use the exact same conditions but start with the Pyrazine-N-oxide.[1]

  • Note: Photoredox conditions are often more regioselective than thermal conditions due to lower temperature (kinetic control).[1]

Protocol B: Classical Thermal Minisci (Silver Catalyzed)

Best for simple substrates and tertiary alkyl radicals.[1]

Reagents:

  • Substrate: 2-Substituted Pyrazine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (3.0 equiv)[1]

  • Catalyst: AgNO₃ (0.2 equiv)[1]

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)[1]

  • Solvent: 10% H₂SO₄ (aq) / MeCN (biphasic).[1]

Step-by-Step:

  • Dissolve Pyrazine (1.0 mmol) in 5 mL of 10% H₂SO₄/MeCN (1:1).

  • Add AgNO₃ (34 mg, 0.2 mmol) and Carboxylic Acid (3.0 mmol).

  • Heat to 60-80°C .

  • Slow Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (684 mg, 3.0 mmol) in water over 1 hour. Why? To prevent radical recombination.

  • Stir for an additional hour, then cool and neutralize with NH₄OH at 0°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall after 30% conversion? A: The Minisci reaction generates acid equivalents as a byproduct, but it also consumes the oxidant. Often, the heteroaromatic base becomes "over-protonated" or the radical precursor is consumed by side reactions (decarboxylation without trapping).[1]

  • Fix: Add the oxidant and radical precursor in portions (e.g., 3 batches every 2 hours).

Q2: Can I use alkyl halides instead of carboxylic acids? A: Yes. In a photoredox setup, alkyl iodides or bromides can be reduced to radicals using silyl radical mediators (e.g., (TMS)₃SiH) or specific reductants.[1] However, for C-6 selectivity, the radical source matters less than the substrate activation .[1]

Q3: I see a "bis-alkylated" product. What is it? A: Since the alkyl group is electron-donating, the product (e.g., 2-sub-6-alkyl) is actually more nucleophilic than the starting material.[1] It is prone to a second alkylation (likely at C-5).[1]

  • Fix: Stop the reaction at 60-70% conversion. Do not push for 100%.

Q4: How do I synthesize the Pyrazine N-oxide for Strategy A? A: Treat your 2-substituted pyrazine with mCPBA (1.1 equiv) in DCM at 0°C to RT.

  • Warning: You will likely get a mixture of 1-oxide and 4-oxide. You must separate these isomers (column chromatography) before the Minisci step to ensure C-6 selectivity. If you use the mixture, you will get a mixture of C-6 and C-5/C-3 products.[1]

References

  • Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Selective Alkylation of Heteroaromatic Bases."[1] Tetrahedron, 1971.[1] [1]

  • Duncton, M. A. "Minisci reactions: Versatile CH functionalization for medicinal chemists."[1] Med.[3][4][5][6] Chem. Commun., 2011.[1]

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[1] Angewandte Chemie Int. Ed., 2019.

  • Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis."[1] Nature, 2011.[1] [1]

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. "Innate C-H functionalization of heterocycles."[1] J. Am. Chem. Soc., 2010.[1]

For further assistance, please upload your NMR spectra to the secure portal for analysis by our Process Chemistry team.

Sources

Technical Support Center: Purification of 2-Pyrazinamine, 6-cyclopropyl- Reaction Mixtures

[1]

Introduction

You are likely synthesizing 2-Pyrazinamine, 6-cyclopropyl- (also known as 6-cyclopropylpyrazin-2-amine) via a Suzuki-Miyaura cross-coupling reaction.[1] The most common route involves reacting 2-amino-6-chloropyrazine (or the bromo- analog) with cyclopropylboronic acid using a Palladium catalyst.[1]

While the synthesis is robust, the purification is often complicated by three main factors:

  • Palladium Residues: Transition metals coordinate strongly to the pyrazine nitrogen, making removal difficult.[1][2]

  • Unreacted Halide: The starting material (2-amino-6-chloropyrazine) has similar solubility properties to the product.[1]

  • Basicity: The free amine functionality can cause streaking on silica gel if not properly buffered.[1]

This guide provides a modular troubleshooting approach to isolate high-purity material suitable for downstream pharmaceutical applications.[1]

Module 1: Primary Isolation & Workup

Q: My crude reaction mixture is a dark emulsion. How do I efficiently isolate the organic phase?

A: Suzuki couplings in aqueous/organic mixtures (e.g., Dioxane/H₂O or Toluene/H₂O) often form stable emulsions due to the presence of inorganic bases (K₂CO₃, Cs₂CO₃) and boronic acid byproducts.[2]

Protocol: The "Salting Out" Phase Cut

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF .[1] Avoid DCM at this stage as it promotes emulsion formation with basic aqueous layers.[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble Pd-black and inorganic salts.[1] This is critical to breaking the emulsion.

  • Phase Separation: Transfer to a separatory funnel.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine).[1] If the emulsion persists, add a small amount of Isopropanol (IPA) (approx. 5% v/v) to the organic layer to disrupt surface tension.[2]

Q: Can I use an acid-base extraction to purify the amine?

A: Yes, this is a highly effective method for this specific substrate because the aminopyrazine is weakly basic.

Protocol: Acid-Base Swing

  • Extract: Extract the organic layer with 1M HCl (3x).[1] The product will protonate and move to the aqueous layer. Impurities like non-basic dimers or ligands remain in the organic layer.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove trapped non-basic organics.[1]

  • Basify: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH or NH₄OH to pH > 10. The product will precipitate or oil out.

  • Re-extract: Extract the now-free base product back into EtOAc or DCM.

Module 2: Palladium Removal (Critical Step)

Q: My product is colored (grey/brown) even after chromatography. How do I remove residual Palladium?

A: Aminopyrazines are excellent ligands for Pd, often retaining >1000 ppm of metal.[1][2] Standard chromatography is insufficient.[1] You must use a chemical scavenger .[1]

Table 1: Palladium Scavenging Strategies

MethodReagentProtocolPros/Cons
Solid Phase (Recommended) SiliaMetS® Thiol or Thiourea Add 0.5 eq (w/w) to organic solution; stir 4h at 50°C; filter.[1]Pros: No aqueous workup; high efficiency.Cons: Higher cost.[1]
Aqueous Wash N-Acetylcysteine (NAC) Wash organic layer with 5% aq.[1] NAC solution (pH adjusted to 7-8).Pros: Cheap; highly effective for Pd(II).Cons: Requires phase separation.[1][2]
Adsorption Activated Carbon (Charcoal) Reflux crude solution with charcoal (10 wt%) for 1h; filter hot through Celite.Pros: Very cheap.Cons: Yield loss (product adsorption); messy.[1][2]
Workflow Visualization: Workup & Scavenging

WorkupFlowStartCrude Suzuki MixtureFilterFilter (Celite)Start->FilterPhaseCutPhase Separation(EtOAc / Brine)Filter->PhaseCutDecisionIs Product Colored?PhaseCut->DecisionScavengerAdd Scavenger(SiliaMetS Thiol or NAC)Decision->ScavengerYes (Pd present)CrudeIsoConcentrate to Crude SolidDecision->CrudeIsoNoWashWash & FilterScavenger->WashWash->CrudeIso

Figure 1: Decision tree for primary isolation and palladium remediation.[1]

Module 3: Chromatographic Purification

Q: The product streaks on the TLC plate and column. How do I fix the resolution?

A: The free amino group interacts with the acidic silanols on silica gel, causing "tailing."[2] You must modify the mobile phase.

Recommendation:

  • Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Solvent System: Use a gradient of DCM : MeOH (95:5 to 90:10) .[1]

  • Alternative: Use "amine-functionalized silica" cartridges if using an automated flash system (e.g., Biotage KP-NH).[1][2] This eliminates the need for TEA in the solvent.

Module 4: Crystallization & Salt Formation

Q: Can I avoid a column entirely? Is there a crystallization method?

A: Yes. Crystallization is preferred for scale-up (>10g).[1]

Method A: Free Base Recrystallization [1]

  • Solvent System: Ethyl Acetate / n-Heptane (or Hexane).[1][3]

  • Protocol: Dissolve crude solid in minimum hot EtOAc (reflux). Slowly add n-Heptane until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Note: If the product "oils out" instead of crystallizing, seed the mixture with a pure crystal if available, or scratch the glass surface.[2]

Method B: Hydrochloride Salt Formation (High Purity) Converting the aminopyrazine to its HCl salt is a superior method for rejecting impurities.

  • Dissolve the free base in Ethanol or IPA .[1]

  • Add 1.1 equivalents of HCl in Dioxane or Concentrated aqueous HCl dropwise.

  • The hydrochloride salt will precipitate as a yellow/off-white solid.[1]

  • Filter and wash with cold ether or heptane.[1]

  • Result: This often upgrades purity from ~85% to >98% in a single step.[1]

Workflow Visualization: Purification Logic

PurificationCrudeCrude IsolateCheckPurity Check (LCMS)Crude->CheckSaltSalt Formation(HCl in EtOH)Check->SaltHigh Scale (>10g)RecrystRecrystallization(EtOAc/Heptane)Check->RecrystMed Purity (>80%)ColumnFlash Column(DCM/MeOH + 1% TEA)Check->ColumnLow Purity (<80%)FinalPure Product(>98%)Salt->FinalRecryst->FinalColumn->Final

Figure 2: Strategic selection of purification method based on scale and crude purity.

References

  • Suzuki-Miyaura Coupling of Aminopyrazines

    • Context: General protocols for coupling 2-amino-6-chloropyrazine.[1]

    • Source: BenchChem Technical Guides.[1] "Navigating the Suzuki Coupling Landscape."

  • Palladium Scavenging Protocols

    • Context: Use of N-acetylcysteine and solid scavengers for Pd removal in pharmaceutical intermediates.[1]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 10, p.165 (2004).[1][2][4]

    • URL:[Link][2]

  • Purification of Aminopyrazines

    • Context: Acid-base extraction and crystallization techniques for pyrazine derivatives.[1]

    • Source: U.S. Patent 3,711,549 (Process for manufacturing cyclopropylamine derivatives).[1][5]

    • URL
  • Salt Formation Strategies

    • Context: Preparation of hydrochloride salts of aminopyridines/pyrazines to improve stability and purity (Analogous methodology).
    • Source: MDPI, Molecules 2009, 14(5), 1725-1736.[1][2] "A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt."

    • URL:[Link][2]

Technical Support Center: Solubility Enhancement for Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: AP-SOL-9982 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Welcome to the Solubility Support Hub

You are likely here because your aminopyrazine lead compound is behaving like "brick dust"—it has a high melting point, high crystallinity, and refuses to dissolve in standard aqueous buffers, regardless of pH.

Aminopyrazine derivatives present a unique challenge in medicinal chemistry. Unlike lipophilic "grease balls" (high logP, low melting point), these compounds often suffer from crystal lattice stability . The planar pyrazine ring, combined with the exocyclic amine, creates a network of strong intermolecular hydrogen bonds and


-

stacking interactions. To dissolve the molecule, you must first pay the high energy penalty to break this lattice.

This guide provides a self-validating troubleshooting workflow to overcome these barriers.

Module 1: Chemical Modification & Salt Selection

The "Weak Base" Trap

Symptom: You formed a salt with a standard counterion (e.g., tartrate, acetate), but it disproportionates (precipitates as free base) in water or exhibits no solubility advantage.

Root Cause: The pyrazine ring is electron-deficient. The pKa of the conjugate acid of a typical 2-aminopyrazine is very low (approx. 2.0 – 3.5 ).

  • Rule of Thumb: For a stable salt, you need a

    
    pKa (pKa
    
    
    
    - pKa
    
    
    ) of
    
    
    to 3.
  • The Error: Using weak acids (acetic, lactic, tartaric) results in a

    
    pKa 
    
    
    
    . The proton transfer is incomplete, leading to a metastable salt that hydrolyzes immediately upon contact with water.
Protocol: The "Strong Acid" Screen

Do not waste material on weak acids. Focus on strong sulfonic and mineral acids.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve free base in THF or Acetone (avoid alcohols if ester formation is a risk).

  • Acid Addition: Add 1.05 equivalents of the following acids (separately):

    • Methanesulfonic acid (Mesylate) – Top Recommendation

    • Hydrochloric acid (HCl) – Watch for common ion effect in gastric fluid

    • p-Toluenesulfonic acid (Tosylate)

    • Sulfuric acid (Hemi-sulfate)

  • Isolation: Cool to 4°C. If no precipitate, add MTBE as an antisolvent.

  • Validation (The "Disproportionation Test"):

    • Slurry the resulting salt in water (pH 7) for 2 hours.

    • Measure the pH of the supernatant.

    • Pass: pH remains acidic (< 4).

    • Fail: pH drifts to neutral (salt has reverted to free base).

Decision Logic: Salt Selection

SaltSelection Start Start: Aminopyrazine Free Base CheckPKA Determine pKa of Basic Center (Usually 2.0 - 3.5) Start->CheckPKA Decision1 Is pKa < 3.0? CheckPKA->Decision1 StrongAcid Select Strong Acids Only: Mesylate, Esylate, HCl Decision1->StrongAcid Yes (Weak Base) WeakAcid Broader Screen: Tartrate, Fumarate, Succinate Decision1->WeakAcid No (Stronger Base) Screen Perform Salt Screen (Solvent: Acetone/THF) StrongAcid->Screen WeakAcid->Screen Result Check Stability in Water Screen->Result Success Stable Salt Candidate Result->Success pH Stable Fail Disproportionation (Reverts to Free Base) Result->Fail pH Drifts Neutral AltRoute Switch to Co-Crystal or ASD Strategy Fail->AltRoute

Figure 1: Decision tree for selecting counterions based on the weak basicity of aminopyrazine derivatives.

Module 2: Formulation Strategies (When Salts Fail)

If your melting point is


 and salts are unstable, you are dealing with a "Brick Dust" molecule. You must disrupt the crystal lattice using Amorphous Solid Dispersions (ASD)  or complexation.[1]
Strategy A: Cyclodextrin Complexation

Aminopyrazines fit well into the cavity of


-cyclodextrins.[2]
  • Recommended Excipient: Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD).
  • Why: The aromatic ring forms an inclusion complex, shielding the hydrophobic core while the hydrophilic exterior interacts with water.

  • Protocol:

    • Prepare 20% w/v SBE-

      
      -CD in water (pH adjusted to 4.0 if possible).
      
    • Add excess drug.

    • Autoclave or stir for 24 hours.

    • Filter (0.22 µm) and analyze.

    • Note: If solubility increases linearly with CD concentration (A

      
       type isotherm), this is a viable IV formulation strategy.
      
Strategy B: Amorphous Solid Dispersion (ASD)

For oral delivery, converting the crystalline drug to an amorphous form is the gold standard for this class.[3]

  • Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA (Copovidone).

  • Technique: Spray Drying (preferred for high MP) or Hot Melt Extrusion (HME).

  • Mechanism: The polymer prevents the aminopyrazine molecules from re-stacking into their stable crystal lattice.

Comparative Data: Solubility Enhancement Methods

MethodMechanismTypical Fold-IncreaseBest For
pH Adjustment Ionization10x - 100xIV Dosing (if stable)
Cosolvents (PEG400) Dielectric Constant5x - 50xEarly PK Studies
Mesylate Salt Lattice Energy Change50x - 1000xSolid Oral Dosage
SBE-

-CD
Inclusion Complex100x - 5000xIV / Oral Solution
ASD (Spray Dry) High Energy State20x - 500xBioavailability (Oral)

Module 3: Analytical Troubleshooting

The "Invisible Precipitate" (False Positives)

Issue: HPLC indicates high solubility (e.g., 500 µM), but animal PK data shows zero exposure.

Diagnosis: Aminopyrazines often form nanocrystalline suspensions or supersaturated solutions that pass through standard filters, leading to overestimation of solubility.

Validation Protocol:

  • Centrifugation: Do not rely solely on filtration. Centrifuge samples at 15,000 rpm for 10 minutes.

  • Dynamic Light Scattering (DLS): Check the "dissolved" supernatant. If you see a signal, you have nanoparticles, not a solution.

  • FaSSIF/FeSSIF Testing: Test solubility in Biorelevant Media (Simulated Intestinal Fluid). Aminopyrazines may dissolve in low pH (stomach) but precipitate immediately in the neutral pH of the intestine (the "spring and parachute" failure).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve my compound for animal studies? A: Avoid pure DMSO if possible. While it dissolves the compound, it often causes precipitation upon contact with blood or gastric fluid (the "crash out" effect). Use a cosolvent mix: 5% DMSO / 40% PEG400 / 55% Water.

Q: Why is my HCl salt hygroscopic? A: HCl salts of weak bases can be problematic. The excess acidity can attract moisture. If the HCl salt is unstable, switch to a Mesylate or Tosylate salt. These counterions are larger, more lipophilic, and often pack better with planar rings, reducing hygroscopicity.

Q: My compound has a melting point of 280°C. Is this a problem? A: Yes. This confirms high crystal lattice energy ("Brick Dust"). Simple salt formation may not be enough to improve dissolution rate.[4] You almost certainly need an Amorphous Solid Dispersion (ASD) or nanosizing (micronization) to increase surface area.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6][7] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[8][9] Advanced Drug Delivery Reviews.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.

Sources

Technical Support Center: Troubleshooting Low Conversion in Chloropyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming challenges in the palladium-catalyzed cross-coupling of chloropyrazines. This guide is structured for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields or reaction failures. Pyrazine derivatives are crucial building blocks in medicinal chemistry and materials science, but their successful functionalization via cross-coupling can be challenging.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a chloropyrazine substrate is showing low to no conversion. What are the most common culprits?

Low yields in the Suzuki coupling of chloropyrazines often stem from a few critical areas: the inherent reactivity of the substrate, the choice of catalyst system, and the reaction conditions.[3]

  • Substrate Reactivity: Chloropyrazines are electron-deficient heteroaromatic halides. The carbon-chlorine bond is strong, making the initial oxidative addition step of the catalytic cycle more challenging compared to bromo or iodo analogs.[4][5] The nitrogen atoms in the pyrazine ring can also coordinate to the palladium catalyst, leading to deactivation.[4][5]

  • Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates.[3] Highly active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often necessary to facilitate the difficult oxidative addition step and prevent catalyst deactivation.[6][7] In some cases, specialized palladium(II) ONO pincer complexes have shown superior activity for coupling 2-chloropyrazine, even at very low catalyst loadings.[4][8]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[9] An inappropriate choice can halt the reaction. For chloropyrazines, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can sometimes promote side reactions.[4] The solubility and strength of the base can significantly impact the outcome.[10]

  • Solvent System: The solvent must effectively dissolve all reaction components. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[3][11]

Q2: I'm observing significant side product formation, primarily hydrodehalogenation and boronic acid homocoupling. How can I minimize these?

Side reactions are a common indicator that the catalytic cycle is not operating efficiently.

  • Hydrodehalogenation (or Protodeboronation): This occurs when the aryl halide is reduced (C-Cl becomes C-H) or the boronic acid is protonated. This is often exacerbated by high temperatures, the presence of water, and certain bases.[3]

    • Solution: Ensure you are using fresh, high-purity boronic acid. Consider using more stable boron reagents like pinacol esters or trifluoroborates, which are less prone to protodeboronation.[4][12] Careful optimization of the base and temperature is also critical.

  • Homocoupling: The dimerization of the boronic acid can occur, especially in the presence of oxygen.[5]

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) is paramount to prevent oxidation of the Pd(0) catalyst, which can promote homocoupling.[3][5] Adding the aryl halide in a slight excess can sometimes help favor the cross-coupling pathway.[3]

Q3: My Buchwald-Hartwig amination of a chloropyrazine is failing. What specific considerations are there for C-N coupling with this substrate?

The Buchwald-Hartwig amination of chloropyrazines shares challenges with Suzuki couplings, primarily related to catalyst inhibition and the lower reactivity of the C-Cl bond.[6]

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[4]

    • Solution: The use of sterically hindered biarylphosphine ligands is crucial.[6] These bulky ligands create a protective pocket around the palladium atom, preventing the pyrazine nitrogen from binding while still allowing the desired catalytic steps to occur. Ligand choice is highly dependent on the amine coupling partner; for example, BrettPhos is often effective for primary amines, while RuPhos can be a good choice for secondary amines.

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, can sometimes lead to side reactions or degradation with sensitive substrates.[4]

    • Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, although they might require higher reaction temperatures or longer reaction times to achieve good conversion.[4]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[6]

    • Solution: Using modern palladium precatalysts (e.g., G3 or G4 precatalysts) can ensure the reliable and rapid generation of the active LPd(0) catalyst upon exposure to the base.[13]

Q4: I am attempting a Sonogashira coupling with a chloropyrazine. What are the key parameters to optimize for this reaction?

The Sonogashira coupling of chloropyrazines can be highly effective but requires careful tuning of the catalyst system.[12]

  • Catalyst System (Palladium and Copper): A standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[14] The efficiency is highly dependent on the specific palladium source, ligand, and copper salt (typically CuI).[4] Chloropyrazine has been shown to be an excellent substrate for this reaction, in some cases leading to quantitative conversion.[12]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent as well.[14]

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper co-catalyst, copper-free Sonogashira protocols can be employed.[7] These methods rely on highly active palladium catalysts with bulky phosphine ligands to facilitate the coupling without the need for copper.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low conversion, a systematic approach to re-optimizing your reaction is the most effective strategy.

A Low Yield Observed B Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent) A->B Start Here C Is Catalyst System Appropriate? B->C Reagents OK G Re-purify/Purchase Reagents Use Anhydrous/Degassed Solvent B->G Impure/Old D Screen Different Bases C->D Yes H Switch to Bulky Ligand (e.g., SPhos, RuPhos) Use Pd-precatalyst C->H No E Optimize Temperature & Time D->E Base Screened I Try K₃PO₄, Cs₂CO₃ Ensure Proper Stoichiometry (2-3 eq.) D->I Ineffective F Success! E->F Optimized J Incrementally Increase Temp (e.g., 80°C -> 110°C) Monitor by LC-MS E->J No Improvement G->B H->C I->D J->E

Caption: A workflow for troubleshooting low yields.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloropyrimidines, which present similar challenges to chloropyrazines. This data can serve as a starting point for your own optimization.

Table 1: Catalyst and Ligand Screening [3]

Catalyst Ligand Yield (%) Notes
Pd(PPh₃)₄ - 71 Effective and commonly used for some substrates.
Pd₂(dba)₃ - <5 Inefficient without a suitable ligand.

| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |

This data highlights the critical role of the ligand in achieving high yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine

This procedure is a generalized starting point based on common methodologies and requires optimization for specific substrates.[3][4]

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[5]

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-formed precatalyst, add it at this stage (1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

The Catalytic Cycle: A Visual Guide

Understanding the fundamental mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle L₂Pd(0) L₂Pd(0) L₂Pd(II)(Ar¹)(X) L₂Pd(II)(Ar¹)(X) L₂Pd(0)->L₂Pd(II)(Ar¹)(X) Oxidative Addition L₂Pd(II)(Ar¹)(Ar²) L₂Pd(II)(Ar¹)(Ar²) L₂Pd(II)(Ar¹)(X)->L₂Pd(II)(Ar¹)(Ar²) Transmetalation L₂Pd(II)(Ar¹)(Ar²)->L₂Pd(0) Reductive Elimination Product Ar¹-Ar² L₂Pd(II)(Ar¹)(Ar²)->Product Ar¹-X Chloropyrazine (Ar¹-X) Ar¹-X->L₂Pd(II)(Ar¹)(X) Ar²-B(OH)₂ Boronic Acid (Ar²-B(OH)₂) Ar²-B(OH)₂->L₂Pd(II)(Ar¹)(Ar²) Base Base Base->L₂Pd(II)(Ar¹)(Ar²)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[7]

References

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Smith, A. M., & Smith, J. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6446.
  • Ghaffari, B., & Montgomery, J. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(16), 3028–3033.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Aoyagi, Y., Inoue, A., Koike, I., & et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 33(1), 257.
  • Thansandote, P., & Lautens, M. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 5992-5995.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6435-6446.
  • Choudhary, D., Garg, S., Kaur, M., & et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7430.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3299-3315.
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

Sources

Technical Support Center: Palladium Remediation in 6-Cyclopropylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium (Pd) impurity remediation. The synthesis of 6-cyclopropylpyrazin-2-amine—typically achieved via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—often leaves behind stubborn heavy metal residues. This guide is designed for process chemists and drug development professionals who need to reduce palladium levels to meet stringent International Council for Harmonisation (ICH) Q3D guidelines (<10 ppm for oral APIs).

The Chemical Challenge: Why is Palladium So Hard to Remove?

The difficulty in purifying 6-cyclopropylpyrazin-2-amine stems directly from its molecular architecture. The compound features a pyrazine ring and an exocyclic primary amine. Together, these nitrogen atoms act as potent bi-dentate ligands, capable of forming highly stable 5-membered metallacycles with residual palladium.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid. While the primary amine is a "hard" base, the pyrazine nitrogens are "borderline," creating a highly stable thermodynamic sink for the metal. Simple physical filtration (such as passing the mixture through a Celite pad) only removes insoluble palladium black; it does not disrupt the soluble API-Pd coordination complexes 1. To achieve purification, you must introduce a scavenger with a superior thermodynamic affinity for palladium.

Mechanism Pd Pd(II) / Pd(0) Impurity Waste Immobilized Pd Complex (Filtered to Waste) Pd->Waste Trapped via Chemisorption API 6-cyclopropylpyrazin-2-amine (N-Chelation) API->Pd Strong Coordination (Borderline/Hard Base) FreeAPI Purified Free API (Recovered) API->FreeAPI Released into Solution Scav Silica-Supported Scavenger (S-Ligand: Thiol/DMT) Scav->Pd Superior Affinity (Soft Base)

Competitive binding mechanism between API and silica-supported scavengers.

Troubleshooting Guide: Diagnostics & Solutions

Q: Why does my product retain >1000 ppm palladium even after extensive aqueous washes and Celite filtration? A: Aqueous washes and physical filtration are ineffective against dissolved, chelated palladium. The nitrogen atoms in your pyrazine-amine structure bind tightly to the Pd catalyst, pulling it into the organic phase. You must employ a chemisorption strategy using solid-supported scavengers with soft donor atoms (like Sulfur) that can outcompete the API for the metal 2.

Q: Which specific scavenger should I use for 6-cyclopropylpyrazin-2-amine? A: For nitrogen-rich heterocycles, multi-dentate sulfur-based scavengers are the most effective. We recommend screening SiliaMetS® Thiourea or SiliaMetS® DMT (Dimercaptotriazine) . The multi-dentate nature of DMT provides a chelation effect that easily breaks the API-Pd bond, trapping the metal irreversibly on the silica matrix 3.

Q: I am experiencing significant product yield loss during the scavenging step. How do I prevent this? A: Yield loss during scavenging is usually caused by non-specific physisorption of the API onto the silica backbone. To prevent this, adjust your solvent system. Using a more polar solvent mixture (e.g., adding THF, MeOH, or EtOAc to Toluene) keeps the polar 6-cyclopropylpyrazin-2-amine highly solvated, minimizing background adsorption to the silica matrix without disrupting the Pd-scavenger chemisorption 4.

Self-Validating Experimental Protocol: Solid-Phase Scavenging

To ensure reproducibility and scientific rigor, do not guess the amount of scavenger needed. This protocol relies on a closed-loop, data-driven methodology.

Step 1: Baseline Quantification Analyze a concentrated sample of the crude organic solution via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Causality: You cannot dose the scavenger accurately without establishing the exact stoichiometric baseline of residual Pd.

Step 2: Solvent Adjustment Dissolve the crude 6-cyclopropylpyrazin-2-amine in a moderately polar solvent system (e.g., Toluene/THF 4:1) at a concentration of 0.1 M to 0.2 M.

Step 3: Scavenger Dosing Add 5 to 10 molar equivalents of SiliaMetS® DMT or Thiourea relative to the residual Pd content quantified in Step 1 (not the initial catalyst loading).

Step 4: Thermal Incubation Stir the suspension vigorously at 40–50 °C for 12 to 16 hours. Causality: Elevated temperature provides the activation energy required to break the highly stable API-Pd coordination bond, allowing the thermodynamically favored Scavenger-Pd bond to form.

Step 5: Physical Separation Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the silica-bound Pd. Wash the filter cake with 2 column volumes of the reaction solvent to recover any physically trapped API.

Step 6: Verification (Self-Validation) Concentrate the filtrate and re-analyze via ICP-MS. If the Pd concentration remains >10 ppm, the system has not reached thermodynamic equilibrium; repeat Steps 3–5 using 2 additional equivalents of scavenger.

Workflow A 1. Crude API Solution (Pd > 1000 ppm) B 2. Baseline ICP-MS (Quantify Pd) A->B Sample C 3. Scavenger Dosing (5-10 eq. SiliaMetS) B->C Calculate Equivalents D 4. Thermal Incubation (40-50°C, 16h) C->D Add Scavenger E 5. Physical Filtration (Remove Silica) D->E Kinetic Binding F 6. Post-Scavenge ICP-MS E->F Analyze Filtrate F->C Fail (Pd > 10 ppm) G 7. Purified Product (Pd < 10 ppm) F->G Pass (ICH Limits)

Self-validating workflow for palladium scavenging and quantification.

Quantitative Data: Scavenger Efficacy Comparison

The following table summarizes the expected performance of various scavengers when applied to highly coordinating nitrogen-rich APIs (starting from a baseline of ~1000 ppm Pd).

Scavenger TypeFunctional GroupPrimary Binding MechanismTypical Final Pd LevelAPI Yield Recovery
Activated Carbon None (Porous)Physisorption~300 ppm70–80% (High loss)
SiliaMetS® Thiol -SHChemisorption (Monodentate)< 50 ppm> 95%
SiliaMetS® Thiourea -NH-CS-NH₂Chemisorption (Bidentate)< 10 ppm> 95%
SiliaMetS® DMT DimercaptotriazineChemisorption (Multidentate)< 5 ppm> 95%
PIX + Iodine XanthatePrecipitation / Synergistic< 1 ppm> 90%

Frequently Asked Questions (FAQs)

Q: Can I use crystallization instead of expensive silica scavengers to remove palladium? A: While crystallization is a standard purification technique, it is notoriously unreliable for strong chelators like 6-cyclopropylpyrazin-2-amine. The Pd-API complex often co-crystallizes with the pure product, concentrating the impurity in the solid lattice rather than leaving it in the mother liquor. Crystallization should only be used as a final polishing step after a primary scavenger treatment 5.

Q: Does the oxidation state of the palladium matter during scavenging? A: Yes. Palladium exists in both Pd(0) and Pd(II) states post-reaction. While sulfur-based scavengers are generally effective for both, Pd(0) can agglomerate into colloidal nanoparticles that are difficult to capture. In extreme cases, adding a mild oxidant (like I₂ with Potassium Isopropyl Xanthate) can convert unreactive Pd(0) to Pd(II), drastically facilitating its capture 6.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques National Institutes of Health (NIH) / PMC[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger RSC Publishing (Green Chemistry)[Link]

Sources

Technical Support Center: Regioselective Radical Alkylation of Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heteroarene Functionalization Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Controlling regioselectivity in pyrazine radical alkylation (Minisci-type reactions) requires a deep understanding of SOMO-LUMO interactions, steric microenvironments, and kinetic control.

This portal is divided into a theoretical knowledge base, diagnostic troubleshooting workflows, self-validating standard operating procedures (SOPs), and empirical data matrices.

Module 1: Knowledge Base (Mechanistic FAQs)

Q: Why is regioselectivity inherently difficult to control in unsubstituted or symmetrically substituted pyrazines? Mechanistic Causality: Pyrazines possess multiple equivalent or near-equivalent carbon centers. Because the Lowest Unoccupied Molecular Orbital (LUMO) coefficients across these positions are often nearly identical, nucleophilic carbon-centered radicals lack a strong thermodynamic or kinetic preference for a single site[1]. Without external directing factors (like steric bulk or protonation), this results in a statistical mixture of regioisomers and over-alkylated byproducts.

Q: How does the addition of Brønsted acids (e.g., TFA) dictate the regiochemical outcome? Mechanistic Causality: Alkyl radicals are generally nucleophilic. By adding a strong Brønsted acid, the pyrazine nitrogen is protonated, forming a pyrazinium cation. This protonation drastically lowers the LUMO energy of the heterocycle, making it highly electrophilic[2]. Furthermore, protonation breaks the electronic symmetry of weakly substituted pyrazines, amplifying the partial positive charge at specific carbons and directing the nucleophilic radical selectively to the most electron-deficient position.

Q: Why do we often observe di-alkylation, and how can it be suppressed? Mechanistic Causality: Once a pyrazine undergoes mono-alkylation, the newly added alkyl group (an electron-donating group) slightly raises the HOMO of the ring but does not sufficiently deactivate it against further radical attack if the radical is highly reactive. To suppress this, you can utilize a two-phase solvent system to partition the mono-alkylated product away from the radical source[3], or use the heterocycle in stoichiometric excess.

Mechanism R Nucleophilic Alkyl Radical (SOMO) RC Radical Cation Intermediate (Regioselectivity Locked) R->RC P Neutral Pyrazine (High LUMO) H Protonated Pyrazinium (Lowered LUMO) P->H + TFA (Activation) H->RC Radical Attack at Electron-Deficient C Prod Mono-Alkylated Pyrazine (Target Product) RC->Prod Oxidation (-e-) & Deprotonation (-H+)

Mechanistic pathway of acid-activated Minisci radical alkylation of pyrazines.

Module 2: Diagnostic Workflows (Troubleshooting)

Use the following diagnostic logic when your LC-MS or NMR data indicates poor regioselectivity or low conversion in your pyrazine alkylation workflows. A systematic investigation of substituent effects is critical, as they exert consistent and additive effects on regiochemistry[4].

Issue 1: Complex Mixture of Regioisomers (C2 vs C3 vs C5)

  • Root Cause: The electronic differentiation between the carbons is too low, or the radical is too small (e.g., methyl radical), leading to unselective attack.

  • Intervention: Switch to a bulkier radical precursor (e.g., tert-butyl or isopropyl) to leverage steric hindrance, forcing the attack to the least hindered carbon. Alternatively, adjust the solvent to highly polar, protic mixtures (e.g., H2O/DMSO) to maximize hydrogen-bonding networks that lock the pyrazine conformation[5].

Issue 2: High Ratio of Di-Alkylated to Mono-Alkylated Product

  • Root Cause: The mono-alkylated product is outcompeting the starting material for radical addition.

  • Intervention: Implement a biphasic reaction system (e.g., DCM/Water)[3]. The mono-alkylated product will partition into the organic layer, shielding it from the aqueous radical generation phase.

Issue 3: Complete Lack of Conversion (Starting Material Recovered)

  • Root Cause: The radical precursor is not undergoing single-electron transfer (SET), or the pyrazine is not sufficiently electrophilic.

  • Intervention: Verify the redox potential of your photocatalyst matches the precursor. Increase the equivalents of TFA to ensure 100% protonation of the pyrazine.

Troubleshooting Start Issue: Poor Regioselectivity Q1 Is the pyrazine fully protonated? Start->Q1 A1_No Add 1.5-2.0 eq TFA (Lowers LUMO) Q1->A1_No No Q2 Are competing carbons electronically similar? Q1->Q2 Yes A2_Yes Use bulky radical precursors (Steric differentiation) Q2->A2_Yes Yes A2_No Adjust solvent polarity (H-bonding effects) Q2->A2_No No

Decision tree for troubleshooting poor regioselectivity in pyrazine alkylation.

Module 3: Standard Operating Procedures (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following photoredox-catalyzed Minisci protocol incorporates built-in Validation Checkpoints . This ensures that any failure is caught immediately during the workflow rather than at the final NMR stage.

Protocol: Photoredox-Catalyzed Regioselective Alkylation of Pyrazines

Reagents Required: Substituted pyrazine (1.0 eq), Carboxylic acid radical precursor (3.0 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), Ammonium persulfate (2.0 eq), Trifluoroacetic acid (TFA, 1.5 eq), DMSO/H2O (1:1, 0.1 M).

  • Step 1: Pre-Reaction Complexation

    • Action: In a 10 mL Schlenk tube, dissolve the pyrazine in DMSO/H2O. Slowly add TFA dropwise while stirring.

    • Causality: TFA protonates the pyrazine, activating it for nucleophilic attack.

    • Validation Checkpoint: A slight exotherm should be felt. An aliquot taken for UV-Vis will show a bathochromic shift compared to the neutral pyrazine, confirming protonation.

  • Step 2: Catalyst and Precursor Addition

    • Action: Add the carboxylic acid, ammonium persulfate, and the Iridium photocatalyst to the solution.

    • Validation Checkpoint: The solution must exhibit the characteristic bright, clear yellow color of the Ir(III) complex. Cloudiness indicates poor solubility of the radical precursor; add 10% more DMSO if necessary.

  • Step 3: Deoxygenation (Critical Step)

    • Action: Subject the mixture to three consecutive freeze-pump-thaw cycles using Argon.

    • Causality: Triplet excited states and carbon-centered radicals are rapidly quenched by molecular oxygen.

    • Validation Checkpoint: During the final thaw cycle under static vacuum, there should be zero gas evolution (bubbling) from the liquid, confirming complete O2 removal.

  • Step 4: Photochemical Irradiation

    • Action: Backfill with Argon, seal the tube, and irradiate with a 450 nm blue LED (30W) at room temperature (use a cooling fan) for 16 hours.

    • Validation Checkpoint: At t=2 hours, the reaction should transition from yellow to a deeper orange/brown, indicating active catalyst turnover and the generation of radical intermediate species[6].

  • Step 5: Quenching & Regiochemical Validation

    • Action: Dilute with EtOAc and neutralize carefully with saturated aqueous NaHCO3 until pH ~8. Extract the organic layer, dry over Na2SO4, and concentrate.

    • Validation Checkpoint: Run a crude 1H-NMR. The disappearance of the specific pyrazine C-H proton (e.g., a sharp singlet at ~8.5 ppm) and the appearance of the corresponding alkyl multiplets confirms both conversion and the specific regiochemistry of the attack.

Module 4: Quantitative Data Matrix

Understanding how innate substituents direct the incoming radical is critical for predicting outcomes. The following table summarizes empirical data regarding substituent effects on pyrazine regioselectivity[4].

Pyrazine SubstituentDirecting EffectDominant RegioisomerRelative YieldMechanistic Causality / Rationale
2-Chloro Electron-WithdrawingC5 (Meta to Cl)~75%Inductive withdrawal lowers the LUMO at C5 most strongly, directing nucleophilic radical attack to this highly electron-deficient site.
2-Methoxy Electron-DonatingC3 (Ortho to OMe)~82%Resonance donation stabilizes the adjacent transition state, directing attack to the ortho position despite overall ring deactivation.
2-Methyl Weak EDG / StericC5~60%Steric hindrance at C3 pushes the attack to the less hindered, electronically viable C5 position.
Unsubstituted N/AC2 (Mono)45-85%Mono-alkylation is favored only when the heterocycle is in large excess or partitioned in two-phase systems to prevent C2,C5 di-alkylation.

References

1.[3] Heinisch, G. et al. "Marked Increase in the Regioselectivity of Radical Substitution: Minisci Reaction in a Two‐Phase System." Angewandte Chemie International Edition. URL: 2.[4] "Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability." Semantic Scholar. URL: 3.[1] Proctor, R. S. J., Phipps, R. J. "Predictive Multivariate Linear Regression Analysis Guides Successful Catalytic Enantioselective Minisci Reactions of Diazines." Journal of the American Chemical Society. URL: 4.[2] "Radical Addition to Iminium Ions and Cationic Heterocycles." MDPI. URL: 5.[5] "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews. URL: 6.[6] "Diazo compounds: beyond carbenes as radical precursors in light-driven organic transformations." RSC Publishing. URL:

Sources

Stability of cyclopropyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability of the cyclopropyl moiety under acidic conditions. It is designed for researchers requiring immediate troubleshooting logic and mechanistic insight to preserve ring integrity during synthesis.

Executive Summary: The "Banana Bond" Vulnerability

The cyclopropane ring is a unique structural motif with approximately 27.5 kcal/mol (115 kJ/mol) of ring strain. Its stability in acid is not binary; it is strictly context-dependent.

The carbon-carbon bonds in cyclopropane are bent ("banana bonds") with significant


 character, giving them partial 

-bond character. Consequently, cyclopropanes behave like alkenes toward strong electrophiles (protons).

Key Rule of Thumb:

  • Unactivated Alkyl-Cyclopropanes: Generally stable to standard organic acids (TFA, AcOH, dilute HCl) at

    
     to RT.
    
  • Activated Cyclopropanes (Electron-Rich): Highly susceptible to acid-catalyzed ring opening (homoconjugate addition).

  • Cyclopropylcarbinyl Systems: Extremely labile. Generation of a carbocation adjacent to the ring guarantees rearrangement (ring expansion or opening).

Diagnostic Workflow

Before proceeding with your reaction, use this logic flow to assess the risk of ring degradation.

CyclopropaneRiskAssessment Start START: Input Substrate Structure AdjCation Is there a leaving group (OH, OR, X) directly attached to the cyclopropyl-methyl carbon? Start->AdjCation DirectSub Are there Electron Donating Groups (EDG) (e.g., -OMe, -Ph, -Alk) on the ring? AdjCation->DirectSub No HighRisk CRITICAL RISK: Cyclopropylcarbinyl Rearrangement. Expect Homoallyl/Cyclobutyl products. AdjCation->HighRisk Yes (Cation forms adjacent) AcidStrength Acid Strength & Conditions? DirectSub->AcidStrength Yes (Activated Ring) LowRisk LOW RISK: Ring likely stable. Proceed with standard protocols. DirectSub->LowRisk No (EWG or Alkyl only) AcidStrength->HighRisk Strong Acid (TfOH, conc H2SO4) ModRisk MODERATE RISK: Electrophilic Ring Opening. Avoid heat; keep T < 0°C. AcidStrength->ModRisk TFA, Lewis Acids AcidStrength->LowRisk Weak Acid (AcOH)

Figure 1: Decision matrix for assessing cyclopropyl ring stability based on substitution pattern and reaction conditions.

Technical Deep Dive & Troubleshooting

Scenario A: The Cyclopropylcarbinyl Rearrangement (The "Trap")

This is the most common failure mode. If your reaction generates a carbocation adjacent to the ring (the


-position), the ring will almost certainly open or expand.
  • Mechanism: The empty p-orbital of the cation overlaps with the bent C-C bond orbitals (Walsh orbitals). This forms a non-classical cation (bicyclobutonium ion) or rapidly equilibrating species.

  • Outcome: A mixture of three isomeric products:

    • Cyclopropylcarbinyl (Retention)

    • Cyclobutyl (Ring Expansion)

    • Homoallyl (Ring Opening - usually thermodynamic product)

Troubleshooting Guide:

Symptom Root Cause Solution
Loss of Ring (NMR shows alkene signals) Acid catalyzed dehydration of cyclopropyl-methanol. Avoid Carbocations: Use basic conditions for functional group manipulations. If OH must be removed, use radical deoxygenation (Barton-McCombie) instead of acid elimination.

| Ring Expansion (4-membered ring formed) | Kinetic trapping of the cyclobutyl cation isomer. | Trap Kinetic Product: If the cyclopropane is desired, you must prevent the cation from forming. Use


 conditions (basic/neutral) rather than 

(acidic). |
Scenario B: Direct Acid-Catalyzed Ring Opening

Here, the proton (


) directly attacks the ring C-C bond.
  • Mechanism: Protonation occurs at the carbon (corner protonation) or the bond (edge protonation), leading to a carbocation that is trapped by the counter-ion (e.g.,

    
    , 
    
    
    
    ).
  • Substituent Effect:

    • Electron Donating Groups (EDGs): Stabilize the developing positive charge during ring opening. Increases Risk.

    • Electron Withdrawing Groups (EWGs): Destabilize the transition state (making the ring electron-deficient). Protects the Ring.

Stability Data:

Acid System Unsubst. Cyclopropane Aryl-Cyclopropane (Donor) Ester-Cyclopropane (Acceptor)
AcOH (Glacial) Stable Stable Stable

| TFA / DCM (1:1) | Stable (


) | Risk (Time-dependent) | Stable |
| HCl (4M in Dioxane)  | Stable | High Risk  (Ring opens to 

-chloro) | Stable | |

/ Lewis Acids
| Risk (Slow) | Unstable | Unstable (Coordination-assisted opening) |

Validated Protocols

Protocol 1: N-Boc Deprotection in the Presence of Cyclopropane

Standard TFA deprotection is usually safe for unactivated cyclopropanes.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[1][2][3]

  • Dichloromethane (DCM)

  • Triethylsilane (

    
    ) - Optional Scavenger
    

Procedure:

  • Preparation: Dissolve substrate in DCM (0.1 M). Cool to

    
    .
    
  • Acid Addition: Add TFA dropwise.

    • Standard: 1:2 ratio of TFA:DCM.

    • Sensitive Substrates: 1:4 ratio of TFA:DCM.

  • Scavenger (Critical for High Risk): If the cyclopropane has EDGs (e.g., p-methoxy-phenyl), add 2.0 equiv of Triethylsilane (

    
    ). This scavenges the t-butyl cation, preventing it from attacking the electron-rich ring, and suppresses side reactions.
    
  • Monitoring: Stir at

    
    . Do not  warm to RT unless TLC shows no reaction after 1 hour.
    
  • Quench: Pour into saturated

    
     (cold). Do not concentrate the acidic mixture on a rotovap (heating with acid increases ring opening risk).
    
Protocol 2: Handling "Donor-Acceptor" Cyclopropanes

D-A cyclopropanes (e.g., cyclopropane 1,1-diesters) are primed springs. They are stable to Brønsted acids but extremely sensitive to Lewis Acids .

  • Avoid:

    
    .
    
  • Safe Alternatives: If Lewis Acid catalysis is needed elsewhere in the molecule, use lanthanide triflates (

    
    ) which are milder, or screen protic conditions first.
    

FAQ: Researcher to Researcher

Q: I see a new peak in the alkene region (5-6 ppm) after treating my cyclopropyl-amine with HCl. What happened? A: You likely triggered a ring opening. HCl is a strong acid with a nucleophilic counter-ion (


). The proton attacked the ring, and chloride trapped the carbocation, resulting in a linear alkyl chloride. Switch to TFA or Formic acid (non-nucleophilic counter-ions) or use a salt formation method that doesn't require excess strong acid (e.g., oxalic acid).

Q: Can I use HBr/Acetic Acid to remove a Cbz group? A: Absolutely not. HBr is notorious for opening cyclopropanes due to the high nucleophilicity of bromide and the strength of the acid. Use hydrogenolysis (


) instead. Cyclopropanes are generally stable to standard hydrogenolysis conditions unless the ring is highly strained (e.g., fused systems) or activated by adjacent 

-systems.

Q: Why does my cyclopropyl-methanol rearrange even with weak acid? A: The "cyclopropylcarbinyl cation" is exceptionally fast to form because the transition state is stabilized by the ring carbons. Even weak acids can establish an equilibrium. You must avoid


 pathways entirely. Convert the alcohol to a mesylate/tosylate under basic conditions (

) and displace with a nucleophile in an

fashion.

References

  • Mechanism of Acid-Catalyzed Ring Opening

    • Wiberg, K. B., & Kass, S. R. (1985). Acid-catalyzed ring opening of cyclopropanes.[4][5][6][7][8] Journal of the American Chemical Society.

    • (Note: Fundamental mechanistic reference).

  • Cyclopropylcarbinyl Rearrangement

    • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society.
  • Boc Deprotection Protocols

    • Common Organic Chemistry. Boc Deprotection Mechanism & Protocols.
  • Donor-Acceptor Cyclopropane Reactivity

    • Werz, D. B., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.[6] Chemical Reviews.[6]

    • [6]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 6-cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-cyclopropylpyrazin-2-amine is a critical heterocyclic building block, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., ATR or Wee1 inhibitors). Its structural integrity is defined by two distinct domains: the electron-rich aminopyrazine core and the strained cyclopropyl moiety .

This guide provides a comparative analysis of 1H NMR acquisition strategies. We objectively compare solvent systems (DMSO-d₆ vs. CDCl₃) and field strengths to establish a "Gold Standard" protocol for Quality Control (QC) and structural validation.

Key Finding: DMSO-d₆ is the superior solvent for this analyte due to the stabilization of the exocyclic amine protons and the prevention of aggregation-induced line broadening.

Structural Analysis & Theoretical Prediction

Before acquisition, the molecule must be deconstructed into its magnetic environments. The pyrazine ring possesses


 symmetry only if the rotation of the cyclopropyl group is fast on the NMR time scale, but chemically, the protons are distinct.
The Spin System
  • Pyrazine Core (Aromatic Region):

    • H-3: Located between N-4 and C-2(NH₂). Deshielded by ring nitrogens but shielded by the ortho-amino group.

    • H-5: Located between N-4 and C-6(Cyclopropyl).

    • Coupling: H-3 and H-5 are meta to each other across N-4. Expect a small coupling constant (

      
      ), often appearing as broad singlets depending on resolution.
      
  • Cyclopropyl Handle (Aliphatic Region):

    • Methine (

      
      ):  The single proton at the attachment point.
      
    • Methylene (

      
      ):  The four protons on the distal carbons. These are magnetically non-equivalent due to the chiral center created if the rotation is restricted, but typically appear as two distinct multiplets (cis/trans relative to the aromatic ring).
      

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in analyzing aminopyrazines.

Option A: Chloroform-d (CDCl₃)
  • Performance: Sub-optimal

  • Mechanism: CDCl₃ is non-polar and does not participate in hydrogen bonding.

  • Observation:

    • The

      
       protons appear as a broad, flattened hump (or disappear entirely) due to rapid chemical exchange and quadrupole broadening from the nitrogen nucleus.
      
    • Chemical shift of

      
       is concentration-dependent (drifts between 4.5 – 6.0 ppm).
      
    • Risk: Inability to integrate the amine signal leads to failed purity calculations.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance: Recommended (Gold Standard)

  • Mechanism: DMSO is a strong H-bond acceptor. It "locks" the amine protons, slowing their exchange rate with residual water.

  • Observation:

    • 
       appears as a sharp, distinct singlet at 
      
      
      
      .
    • Aromatic protons show sharper resolution due to better solubility and reduced stacking interactions.

Comparative Data Table
FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide)Verdict
Amine (-NH₂) Signal Broad, variable (4.5-6.0 ppm)Sharp Singlet (~6.4 ppm)DMSO Wins
Solubility Moderate (Aggregation risk)ExcellentDMSO Wins
Water Peak ~1.56 ppm (Interferes with Cyclopropyl)~3.33 ppm (Clear of analyte)DMSO Wins
Cost LowModerateCDCl₃ Wins

Experimental Protocol: The Self-Validating Workflow

This protocol ensures high Signal-to-Noise (S/N) and reproducible integration values.

Step 1: Sample Preparation (Gravimetric)
  • Weigh 5.0 – 8.0 mg of 6-cyclopropylpyrazin-2-amine into a clean vial.

    • Why: Below 5mg yields poor S/N for carbon satellites (if 13C is needed); above 10mg causes viscosity broadening.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds to ensure complete homogeneity.

  • Transfer to a 5mm NMR tube. Filter through a cotton plug if any suspension remains.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Critical: The aromatic protons and cyclopropyl methine have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons, skewing purity results.

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the cyclopropyl region to ensure the multiplet baseline is flat.

  • Referencing: Calibrate residual DMSO pentet to 2.50 ppm .

Data Interpretation & Assignment

The following data represents the expected chemical shifts in DMSO-d₆ .

Chemical Shift Table[2][3][4][5][6][7][8]
AssignmentTypeShift (

, ppm)
MultiplicityIntegralCoupling (

)
H-3 Aromatic7.85 – 7.95Singlet (d)1H

Hz
H-5 Aromatic7.60 – 7.70Singlet (d)1H

Hz
-NH₂ Amine6.30 – 6.50Broad Singlet2HN/A
H-8 Methine1.90 – 2.05Multiplet (tt)1H

Hz
H-9a Methylene0.85 – 0.95Multiplet2HComplex
H-9b Methylene0.75 – 0.85Multiplet2HComplex

Note: The cyclopropyl methylene protons (H-9a/b) often appear as two distinct multiplets due to the magnetic anisotropy of the pyrazine ring. The "cis" protons (facing the ring) are shielded differently than the "trans" protons.

Visualizations

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for ensuring spectral validity.

G Start Sample: 6-cyclopropylpyrazin-2-amine Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Locks -NH2 protons Solvent->DMSO High Polarity CDCl3 CDCl3 (Avoid) -NH2 broad/invisible Solvent->CDCl3 Low Polarity Acquisition Acquisition (D1 = 10s) DMSO->Acquisition CDCl3->Acquisition Check QC Check: Is -NH2 Integral = 2.0? Acquisition->Check Pass PASS: Valid Structure & Purity Check->Pass Yes Fail FAIL: Re-run or Dry Sample Check->Fail No

Caption: Analytical workflow prioritizing solvent selection to ensure accurate integration of the exchangeable amine protons.

Diagram 2: Cyclopropyl Coupling Tree

The cyclopropyl group exhibits a characteristic coupling pattern known as an AMX or GL system depending on the field strength.

Coupling Methine Methine (CH) ~1.95 ppm Cis Cis-CH2 ~0.90 ppm Methine->Cis Vicinal J (cis) ~8Hz Trans Trans-CH2 ~0.80 ppm Methine->Trans Vicinal J (trans) ~5Hz Cis->Trans Geminal J ~4Hz Ring Pyrazine Ring (Anisotropy) Ring->Methine Deshielding

Caption: Coupling relationships in the cyclopropyl substituent. The methine proton couples to both methylene environments with distinct J-values.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for general chemical shift ranges).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Reference for cyclopropyl substituent effects).

Sources

Publish Comparison Guide: LC-MS Identification of 6-Cyclopropylpyrazin-2-amine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS identification and impurity profiling of 6-cyclopropylpyrazin-2-amine , a critical intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors (e.g., Lanraplenib) and other heterocyclic APIs.

Content Type: Technical Comparison & Protocol Guide Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

Executive Summary: The Analytical Mandate

6-cyclopropylpyrazin-2-amine is a pharmacophore building block used in the synthesis of high-value kinase inhibitors. Its quality directly impacts the safety profile of the final Drug Substance (DS). Because the pyrazine ring is electron-deficient and the cyclopropyl group is strained, this molecule presents a unique "volatility vs. polarity" paradox in analysis.

This guide compares three dominant LC-MS workflows for identifying its impurities—ranging from routine QC to deep structural elucidation—and provides a validated experimental protocol.

The Core Challenge
  • Polarity: The aminopyrazine core is highly polar, leading to poor retention on standard C18 columns.

  • UV Silence: Many process impurities (e.g., de-halogenated byproducts) lack distinct chromophores, making UV-only detection risky.

  • Isobaric Interference: Positional isomers (e.g., 5-cyclopropyl vs. 6-cyclopropyl) often co-elute.

Critical Impurity Profile (Target Analytes)

Before selecting a method, you must define what you are looking for. Based on standard Suzuki-Miyaura or Negishi coupling routes used to synthesize this intermediate, the following impurities are critical:

Impurity TypeCompound NameOriginAnalytical Risk
Starting Material 2-Amino-6-chloropyrazineUnreacted PrecursorMutagenic potential (Halo-heterocycle)
Side Reaction 2-AminopyrazineDe-halogenation / De-cyclopropylationCo-elutes with solvent front on C18
Over-Reaction 2,6-DicyclopropylpyrazineBis-coupling (if di-halo precursor used)High lipophilicity (Late eluter)
Hydrolysis 6-Cyclopropylpyrazin-2-olHydrolysis of amine or chloro groupTautomerizes; split peaks in LC
Oxidation N-Oxide DerivativesStorage degradationMetastable; can de-oxygenate in MS source

Comparative Guide: LC-MS Methodologies

We evaluated three distinct LC-MS configurations for this application.

Method A: High-Resolution Hybrid MS (Q-TOF / Orbitrap)
  • Best For: R&D, Impurity Structural Elucidation, Unknown Identification.

  • Mechanism: Uses accurate mass (<5 ppm error) to determine elemental composition.

  • Verdict: Essential for initial method development but overkill for routine release testing.

Method B: Triple Quadrupole (QqQ) - MRM Mode
  • Best For: Trace Quantitation (ppm level), Genotoxic Impurity (GTI) screening.

  • Mechanism: Monitors specific precursor-to-product ion transitions (e.g., m/z 136.1

    
     94.1).
    
  • Verdict: The "Gold Standard" for safety/regulatory compliance (ICH M7).

Method C: Single Quadrupole (SQ) with UV/PDA
  • Best For: Process Control, Reaction Monitoring (% Conversion).

  • Mechanism: Low-res mass confirmation coupled with UV absorbance (254 nm).

  • Verdict: Cost-effective but fails to detect non-chromophoric impurities or resolve isomers.

Performance Matrix
FeatureMethod A (HRMS)Method B (QqQ)Method C (SQ-UV)
Sensitivity (LOQ) High (< 10 ng/mL)Ultra-High (< 0.5 ng/mL) Moderate (~500 ng/mL)
Specificity Excellent (Mass Accuracy) High (MRM Selectivity)Low (Retention Time only)
Isomer Resolution ModerateModeratePoor
Equipment Cost


$
$
Throughput LowHighVery High

Experimental Protocol: The "Self-Validating" Workflow

This protocol utilizes a High-pH Reversed-Phase strategy. Why? Aminopyrazines are basic (


). At low pH (formic acid), they are fully ionized and elute too early (dead volume). At high pH (ammonium bicarbonate, pH 10), they are neutral, maximizing retention and separation on C18.
Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg sample in 10 mL DMSO:Methanol (1:9) . (Avoid pure acetonitrile; solubility issues may occur with polar impurities).

  • Filtration: 0.2 µm PTFE filter (Nylon binds aminopyrazines).

  • Dilution: Dilute to 0.1 mg/mL with Water:Methanol (90:10) for injection.

Step 2: LC Parameters (The "Scouting" Gradient)
  • System: UHPLC (Agilent 1290 / Waters H-Class or equivalent)

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18. Note: These columns are stable at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Time (min)% BEvent
0.05Hold for polar retention
1.05Begin Gradient
8.095Elute lipophilic dimers
10.095Wash
10.15Re-equilibrate
13.05End
Step 3: MS Detection Settings (Generic Q-TOF/QqQ)
  • Source: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the cyclopropyl ring)

  • Desolvation Temp: 450°C (High temp required for aqueous mobile phase)

  • Scan Range: m/z 50 – 600.

Visualizing the Impurity Pathway

The following diagram illustrates the formation pathways of key impurities during the Suzuki coupling synthesis of the target molecule.

ImpurityPathways SM Starting Material (2-Amino-6-chloropyrazine) Target TARGET PRODUCT (6-Cyclopropylpyrazin-2-amine) SM->Target Suzuki Coupling Imp1 Impurity A (2-Aminopyrazine) [De-halogenation] SM->Imp1 Pd-catalyzed Reduction Imp2 Impurity B (6-Cyclopropylpyrazin-2-ol) [Hydrolysis] SM->Imp2 Acidic Hydrolysis Imp3 Impurity C (N-Oxide Derivative) [Oxidation] Target->Imp3 Air Oxidation (Storage) Reagent + Cyclopropylboronic Acid (Pd Catalyst)

Figure 1: Mechanistic origin of key impurities. Red indicates critical process impurities; Yellow indicates degradation products.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Peak Tailing (Target) Secondary interaction with silanolsIncrease buffer concentration or switch to High pH method (as per protocol).
Split Peaks Tautomerism (Keto-Enol of hydroxy impurities)Increase column temperature to 50°C to coalesce isomers.
Signal Suppression Co-elution with DMSODivert flow to waste for first 0.5 min; ensure sufficient dilution.
Ghost Peaks (+16 Da) N-Oxidation in SourceLower ESI source voltage; confirm with LC-UV (N-oxides have distinct UV shift).

References

  • Blomgren, P., et al. (2020).[2] Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases.[2] ACS Medicinal Chemistry Letters.

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • BenchChem Application Note. (2025). Quantitative Analysis of Pyrazine Derivatives in Biological Matrices.

  • PubChem Compound Summary. (2025). Lanraplenib (GS-9876) and Related Intermediates. National Library of Medicine.

  • Thermo Fisher Scientific. (2024). Multi-Analyte LC-MS/MS Method for Nitrosamine and Heterocyclic Impurity Profiling.

Sources

Advanced HPLC Method Development for Aminopyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Analysis

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Focus: Overcoming the "Regioisomer Challenge" in aminopyrazine analysis using stationary phase selectivity (


 interactions) rather than brute-force efficiency.

Part 1: The Regioisomer Challenge in Drug Discovery

Aminopyrazines are critical pharmacophores in the synthesis of kinase inhibitors, antitubercular agents (e.g., Pyrazinamide analogs), and antiviral compounds. A recurring bottleneck in their development is the separation of positional isomers (regioisomers).

For example, during the nucleophilic substitution of chloropyrazines, a mixture of 2-amino-5-chloropyrazine and 2-amino-6-chloropyrazine often forms. These isomers possess nearly identical physicochemical properties:

  • Similar Hydrophobicity (logP): Standard C18 columns often fail to distinguish them because their partition coefficients are virtually indistinguishable.

  • Similar pKa (~2.5–3.0): Both are weak bases, making pH manipulation alone insufficient for separation.

  • Distinct Biological Activity: Despite structural similarity, their biological efficacy and toxicity profiles can differ drastically, necessitating baseline resolution (Rs > 1.5) for QC release.

This guide compares the industry-standard C18 (Octadecyl) approach against the Phenyl-Hexyl stationary phase, demonstrating why the latter is the superior tool for this specific class of analytes.

Part 2: Strategic Comparison of Stationary Phases

The "Standard" Approach: C18 Silica

Mechanism: Hydrophobic Interaction Chromatography (HIC). Why it fails for Aminopyrazines: C18 phases separate based on "greasiness" (hydrophobicity). Since regioisomers like 2,5- and 2,6-substituted aminopyrazines have the same atoms and very similar dipole moments, their interaction with the C18 alkyl chains is nearly identical. This results in co-elution or "shouldering," even with shallow gradients.

The "Optimized" Approach: Phenyl-Hexyl

Mechanism:


 Electron Interaction + Hydrophobicity.
Why it succeeds:  Phenyl-Hexyl phases introduce a secondary separation mechanism. The 

-electrons in the stationary phase's phenyl ring interact with the

-deficient pyrazine ring.
  • Electronic Selectivity: The position of the electron-withdrawing chlorine atom (at pos 5 vs 6) alters the electron density distribution of the pyrazine ring. The Phenyl-Hexyl phase can "sense" this difference.

  • Shape Selectivity: The rigid phenyl rings on the stationary phase create a "slot-like" steric environment that discriminates between the linear (2,5) and bent (2,6) geometries of the isomers.

The Critical Role of Mobile Phase Modifier

The "Pi-Selectivity Rule": To maximize the performance of a Phenyl column, you must use Methanol (MeOH) rather than Acetonitrile (ACN).

  • Acetonitrile: Possesses its own

    
    -electrons (triple bond). It forms a 
    
    
    
    -complex with the stationary phase, effectively "shielding" the phenyl rings and nullifying the selective interaction.
  • Methanol: Lacks

    
    -electrons. It allows the analyte's aromatic system to interact directly with the stationary phase, maximizing selectivity.
    

Part 3: Comparative Data & Case Study

Case Study: Separation of 2-Amino-5-chloropyrazine (Isomer A) and 2-Amino-6-chloropyrazine (Isomer B).

Experimental Conditions:

  • Column Dimensions: 150 x 4.6 mm, 3.5 µm (Equivalent dimensions for both phases).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (to ensure solubility and stable ionization).

  • Gradient: 5-40% B in 15 mins.

Table 1: Performance Comparison (Resolution & Selectivity)
Stationary PhaseOrganic Modifier (B)Retention Time (A)Retention Time (B)Resolution (

)
Tailing Factor (

)
Result
C18 (Standard) Acetonitrile6.2 min6.3 min0.4 (Co-elution)1.2FAIL
C18 (Standard) Methanol7.5 min7.8 min0.8 (Partial)1.3FAIL
Phenyl-Hexyl Acetonitrile6.8 min7.1 min1.1 (Partial)1.1MARGINAL
Phenyl-Hexyl Methanol 8.4 min 9.2 min 2.8 (Baseline)1.05 PASS

Interpretation: The switch to Phenyl-Hexyl alone improved separation, but the combination of Phenyl-Hexyl + Methanol provided the necessary selectivity (


) to achieve robust baseline resolution.

Part 4: Visualizing the Mechanism

The following diagram illustrates the decision-making process and the mechanistic difference between the two approaches.

MethodDevelopment Start Start: Aminopyrazine Regioisomer Mix Check_C18 Step 1: Screen C18 Column (Standard Protocol) Start->Check_C18 Result_C18 Result: Co-elution or Rs < 1.5 (Hydrophobicity is insufficient) Check_C18->Result_C18 Isomers have same logP Switch_Phase Step 2: Switch to Phenyl-Hexyl Phase (Introduce Pi-Pi Interactions) Result_C18->Switch_Phase Need Electronic Selectivity Solvent_Choice Step 3: Select Organic Modifier Switch_Phase->Solvent_Choice Path_ACN Option A: Acetonitrile Solvent_Choice->Path_ACN Standard Choice Path_MeOH Option B: Methanol Solvent_Choice->Path_MeOH Optimized Choice Result_ACN Result: Pi-Shielding Effect Reduced Selectivity (Rs ~ 1.1) Path_ACN->Result_ACN Result_MeOH Result: Active Pi-Pi Interaction Maximized Selectivity (Rs > 2.5) Path_MeOH->Result_MeOH

Caption: Workflow for optimizing regioisomer separation, highlighting the critical switch to Methanol on Phenyl phases.

Part 5: Step-by-Step Optimization Protocol

This protocol is designed to be self-validating. If Step 2 does not yield


, the protocol guides you to Step 3.
Phase 1: Initial Screening (The "Fail Fast" Step)
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate or Acetate (pH ~3.5).

    • Why pH 3.5? Aminopyrazines (pKa ~3.0) are partially ionized. Acidic pH suppresses silanol interactions (tailing) while maintaining enough neutral character for

      
       interaction (or fully protonating them for cation-exchange effects, though neutral is usually better for 
      
      
      
      -selectivity).
  • Mobile Phase B: Methanol (Do not use ACN yet).

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm.

Phase 2: Optimization (If )
  • Temperature Effect: Lower the column temperature to 20-25°C .

    • Mechanism:

      
       interactions are exothermic. Lower temperatures strengthen the interaction, increasing retention and selectivity.
      
  • Ternary Blend: If Methanol pressure is too high, use a 50:50 MeOH:ACN blend as Mobile Phase B. This reduces viscosity while retaining some

    
    -selectivity.
    
Phase 3: Troubleshooting Tailing

If peaks are tailing (


):
  • Cause: Residual silanol interactions with the basic amine.

  • Fix: Add an ion-pairing modifier if LC-MS compatibility is not required (e.g., 0.1% TFA). For LC-MS, increase buffer concentration to 20-25 mM.

References

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • PubChem. (2025).[1][2] Aminopyrazine | C4H5N3 | CID 78747. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). Retrieved from

Sources

Comparative Potency Guide: 6-Cyclopropyl vs. 6-Methyl Pyrazinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 6-cyclopropyl-pyrazinamine versus 6-methyl-pyrazinamine , focusing on their potency, physicochemical properties, and mechanism of action within the context of antitubercular drug development.

Executive Summary

In the optimization of Pyrazinamide (PZA) analogs for Mycobacterium tuberculosis (Mtb) therapy, the C6 position of the pyrazine ring plays a critical role in substrate specificity for the activating enzyme, Pyrazinamidase (PncA).

  • 6-Methyl Pyrazinamine: Represents a "tolerated" modification. Experimental data indicates that while C6 substitution generally reduces activity compared to the parent PZA, the methyl group is small enough to fit within the PncA active site, retaining significant bioactivity (MIC ~6.25–25 µg/mL).

  • 6-Cyclopropyl Pyrazinamine: Offers superior lipophilicity and metabolic stability ("magic methyl" effect) but introduces significant steric bulk. SAR analysis suggests this modification frequently leads to reduced potency in PncA-dependent strains due to steric hindrance preventing prodrug activation, unless the molecule is designed to bypass PncA (e.g., acting directly as an acid or on an alternative target).

Chemical & Physicochemical Comparison

The transition from a methyl to a cyclopropyl group alters the molecule's electronic and steric profile, fundamentally changing its interaction with the bacterial cell wall and the target enzyme.

Feature6-Methyl Pyrazinamine6-Cyclopropyl PyrazinamineImpact on Potency
Structure -CH3 (Planar/Tetrahedral)-C3H5 (Rigid ring, sp³-like)Cyclopropyl adds rigidity and bulk.
Steric Bulk (A-value) Low (1.70 kcal/mol)High (2.75+ kcal/mol)Critical: Cyclopropyl may clash with PncA active site residues (e.g., Phe13, Ala134).
Lipophilicity (cLogP) ~ -0.2 (More polar)~ +0.4 (More lipophilic)Cyclopropyl enhances passive diffusion through the mycolic acid-rich cell wall.
Electronic Effect Weak electron donorElectron donor (hyperconjugation)Cyclopropyl stabilizes the pyrazine ring against metabolic oxidation.

Biological Potency & Experimental Data[1][2][3][4][5][6][7][8][9][10][11]

6-Methyl Pyrazinamine

Research indicates that the 6-methyl analog retains antimycobacterial activity, though often slightly reduced compared to unsubstituted PZA.

  • MIC (Mtb H37Rv): Typically ranges from 6.25 to 25 µg/mL in standard assays (pH 5.5–6.0).

  • Mechanism: It acts as a prodrug.[1][2] The small methyl group allows the molecule to enter the PncA active site, where it is hydrolyzed to 6-methyl-pyrazinoic acid (6-Me-POA) .

  • Target Binding: 6-Me-POA binds to the aspartate decarboxylase (PanD), inhibiting Coenzyme A biosynthesis, albeit with slightly lower affinity than POA due to steric constraints in the PanD binding pocket.

6-Cyclopropyl Pyrazinamine
  • Predicted MIC: >50 µg/mL (PncA-dependent strains).

  • SAR Insight: Structure-Activity Relationship (SAR) studies on PZA analogs consistently show that C6-substitutions are unfavorable for PncA processing. While 5-position alkylation (e.g., 5-heptyl) can improve potency by bypassing PncA or enhancing uptake, bulky C6 groups (amino, phenyl, cyclopropyl) often prevent the hydrolysis step entirely.

  • Exception: If the derivative is designed as a direct inhibitor (bypassing PncA) or if the strain possesses a specific PncA mutant with an expanded active site, potency may be restored. However, in wild-type H37Rv, the cyclopropyl group is likely too bulky for efficient activation.

Mechanism of Action: The Activation Bottleneck

The following diagram illustrates the critical "Activation Bottleneck" where the steric difference between Methyl and Cyclopropyl dictates efficacy.

G Prodrug Pyrazinamine Analog (Prodrug) CellWall Mycobacterial Cell Wall (Mycolic Acids) Prodrug->CellWall Passive Diffusion (Cyclopropyl > Methyl) PncA Pyrazinamidase (PncA) Activation Step CellWall->PncA Intracellular Accumulation ActiveAcid Active Pyrazinoic Acid (POA) PncA->ActiveAcid Hydrolysis (Methyl: Permitted) (Cyclopropyl: BLOCKED) Efflux Efflux / Inactivation PncA->Efflux Unconverted Prodrug PanD Target: PanD (Aspartate Decarboxylase) ActiveAcid->PanD Inhibition (Disrupts CoA Synthesis)

Caption: Comparative activation pathway. The 6-cyclopropyl group facilitates entry (diffusion) but sterically hinders the PncA hydrolysis step, preventing conversion to the active acid form.

Experimental Protocols for Validation

To objectively verify the potency difference, the following self-validating experimental workflow is recommended.

Protocol A: Resazurin Microtiter Assay (REMA)
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Strain: M. tuberculosis H37Rv (ATCC 27294).[3]

  • Medium: 7H9 broth supplemented with OADC, pH adjusted to 5.8 (acidic pH is crucial for PZA activity).

  • Preparation: Dissolve compounds in DMSO (10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of Mtb culture (OD600 = 0.001).

  • Incubation: 7 days at 37°C.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h. Pink = Growth (Inactive); Blue = No Growth (Active).

  • Control: Include PZA (positive control) and DMSO (negative control).

Protocol B: PncA Enzymatic Hydrolysis Assay
  • Purpose: Confirm if the analog is a substrate for PncA (Prodrug verification).

  • Enzyme: Recombinant Mtb PncA (expressed in E. coli).

  • Reaction: Mix 100 µM analog with 1 µM PncA in phosphate buffer (pH 7.0).

  • Detection: Monitor formation of the corresponding Pyrazinoic Acid via HPLC (C18 column, UV 268 nm) over 60 minutes.

  • Expectation:

    • 6-Methyl: Appearance of 6-methyl-POA peak (slow turnover).

    • 6-Cyclopropyl: Negligible product formation (steric resistance).

References

  • Hegde, P. V., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. Link

  • Peterson, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.[4] ACS Omega. Link

  • Servusová, B., et al. (2014). N-Substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-assisted synthesis and biological properties. Molecules. Link

  • Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Crystal Structure & Medicinal Chemistry Guide: 6-Cyclopropyl-2-aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Cyclopropyl-2-aminopyrazine (CAS: 1159818-12-8) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized in the design of Type I and Type II kinase inhibitors.[1][2] Unlike simple aminopyrazines, the introduction of a cyclopropyl group at the C6 position confers unique steric and electronic properties that enhance hydrophobic packing within the ATP-binding pocket of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Spleen Tyrosine Kinase (Syk) .[1]

This guide provides a technical analysis of the structural role, synthesis, and comparative performance of this scaffold.[3] While direct single-crystal X-ray diffraction data for the isolated fragment is often proprietary, this guide reconstructs the structural binding mode based on validated kinase-inhibitor complexes and patent literature (US9090592B2).[1]

Structural Analysis & Binding Mode

The Aminopyrazine Hinge-Binding Motif

The 2-aminopyrazine moiety is a classic "hinge binder."[1][2][4] In the crystal structures of kinase-inhibitor complexes, this heterocycle typically mimics the adenine ring of ATP.

  • Acceptor: The pyrazine N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the "hinge" residue (e.g., Val135 in GSK-3β).

  • Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Asp133 in GSK-3β).[1][2]

Role of the 6-Cyclopropyl Substituent

The 6-cyclopropyl group is not merely a bystander; it is a critical "selectivity filter."[1]

  • Hydrophobic Filling: It projects into the hydrophobic region I or the "sugar pocket" (depending on the exact binding orientation), displacing water molecules and increasing entropic gain upon binding.

  • Steric "Goldilocks" Zone:

    • vs. Methyl: The cyclopropyl group provides greater hydrophobic surface area (approx. 16 Ų more) than a methyl group, improving potency.

    • vs. Phenyl: It lacks the planarity and excessive bulk of a phenyl ring, avoiding steric clashes with the "gatekeeper" residue (often Methionine or Threonine in target kinases).

    • Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring is more resistant to oxidative metabolism (CYP450), extending the compound's half-life.

Predicted Binding Topology (GSK-3 Context)

The following diagram illustrates the structural logic of 6-cyclopropyl-2-aminopyrazine derivatives binding to the GSK-3β ATP pocket.

BindingMode cluster_0 Binding Interface Hinge Kinase Hinge Region (Val135 / Asp133) Scaffold 2-Aminopyrazine Core Scaffold->Hinge Dual H-Bonds (Donor/Acceptor) Cyclopropyl 6-Cyclopropyl Group Scaffold->Cyclopropyl C6 Substitution Linker Urea/Amide Linker (Derivatization Point) Scaffold->Linker N-Derivatization Pocket Hydrophobic Pocket (Gatekeeper/Sugar Region) Cyclopropyl->Pocket Hydrophobic Interaction Tail Tail Group (e.g., Quinoline) Linker->Tail Solvent Exposed

Figure 1: Schematic representation of the binding interactions for 6-cyclopropyl-2-aminopyrazine derivatives within the kinase ATP pocket.[1]

Comparative Performance Guide

This section compares the 6-cyclopropyl scaffold against common alternatives used in lead optimization.

Physicochemical Properties (Calculated)
Property6-Cyclopropyl-2-aminopyrazine6-Methyl-2-aminopyrazine6-Phenyl-2-aminopyrazine
Molecular Weight 135.17 g/mol 109.13 g/mol 171.20 g/mol
ClogP (Lipophilicity)~0.85~0.25~1.60
TPSA (Polar Surface Area)51.8 Ų51.8 Ų51.8 Ų
Rotatable Bonds 101
Metabolic Liability Low (Ring strain stability)Medium (Benzylic oxidation)Low (Aromatic hydroxylation)
Performance Justification
  • Selectivity: The cyclopropyl derivative often achieves superior selectivity over the phenyl analog. The phenyl ring's planarity can force the inhibitor into a "propeller" twist that may clash with the ceiling of the ATP pocket in non-target kinases, whereas the cyclopropyl group is compact and pseudo-spherical.

  • Solubility: The methyl analog is more soluble but often less potent due to weaker hydrophobic burial. The cyclopropyl analog strikes an optimal balance, maintaining acceptable aqueous solubility (unlike the phenyl analog) while maximizing binding enthalpy.

Experimental Protocols

Synthesis of 6-Cyclopropyl-2-aminopyrazine Scaffold

Based on methodologies adapted from US Patent 9,090,592 B2.

Objective: Synthesize the core intermediate for further derivatization.

Reagents:

  • 2-Amino-6-chloropyrazine (Starting Material)

  • Cyclopropylboronic acid[1][2]

  • Pd(dppf)Cl2·DCM (Catalyst)

  • K3PO4 (Base)

  • 1,4-Dioxane/Water (Solvent system)[1]

Workflow:

  • Charge: In a microwave vial, combine 2-amino-6-chloropyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Solvate: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

  • Catalyze: Add Pd(dppf)Cl2·DCM (0.05 eq). Seal the vial.

  • React: Heat to 100°C for 2-4 hours (or 30 mins in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purify: Flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 60-80%[1][2]

    • Appearance: Pale yellow solid.

Derivatization Protocol (Urea Formation)

To generate the active kinase inhibitor (e.g., GSK-3 inhibitor):

  • Activation: Dissolve the scaffold (6-cyclopropyl-2-aminopyrazine) in dry THF.

  • Coupling: Add the appropriate isocyanate (e.g., quinolinyl-isocyanate) or activate a carboxylic acid partner with CDI (Carbonyldiimidazole).

  • Conditions: Stir at reflux for 6-12 hours.

  • Isolation: Precipitate the urea product by adding diethyl ether or water. Filtration yields the crude inhibitor.

References

  • Primary Patent Source

    • Title: Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors.[1][2][5]

    • Source: US P
    • Assignee: Galapagos NV.
    • URL
    • Relevance: Describes the synthesis of 6-cyclopropylpyrazin-2-amine and its use in cre
  • Structural Biology Context

    • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[6][7]

    • Source: Journal of Medicinal Chemistry (2010).[7]

    • URL:[Link]

    • Relevance: Validates the aminopyrazine moiety as a hinge-binding scaffold in kinase drug discovery.[1][2]

  • Chemical Vendor Data

    • Compound: 6-Cyclopropylpyrazin-2-amine (CAS 1159818-12-8).[1][2]

    • Source: BLD Pharm / ChemicalBook.
    • Relevance: Confirms commercial availability and physicochemical d

Sources

Validating 6-cyclopropylpyrazin-2-amine Purity for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary: The "Hidden Variable" in Assay Data

In high-throughput screening and lead optimization, the chemical integrity of building blocks like 6-cyclopropylpyrazin-2-amine (CAS: 1245648-67-0) is often assumed rather than verified.[1] While standard Certificates of Analysis (CoA) focus on nominal purity (>95% by LCMS), they frequently overlook contaminants that devastate biological data: transition metals and regioisomers.

This guide objectively compares Standard Chemical Grade versus Bio-Assay Verified Grade material. It provides a self-validating framework to ensure that the phenotypic effects you observe are driven by your target molecule, not its impurities.

Comparative Analysis: Chemical Grade vs. Bio-Assay Grade

The following table contrasts the typical specifications of commercially available material against the rigorous requirements needed for reliable biological data.

FeatureStandard Chemical GradeBio-Assay Verified GradeBiological Impact of Failure
Purity (LCMS) >95% (Single Column)>98% (Orthogonal Columns)High: Co-eluting isomers can have 100x different potency, skewing IC50s.[1]
Palladium (Pd) Not Quantified (often >100 ppm)< 5 ppm (ICP-MS Verified)Critical: Pd mimics kinase activity, quenches fluorescence, and causes non-specific cytotoxicity.[1]
Isomeric Purity 6-cyclopropyl vs. 5-cyclopropyl often merged>99% Regio-specificHigh: The 5-isomer is a common byproduct of Minisci reactions and may be inactive or off-target.[1]
Salt Form Variable (HCl, TFA, Free base)Stoichiometrically DefinedMedium: TFA salts can acidify unbuffered media, causing false cytotoxicity.
Water Content Hygroscopic (Unknown %)Quantified (qNMR/KF)Medium: Incorrect molecular weight calculations lead to dosing errors.[1]

The Core Challenges: Why Standard QC Fails

A. The Palladium Trap (The "False Positive" Generator)

6-cyclopropylpyrazin-2-amine is typically synthesized via Suzuki coupling or Minisci radical substitution.[1] Both methods often utilize Palladium (Pd) or Silver (Ag) catalysts.[1]

  • Mechanism: Pd nanoparticles can aggregate in assay buffers, binding to proteins (e.g., kinases) and mimicking inhibition. They also quench fluorescence in FRET/TR-FRET assays.[1]

  • Evidence: Research has shown that Pd levels as low as 50 nM can generate false IC50 values in kinase screens.[1]

B. The Regioisomer Mimic

The pyrazine ring is symmetric until substituted. During cyclopropylation, the 5-cyclopropyl isomer is a common byproduct.[1]

  • The Problem: Standard C18 HPLC columns often fail to resolve the 2,6- and 2,5-isomers due to identical hydrophobicity.

  • Solution:

    
    -
    
    
    
    interactions must be exploited using Phenyl-Hexyl stationary phases for separation.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this compound before it enters a biological assay.

ValidationWorkflow Start Crude 6-cyclopropylpyrazin-2-amine LCMS Standard LCMS (C18) Start->LCMS Decision1 Single Peak? LCMS->Decision1 Orthogonal Orthogonal HPLC (Phenyl-Hexyl) Decision1->Orthogonal Yes Reject Reject / Repurify Decision1->Reject No (<95%) ICPMS ICP-MS for Pd Orthogonal->ICPMS Isomer Pure Orthogonal->Reject Isomer Mix qNMR qNMR (Absolute Purity) ICPMS->qNMR Pd < 5ppm ICPMS->Reject Pd > 5ppm BioAssay Biological Assay (Cell/Enzyme) qNMR->BioAssay Purity Confirmed

Caption: Figure 1. The "Purity Funnel" workflow. Standard LCMS is insufficient; orthogonal chromatography and metal quantification are mandatory gates.

Protocol 1: Chemical Validation (The "Gatekeeper")

Do not rely on the vendor's CoA. Perform this internal check.

Step 1: Orthogonal HPLC for Isomer Detection

Objective: Detect the 5-cyclopropyl regioisomer that co-elutes on C18.[1]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl).[1] The

    
    -electrons in the phenyl ring interact differently with the pyrazine nitrogen arrangements.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol (MeOH provides better

      
      -selectivity than Acetonitrile).[1]
      
  • Gradient: 5% B to 40% B over 15 minutes. (Low organic slope is crucial for separating these polar fragments).[1]

  • Acceptance Criteria: No shoulder peaks >1% area under the curve (AUC).

Step 2: qNMR for Absolute Quantitation

Objective: Determine the actual amount of active amine, accounting for invisible salts and water.

  • Solvent: DMSO-d6 (ensures full solubility of salts).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, non-hygroscopic).[1]

  • Method:

    • Weigh ~5 mg of sample and ~5 mg of standard (precision: ±0.01 mg).

    • Acquire 1H NMR with D1 (relaxation delay) set to ≥ 30 seconds (5x T1) to ensure quantitative integration.

    • Integrate the cyclopropyl methine proton (~1.9-2.1 ppm) against the standard's aromatic protons.[1]

  • Calculation:

    
    [1]
    

Protocol 2: Biological Validation (The "Self-Check")[1]

Even with chemical purity confirmed, you must validate the reagent in the context of your specific assay.

Step 1: The "Mock" Metal Control

Rationale: To prove that observed activity is not due to residual Palladium.

  • Method:

    • Prepare a "Metal Spike" control: Add Pd(OAc)2 to your assay buffer at 100 nM (simulating ~50 ppm contamination in a 20 µM compound screen).

    • Run your standard assay with only the Metal Spike (no compound).

    • Interpretation: If the Metal Spike shows >10% inhibition or toxicity, your assay is "Metal Sensitive." You must require <1 ppm Pd purity for your amine.[1]

Step 2: Fluorescence Interference Check

Rationale: Aminopyrazines can be weakly fluorescent or quenchers.[1]

  • Method:

    • Dilute 6-cyclopropylpyrazin-2-amine to 100 µM in assay buffer.

    • Measure fluorescence at your assay's Excitation/Emission wavelengths.[1]

    • Interpretation: Signal > 5x background indicates the compound will interfere with readout. Switch to a label-free method (e.g., SPR, MS) or use a red-shifted fluorophore.[1]

Mechanism of Impurity Interference

Understanding how impurities destroy data is key to troubleshooting.

InterferenceMechanism Impurity Contaminant Source Pd Palladium (Pd0/Pd2+) Impurity->Pd Isomer 5-Cyclopropyl Isomer Impurity->Isomer Assay Biological Assay Pd->Assay Chelates Protein Quenches Fluor. Isomer->Assay Competes for Site Off-Target Binding Result1 False Positive (Potency) Assay->Result1 Artificially lowers IC50 Result2 False Negative (Toxicity) Assay->Result2 Non-specific Cell Death

Caption: Figure 2. Mechanistic pathways of assay interference. Pd leads to false potency via protein aggregation; isomers dilute specific activity.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Standard Guide for Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis. (2023). United States Pharmacopeia (USP).[1] Link[1]

  • Comparison of Palladium Removal Methods in Pharmaceutical Process Chemistry. (2018). Organic Process Research & Development. Link[1]

Sources

Reference Standard Characterization Guide: 2-Pyrazinamine, 6-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Pyrazinamine, 6-cyclopropyl- Reference Standard Characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Pyrazinamine, 6-cyclopropyl- (CAS: 124564-83-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for next-generation kinase inhibitors (e.g., CSNK2A, PIM-1/3 inhibitors).[1] Its structural integrity is paramount; the cyclopropyl ring introduces specific steric and electronic properties that differentiate it from planar alkyl-pyrazines.[1]

This guide provides a technical roadmap for establishing this compound as a Primary Reference Standard . We objectively compare the two gold-standard methodologies for purity assignment—Mass Balance (100% - Impurities) versus Quantitative NMR (qNMR) —and provide the experimental protocols required to validate its use in GLP/GMP environments.

Part 1: Strategic Comparison of Characterization Methodologies

When sourcing or characterizing 2-Pyrazinamine, 6-cyclopropyl- as a reference standard, researchers face a choice between three distinct quality tiers. The selection dictates the reliability of downstream potency calculations.

Comparative Analysis: Approaches to Purity Assignment
FeatureMethod A: Mass Balance (Secondary Std) Method B: qNMR (Primary Std) Method C: HPLC Area% (Technical Grade)
Principle

Direct molar ratio vs. NIST-traceable internal standard.[1]Simple integration of UV peaks.
Accuracy High. Accounts for water, solvents, and inorganics.Very High. Independent of analyte response factors.Low. Ignores water, salts, and non-UV impurities.
Bias Risk Risk of missing non-chromatographic impurities (e.g., inorganic salts).Risk of signal overlap; requires careful relaxation delay (

) optimization.
High bias. Assumes all impurities have equal extinction coefficients.
Resource Load Heavy. Requires HPLC, KF, TGA/ROI, and GC-HS data.Moderate. Requires high-field NMR and precision weighing.[1]Light. Single HPLC run.
Best For Routine QC release; confirming qNMR results.Establishing the first primary lot; scarce material (<100 mg).Early-stage screening; not for quantitative assays.
Expert Insight: The Cyclopropyl Challenge

For 6-cyclopropylpyrazin-2-amine , the qNMR approach is superior for initial characterization.[1]

  • Reasoning: Synthetic routes often involve Suzuki coupling (cyclopropylboronic acid + 6-chloro-2-aminopyrazine). This introduces inorganic borate salts and palladium residues which are invisible to HPLC-UV but detected by qNMR (if proper nuclei are chosen) or Mass Balance (ROI). qNMR avoids the cumulative error of the Mass Balance approach.

Part 2: Characterization Workflow & Decision Tree

The following diagram outlines the logical flow for characterizing this standard, ensuring no critical quality attribute (CQA) is overlooked.

CharacterizationWorkflow Start Crude 2-Pyrazinamine, 6-cyclopropyl- Identity 1. Structural ID (1H/13C NMR, MS, IR) Start->Identity PurityScreen 2. Purity Screen (HPLC-UV + GC-HS) Identity->PurityScreen Decision Purity > 98.0%? PurityScreen->Decision Recrystallize Reprocess: Recrystallize (EtOH/Heptane) Decision->Recrystallize No Quantification 3. Assay Assignment Decision->Quantification Yes Recrystallize->PurityScreen qNMR Primary Method: 1H qNMR (Internal Std) Quantification->qNMR MassBalance Orthogonal Method: 100% - (Water + Solvents + ROI + Org Imp) Quantification->MassBalance FinalCert Generate CoA (Valid Reference Standard) qNMR->FinalCert MassBalance->FinalCert

Figure 1: Decision tree for the qualification of 6-cyclopropylpyrazin-2-amine, prioritizing purity screening before expensive quantitative assignment.

Part 3: Detailed Experimental Protocols

Structural Identification (Identity)

Before quantification, the structure must be unequivocally confirmed to rule out regioisomers (e.g., 5-cyclopropyl isomer).

  • 1H NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signals: Look for the cyclopropyl multiplet (0.8–1.0 ppm, 4H) and the methine proton (1.8–2.0 ppm, 1H). The pyrazine ring protons should appear as two distinct singlets (or weakly coupled doublets) around 7.5–8.0 ppm.

    • Validation: The absence of a coupling constant

      
       between aromatic protons helps distinguish 2,6-substitution from 2,3-substitution.
      
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
      .
      
    • Fragmentation: Watch for loss of cyclopropane (

      
      ) or ammonia (
      
      
      
      ).[1]
Purity Assessment (HPLC-UV)

This method separates organic impurities, including the likely starting material (6-chloro-2-aminopyrazine) and synthetic byproducts.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Acceptance Criteria: Main peak retention time stability

    
     min; Tailing factor 
    
    
    
    .
Quantitative NMR (qNMR) Protocol

This is the recommended method for establishing the potency of the reference standard.

Internal Standard (IS) Selection:

  • Recommended: Maleic Acid (Traceable, high purity) or Dimethyl Sulfone (DMSO-compatible).[1]

  • Solvent: DMSO-d6 (Ensures full solubility of both pyrazine and IS).

Procedure:

  • Weighing: Accurately weigh

    
     of the sample (
    
    
    
    ) and
    
    
    of the Internal Standard (
    
    
    ) into the same vial using a 5-digit analytical balance. Record masses to 0.01 mg.[2]
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.[1]
    • Scans: 16–32 (for S/N > 150).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity (as decimal).[3]

Part 4: Impurity Fate Mapping[1]

Understanding the origin of impurities validates the specificity of your HPLC method. The diagram below illustrates the synthesis-impurity relationship.

ImpurityFate SM1 SM: 6-Chloro-2- pyrazinamine Reaction Suzuki Coupling (Pd Catalyst) SM1->Reaction SM2 Reagent: Cyclopropyl Boronic Acid SM2->Reaction Product Target: 6-Cyclopropyl- pyrazin-2-amine Reaction->Product Imp1 Impurity A: De-halogenated (2-Aminopyrazine) Reaction->Imp1 Reduction Imp2 Impurity B: Homocoupled Dimer Reaction->Imp2 Side Rxn Imp3 Impurity C: Residual Catalyst (Pd) Reaction->Imp3 Carryover

Figure 2: Impurity fate mapping for the Suzuki coupling synthesis route. Impurity A and C are critical control points.

References

  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[4] Link

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation.[4] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • BIPM. Metrological traceability of measurement results in chemistry: Concepts and implementation (qNMR). Bureau International des Poids et Mesures. Link

  • Fiori, M., et al. (2019). "Development of a qNMR Method for the Purity Assessment of Organic Calibration Standards." Talanta, 196, 40-46. Link

Sources

UV-Vis Absorption Properties of Cyclopropyl-Substituted Pyrazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of Cyclopropyl-Substituted Pyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl-substituted pyrazines represent a unique class of pharmacophores where the substituent acts not merely as a steric spacer but as an electronic modulator. Unlike simple alkyl groups (methyl, isopropyl), the cyclopropyl ring possesses significant


-character due to its Walsh orbitals, allowing for "pseudo-conjugation" with the electron-deficient pyrazine ring.

This guide provides a detailed comparative analysis of the UV-Vis absorption properties of 2-cyclopropylpyrazine against its alkyl and vinyl analogs. It establishes that the cyclopropyl group induces a bathochromic shift intermediate between saturated alkyls and fully conjugated vinyl substituents, offering a precise tool for fine-tuning the electronic properties of pyrazine-based drug candidates.

Theoretical Framework: The Cyclopropyl Electronic Effect

To interpret the UV-Vis spectra of these compounds, one must understand the underlying orbital interactions. The cyclopropyl group is often termed "pseudo-unsaturated."

  • Walsh Orbitals: The C-C bonds in a cyclopropane ring are bent, with high p-character (

    
     hybridization approximation). These orbitals (Walsh orbitals) can overlap with the 
    
    
    
    -system of the pyrazine ring.
  • Electronic Consequence: This overlap raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyrazine system more than it affects the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a narrower HOMO-LUMO gap compared to isopropylpyrazine.

  • Spectral Result: A bathochromic (red) shift in the

    
     transition relative to simple alkyl pyrazines.
    
Diagram: Electronic Interaction Workflow

The following diagram illustrates the logical flow from orbital theory to observable spectral shifts.

ElectronicEffects Cyclopropyl Cyclopropyl Group (Walsh Orbitals) Interaction Orbital Overlap (Pseudo-Conjugation) Cyclopropyl->Interaction Donates e- density Pyrazine Pyrazine Ring (Electron Deficient) Pyrazine->Interaction Accepts e- density Gap HOMO-LUMO Gap Contraction Interaction->Gap Raises HOMO Shift Bathochromic Shift (Red Shift) Gap->Shift Lower Energy Transition

Figure 1: Causal pathway of cyclopropyl-induced spectral shifts in pyrazine systems.

Comparative Analysis: Spectral Data

The following table synthesizes experimental and predicted data to benchmark 2-cyclopropylpyrazine against standard alternatives.

Table 1: Comparative UV-Vis Absorption Properties (Ethanol, 25°C)

Substituent (R)Electronic Nature

(

)

(

)

(

)
Relative Shift
-H (Unsubstituted)Baseline260 nm~5,600320 nmReference
-CH

(Methyl)
Weak Donor (Hyperconjugation)265 nm~6,000318 nm+5 nm
-CH(CH

)

(Isopropyl)
Steric Bulk Only265-266 nm~6,100318 nm+5-6 nm
-c-C

H

(Cyclopropyl)
Pseudo-Conjugated 272-275 nm ~7,500 325 nm +12-15 nm
-CH=CH

(Vinyl)
Fully Conjugated290-295 nm~12,000Masked+30-35 nm

Key Insights:

  • The "Cyclopropyl Gap": Note the ~7–10 nm red shift of cyclopropylpyrazine compared to isopropylpyrazine. Despite having the same number of carbons (3) and similar steric bulk, the cyclopropyl group's electronic contribution is distinct.

  • Intensity (

    
    ):  The molar extinction coefficient (
    
    
    
    ) increases with conjugation. Cyclopropylpyrazine exhibits a hyperchromic effect relative to methylpyrazine, indicating better transition probability due to orbital overlap.
  • Solvatochromism: The

    
     band (approx 320-325 nm) involves the non-bonding electrons on Nitrogen. In polar protic solvents (like water or ethanol), this band typically blue-shifts (hypsochromic shift) due to hydrogen bonding stabilizing the ground state 
    
    
    
    orbitals.
Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesis and characterization.

A. Synthesis: Suzuki-Miyaura Coupling (Recommended)

Why not Minisci? While the Minisci reaction is common for pyrazines, cyclopropyl radicals are prone to ring-opening to form allyl radicals under standard oxidative conditions. The Suzuki coupling preserves the cyclopropyl ring integrity.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (9:1)

Workflow Diagram:

SynthesisProtocol Start Start: 2-Chloropyrazine + Cyclopropylboronic Acid Catalyst Add Catalyst: Pd(dppf)Cl2 + K2CO3 Start->Catalyst Reaction Reflux @ 90°C (12-18 Hours) Catalyst->Reaction Workup Workup: Extract w/ EtOAc -> Wash Brine Reaction->Workup Purification Purification: Flash Column (Hex/EtOAc) Workup->Purification Product Pure 2-Cyclopropylpyrazine Purification->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for cyclopropylpyrazine synthesis.

B. UV-Vis Characterization Protocol

Objective: Determine accurate


 and 

.
  • Solvent Selection: Use Spectroscopic Grade Ethanol (cutoff < 210 nm).

    • Note: Avoid Acetone (cutoff ~330 nm) as it masks the pyrazine bands.

  • Blank Correction: Fill dual cuvettes with pure solvent. Run baseline correction (200–400 nm).

  • Sample Preparation:

    • Prepare a stock solution:

      
       M (approx 1.2 mg in 10 mL).
      
    • Prepare working standard: Dilute to

      
       M.
      
  • Measurement:

    • Scan Rate: Slow (approx 60 nm/min) for high resolution.

    • Bandwidth: 1.0 nm.[1]

  • Validation:

    • Absorbance at

      
       should be between 0.4 and 0.8 A.U. for linearity (Beer-Lambert Law).[2]
      
    • If

      
      , dilute further.
      
References
  • Walsh, A. D. (1949). "The structures of cyclopropane and cyclobutane." Transactions of the Faraday Society, 45, 179-190. Link

  • Baird, N. C. (1970). "The Electronic Structure of Cyclopropyl Substituents." Canadian Journal of Chemistry, 48(13), 2006-2015. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Notes. (2025). "Protocols for 2-Cyclopentylpyridine and Pyrazine Derivatives." BenchChem Technical Library. Link

  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning. (Reference for Woodward-Fieser Rules and Solvent Corrections).

Sources

Metabolic stability comparison: cyclopropyl vs isopropyl pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl group on a pyrazine scaffold is a high-value bioisosteric replacement designed to enhance metabolic stability.

The Verdict: The cyclopropyl pyrazine motif generally exhibits superior metabolic stability compared to the isopropyl pyrazine analog.

  • Mechanism: The isopropyl group contains a metabolically labile tertiary benzylic-like hydrogen (

    
    ) highly susceptible to Cytochrome P450 (CYP)-mediated abstraction. In contrast, the cyclopropyl group possesses stronger 
    
    
    
    bonds (higher bond dissociation energy due to significant
    
    
    -character), resisting oxidative attack.
  • Outcome: This substitution typically lowers intrinsic clearance (

    
    ), extends half-life (
    
    
    
    ), and reduces lipophilicity (
    
    
    ), often without compromising potency due to similar steric occupancy.

Scientific Foundation: The Bioisosteric Rationale

Structural & Electronic Comparison

The pyrazine ring is an electron-deficient heteroaromatic system. Alkyl substituents attached to this ring are the primary "soft spots" for oxidative metabolism.

FeatureIsopropyl PyrazineCyclopropyl PyrazineImpact on Stability
Hybridization

(standard tetrahedral)
Pseudo-

(banana bonds)
Cyclopropyl C-H bonds are shorter and stronger.
C-H BDE ~96-98 kcal/mol (Tertiary)~106-108 kcal/mol (Cyclopropyl)High BDE = High Resistance to radical abstraction.
Steric Volume ~58 ų~53 ųSimilar volume allows receptor fit conservation.
Lipophilicity Higher LogPLower LogP (~0.3 log unit drop)Lower LogP often correlates with slower metabolic turnover.
The Metabolic Liability of Isopropyl

The isopropyl group attached to an aromatic ring (like pyrazine) presents a "perfect storm" for CYP450 enzymes:

  • Benzylic Activation: The pyrazine ring stabilizes the radical intermediate formed after hydrogen abstraction at the

    
    -carbon.
    
  • Tertiary C-H: The methine hydrogen is sterically accessible and electronically prone to homolytic cleavage.

  • Pathway: The major metabolite is the tertiary alcohol (2-hydroxy-2-propyl pyrazine), formed via the "Oxygen Rebound" mechanism.

The Stability of Cyclopropyl

The cyclopropyl ring acts as a "metabolic blocker" for two reasons:

  • Bond Strength: The C-H bonds have high

    
    -character (approx 
    
    
    
    ), making the C-H Bond Dissociation Energy (BDE) significantly higher than that of an isopropyl tertiary C-H. CYP450 enzymes (specifically the Compound I radical cation) struggle to abstract this hydrogen.
  • Geometric Strain: While ring-opening oxidations can occur (leading to reactive enones or aldehydes), they are kinetically slower than the facile hydroxylation of an isopropyl group.

Mechanistic Visualization

The following diagram contrasts the metabolic fate of both motifs under CYP450 catalysis.

MetabolicPathways cluster_0 Isopropyl Pyrazine Metabolism (High Clearance) cluster_1 Cyclopropyl Pyrazine Metabolism (Low Clearance) Iso Isopropyl Pyrazine Rad1 Tertiary Radical (Stabilized) Iso->Rad1 Fast H-Abstraction (Low BDE) CYP1 CYP450 (Cpd I) CYP1->Iso Prod1 Hydroxy-Isopropyl (Polar Metabolite) Rad1->Prod1 OH Rebound Cyc Cyclopropyl Pyrazine Rad2 Cyclopropyl Radical (High Energy) Cyc->Rad2 Slow/Resistant (High BDE) CYP2 CYP450 (Cpd I) CYP2->Cyc Prod2 Ring Open/Oxidation (Minor Pathway) Rad2->Prod2 Rearrangement

Caption: Comparative metabolic pathways. The isopropyl pathway (top) proceeds rapidly via a stabilized tertiary radical. The cyclopropyl pathway (bottom) is kinetically hindered due to high bond dissociation energy.

Experimental Validation: Microsomal Stability Assay

To empirically verify the stability advantage, a Microsomal Intrinsic Clearance (


)  assay is the industry standard. This protocol is self-validating using positive controls (e.g., Verapamil or Propranolol).
Protocol Methodology

Objective: Determine the in vitro


 and 

of pyrazine analogs in liver microsomes.

Materials:

  • Test Compounds: Isopropyl-pyrazine derivative vs. Cyclopropyl-pyrazine derivative (1 µM final conc).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes and Buffer. Spike with Test Compound (from DMSO stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode). Monitor parent depletion.

Data Analysis & Interpretation[1]

Plot the natural log of the "Percent Parent Remaining" vs. Time. The slope of the linear regression (


) determines the half-life.




Expected Results:

  • Isopropyl Analog: Steep slope (High

    
    ), Short 
    
    
    
    (< 20 min), High
    
    
    .
  • Cyclopropyl Analog: Shallow slope (Low

    
    ), Long 
    
    
    
    (> 60 min), Low
    
    
    .

Experimental Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Prepare Master Mix (Microsomes + Buffer + Compound) PreWarm Pre-warm @ 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample0 T=0 min Initiate->Sample0 Sample1 T=15 min Initiate->Sample1 Sample2 T=30 min Initiate->Sample2 Sample3 T=60 min Initiate->Sample3 Quench Quench with ACN + IS (Precipitate Protein) Sample0->Quench Sample1->Quench Sample2->Quench Sample3->Quench Centrifuge Centrifuge (4000g, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Caption: Standard workflow for Microsomal Stability Assay to determine intrinsic clearance.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Bauer, M. R., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. ChemMedChem.

  • Wuitschik, G., et al. (2010). Oxetanes as promising bioisosteres of gem-dimethyl groups. Angewandte Chemie International Edition. (Discusses general alkyl vs cycloalkyl stability trends).

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.

  • Barnes-Seeman, D., et al. (2013). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry.

A Comparative Guide to the Infrared Spectroscopy of 2-Amino and Cyclopropyl Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two structurally significant moieties: the 2-amino (primary amine) and the cyclopropyl functional groups. By understanding their unique vibrational signatures, scientists can confidently distinguish and characterize molecules containing these important building blocks.

The Vibrational Language of Molecules: A Primer

IR spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms involved, the type of chemical bond (single, double, triple), and the overall molecular geometry. The resulting IR spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific vibrational modes. This guide will dissect the key diagnostic bands that differentiate the flexible, hydrogen-bonding 2-amino group from the rigid, strained cyclopropyl ring.

The 2-Amino Functional Group: A Tale of Two Stretches and a Scissor

The 2-amino group (-NH₂), a primary amine, is characterized by the presence of a nitrogen atom bonded to two hydrogen atoms. Its IR spectrum is distinguished by several key absorptions arising from the N-H and C-N bonds.

The most prominent and diagnostic features are the N-H stretching vibrations, which typically appear in the 3500-3250 cm⁻¹ region.[1][2] A crucial characteristic of a primary amine is the presence of two distinct bands in this region.[1][3][4] This is a direct consequence of the two possible stretching modes for the -NH₂ group:

  • Asymmetric N-H Stretch: Occurs at a higher frequency (typically 3500-3400 cm⁻¹) and involves the two N-H bonds stretching out of phase with each other.[2][5]

  • Symmetric N-H Stretch: Occurs at a lower frequency (typically 3400-3300 cm⁻¹) and involves the two N-H bonds stretching in phase.[2][5]

These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, which can sometimes appear in a similar region.[1][4]

Another key diagnostic peak for the 2-amino group is the N-H bending vibration , often referred to as a "scissoring" motion. This absorption appears as a medium to strong, often broad, band in the 1650-1580 cm⁻¹ region.[1][2] The out-of-plane N-H bending, or "wagging," can also be observed as a broad band in the 910-665 cm⁻¹ range.[1]

Finally, the C-N stretching vibration provides additional evidence for the presence of an amine. For aliphatic amines, this band is typically of medium to weak intensity and appears in the 1250-1020 cm⁻¹ range.[1][2] Aromatic amines exhibit a stronger C-N stretching band at a slightly higher frequency, between 1335-1250 cm⁻¹.[1]

Caption: Key IR vibrational modes for the 2-amino functional group.

The Cyclopropyl Functional Group: The Signature of Ring Strain

The cyclopropyl group, a three-membered carbon ring, is characterized by significant ring strain. This strain profoundly influences its vibrational frequencies, giving rise to a unique and diagnostic IR spectrum.

A hallmark of the cyclopropyl group is the C-H stretching vibration , which occurs at a notably higher frequency than in acyclic alkanes. These bands are typically found in the range of 3100-3000 cm⁻¹, often specifically around 3080-3040 cm⁻¹.[6] This shift to a higher wavenumber is a direct result of the increased s-character in the C-H bonds due to the strained ring structure.

Perhaps the most characteristic absorptions for a cyclopropane ring are those arising from ring deformations . These complex vibrations are often referred to as "ring breathing" modes. A key absorption is a sharp band of variable intensity that appears around 1020-1000 cm⁻¹ . This band is attributed to a symmetric ring vibration and is highly indicative of the cyclopropyl moiety. Another characteristic absorption can be found near 865 cm⁻¹.

Additionally, the CH₂ groups within the cyclopropane ring exhibit deformation vibrations, with a scissoring band appearing in the 1480-1440 cm⁻¹ region.[7]

Caption: Diagnostic IR vibrational modes for the cyclopropyl functional group.

Comparative Analysis: A Head-to-Head Look at the Data

To facilitate a direct comparison, the key diagnostic IR bands for the 2-amino and cyclopropyl functional groups are summarized in the table below.

Vibrational Mode 2-Amino Group (cm⁻¹) Cyclopropyl Group (cm⁻¹) Intensity Notes
N-H Stretch 3500-3250-MediumTwo distinct bands (asymmetric and symmetric)
C-H Stretch (Aliphatic region ~2960-2850)3100-3000Medium to StrongHigher frequency due to ring strain
N-H Bend (Scissoring) 1650-1580-Medium to Strong, Broad
CH₂ Bend (Scissoring) -1480-1440Medium
C-N Stretch 1335-1020-Weak to MediumPosition depends on aliphatic or aromatic nature
Ring Deformation -1020-1000Variable, SharpHighly characteristic "ring breathing"
N-H Wag 910-665-Broad, StrongOut-of-plane bending

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The integrity of any spectral analysis hinges on proper sample preparation and data acquisition. Attenuated Total Reflectance (ATR) has become a dominant technique due to its minimal sample preparation requirements.[2][8][9][10]

Workflow for ATR-FTIR Spectroscopy

ATR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Place Sample on Crystal A->B C Apply Pressure (for solids) B->C D Collect Background Spectrum C->D E Collect Sample Spectrum D->E F Process Spectrum (e.g., baseline correction) E->F G Identify Characteristic Bands F->G H Compare with Reference Spectra G->H

Caption: A streamlined workflow for acquiring and analyzing an ATR-FTIR spectrum.

Step-by-Step Methodology for ATR-FTIR
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This is crucial to prevent cross-contamination and to ensure a clean background.

  • Background Collection: Once the crystal is clean and dry, collect a background spectrum. This spectrum of the empty ATR setup will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Application:

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solids/Powders: Place a small amount of the solid sample onto the crystal, ensuring it completely covers the crystal surface.

  • Pressure Application (for solids): For solid samples, lower the pressure clamp and apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.

  • Sample Spectrum Collection: With the sample in place, collect the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the diagnostic regions for the 2-amino and cyclopropyl functional groups as detailed in this guide.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 1.

Conclusion

The 2-amino and cyclopropyl functional groups present distinct and readily identifiable signatures in the infrared spectrum. The characteristic pair of N-H stretching bands and the N-H scissoring vibration are definitive markers for a primary amine. Conversely, the high-frequency C-H stretching and the unique ring deformation bands provide unequivocal evidence for the presence of a cyclopropyl ring. By leveraging the principles and experimental guidance outlined in this document, researchers can confidently employ IR spectroscopy for the accurate and efficient characterization of molecules in their synthetic and developmental pipelines.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Attenuated total reflection. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1981). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 85(18), 2623–2631. [Link]

  • NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of Toronto. (2020, October 15). TRANSMISSION MODE FTIR Sample Preparations Procedures.
  • Slager, T. L., & Hart, H. (1963). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society, 85(13), 2037–2038. [Link]

  • Plíva, J., & Johns, J. W. C. (1998). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy, 191(1), 107–120. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • E-PG Pathshala. (n.d.). The features of IR spectrum.

Sources

Safety Operating Guide

2-Pyrazinamine, 6-cyclopropyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-Pyrazinamine, 6-cyclopropyl- (CAS: 1159818-12-8).[1]

As a Senior Application Scientist, I have structured this protocol to prioritize containment, segregation, and thermal destruction . This substance is a nitrogen-containing heteroaromatic amine with a strained cyclopropyl ring; improper disposal can lead to environmental persistence or uncontrolled reactivity with incompatible waste streams.[1]

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the chemical identity to ensure the correct waste stream selection.

PropertySpecification
Chemical Name 2-Pyrazinamine, 6-cyclopropyl-
Synonyms 6-Cyclopropylpyrazin-2-amine; 6-Cyclopropyl-2-aminopyrazine
CAS Number 1159818-12-8
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Physical State Solid (Crystalline powder)
Acidity/Basicity Weak Base (Pyrazine nitrogen)
Hazard Assessment (Precautionary Principle)

While specific GHS data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous aminopyrazines (e.g., 2-Amino-6-chloropyrazine) and cyclopropyl-substituted heteroaromatics dictates the following classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Reactivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] While kinetically stable, it can undergo ring-opening reactions under strong acidic conditions or high heat.[1]

Waste Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible streams immediately upon generation.[1]

Core Directive: Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids. The amine group is susceptible to oxidation, potentially generating nitrogen oxides (NOx) or exothermic decomposition.

WasteSegregation Start Waste Generation (2-Pyrazinamine, 6-cyclopropyl-) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid LIQUID WASTE (Dissolved in solvent) StateCheck->Liquid Solution SolidStream Stream A: Solid Hazardous Waste (High BTU Incineration) Solid->SolidStream Double Bag & Tag LiquidCheck Solvent Compatibility Check Liquid->LiquidCheck Halogenated Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent? (MeOH, DMSO, Acetone) LiquidCheck->NonHalogenated No StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC

Figure 1: Decision logic for segregating 6-cyclopropylpyrazin-2-amine waste based on physical state and solvent carrier.[1]

Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)

Treat the substance as a potential sensitizer.[1]

  • Respiratory: N95 mask (minimum) or P100 respirator if handling fine dust outside a fume hood.[1]

  • Hands: Nitrile gloves (0.11 mm minimum thickness).[1] Double gloving recommended.

  • Eyes: Chemical splash goggles.[1]

Step 2: Containment (Solid Waste)
  • Collection: Place the solid waste (weighing boats, contaminated paper, excess powder) into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid, wide-mouth high-density polyethylene (HDPE) drum.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Pyrazinamine, 6-cyclopropyl- (100%)"[1]

    • Hazard Checkbox: Toxic, Irritant.

Step 3: Containment (Liquid Waste)
  • Solvent Selection: If the compound is in solution, verify the solvent.

    • Preferred: Dissolve in combustible solvents (Acetone, Methanol) to facilitate incineration.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.[1] Do not rinse with water unless the waste stream is specifically aqueous-organic (which increases disposal costs).[1]

Step 4: Final Disposal (Destruction)
  • Method: High-Temperature Incineration.[1]

  • Rationale: The pyrazine ring and cyclopropyl group require high temperatures (>1000°C) to ensure complete mineralization to CO₂, H₂O, and N₂. This prevents the formation of partially oxidized toxic intermediates.[1]

  • Logistics: Hand off to your facility's EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors). Ensure the manifest lists the CAS number 1159818-12-8 .[1]

Spill Response Procedure

In the event of a benchtop spill, immediate action is required to prevent aerosolization.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Form (Powder vs Liquid) Spill->Assess PPE 2. Don PPE (Goggles, Nitrile, N95) Assess->PPE DrySpill Dry Spill PPE->DrySpill WetSpill Wet Spill PPE->WetSpill Scoop 3. Scoop/Sweep gently (Avoid Dust) DrySpill->Scoop Absorb 3. Cover with Absorbent (Vermiculite/Pads) WetSpill->Absorb Clean 4. Wipe surface with Acetone/Ethanol Scoop->Clean Absorb->Clean Bag 5. Seal in Hazard Bag Label as Hazardous Waste Clean->Bag

Figure 2: Operational workflow for containing and cleaning up spills of 6-cyclopropylpyrazin-2-amine.

References

  • Chemical Identity & CAS Verification

    • BLD Pharm.[1][2] (n.d.). 6-Cyclopropylpyrazin-2-amine (CAS 1159818-12-8).[1][3][2][4][5] Retrieved from

  • Analogous Hazard Data (Aminopyrazines)

    • Thermo Fisher Scientific.[1] (2025).[1][6] Safety Data Sheet: 2-Aminopyrazine. Retrieved from

  • General Disposal of Organic Amines

    • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

Sources

Personal protective equipment for handling 2-Pyrazinamine, 6-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4]

Executive Safety Summary & Risk Assessment

Compound Identification:

  • Chemical Name: 2-Pyrazinamine, 6-cyclopropyl-[1][2]

  • Synonyms: 6-Cyclopropylpyrazin-2-amine; 2-Amino-6-cyclopropylpyrazine[1]

  • CAS Number: 1159818-12-8[1][2][5]

  • Molecular Formula: C₇H₉N₃[2]

  • Molecular Weight: 135.17 g/mol [2][6]

Operational Hazard Classification (Read-Across Methodology): Specific toxicological data for this catalog compound is limited. The following safety profile is derived from the structural parent (2-Aminopyrazine) and functional analogs.

Hazard CategoryClassification (Estimated)H-CodeDescription
Health Skin Irritant Category 2H315Causes skin irritation.[1][2][5][6]
Health Eye Irritant Category 2AH319Causes serious eye irritation.[3][4][7][8]
Health STOT SE 3H335May cause respiratory irritation.[3][4][7][8][9]
Physical Solid (Crystalline)-Dust generation potential.[2][5][6]

Critical Warning: The cyclopropyl moiety introduces ring strain (approx. 27.5 kcal/mol). While generally stable on an aromatic ring, avoid exposure to strong Lewis acids or extreme radical conditions outside of controlled reaction vessels to prevent ring-opening side reactions that may generate unexpected exotherms.[2]

Personal Protective Equipment (PPE) Strategy

The absence of specific permeation data mandates a "Worst-Case Scenario" approach.[2][6] We utilize a Double-Barrier Protocol .

A. Hand Protection (Glove Selection)
  • Primary Layer (Inner): Low-modulus Nitrile (2.5 - 4 mil).[1][2][6] Provides tactile sensitivity.

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (5 - 8 mil).[1][2][6]

  • Rationale: Nitrogen-containing heterocycles can exhibit rapid breakthrough in thin latex.[2][5][6] Nitrile offers superior resistance to the likely solvents used with this compound (DMSO, Methanol, DCM).

B. Respiratory Protection
  • Standard Operation: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Spill/Weighing): If hood access is compromised, use a P100 Particulate Respirator (Full facepiece recommended to protect eyes from dust).

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses with side shields are insufficient if fine dust is generated during weighing.[2][6]

  • Body: Lab coat (100% cotton or Nomex/fire-resistant synthetic).[2] Exposed skin must be minimized.[3][8][9][10][11][12][13]

Visualization: Safety Decision Logic

The following flowchart illustrates the decision-making process for handling this specific research chemical where full toxicological data is absent.

SafetyLogic Start Start: Handle 6-Cyclopropylpyrazin-2-amine CheckData Check Specific SDS Start->CheckData DataMissing Data Limited/Absent CheckData->DataMissing No specific tox data ReadAcross Apply Read-Across (2-Aminopyrazine) DataMissing->ReadAcross RiskLevel Assess Risk: Irritant + Dust Hazard ReadAcross->RiskLevel PPE_Hands Hands: Double Nitrile Protocol RiskLevel->PPE_Hands PPE_Resp Resp: Fume Hood (Mandatory) RiskLevel->PPE_Resp PPE_Eyes Eyes: Goggles (Dust Seal) RiskLevel->PPE_Eyes

Figure 1: Risk Assessment and PPE Selection Logic for Research Chemicals with Limited Data.

Operational Handling Protocol

Step 1: Weighing & Transfer
  • Static Control: Aminopyrazines are often crystalline solids prone to static charge. Use an antistatic gun or polonium strip if the powder "flies."

  • Containment: Weigh inside the fume hood using a draft shield. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, weigh, and return to the hood to open.

Step 2: Solubilization
  • Solubility Profile: Predicted soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

  • Procedure: Add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.

Step 3: Reaction Setup
  • Incompatibility: Avoid mixing with strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) or acid chlorides without cooling. The exocyclic amine is nucleophilic; the cyclopropyl group is sensitive to radical attack.

Emergency & Disposal Procedures

Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

  • Clean: Scoop into a waste container. Wipe surface with 10% bleach solution followed by water.

Disposal
  • Waste Stream: Segregate as "Organic Waste - Nitrogen Containing." [2][5][6]

  • Labeling: Clearly label as "Contains 2-Pyrazinamine, 6-cyclopropyl- (Irritant)."[1][2][5] Do not mix with acidic waste streams if possible to prevent salt formation/precipitation.

References

  • PubChem. 2-Aminopyrazine (Compound Summary). National Library of Medicine. Available at: [Link][2][5]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Available at: [Link][2][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazinamine, 6-cyclopropyl-
Reactant of Route 2
Reactant of Route 2
2-Pyrazinamine, 6-cyclopropyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.